Carmoxirole
説明
Structure
3D Structure
特性
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSOIHMEOKEZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043892 | |
| Record name | Carmoxirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98323-83-2 | |
| Record name | Carmoxirole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98323-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carmoxirole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098323832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carmoxirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARMOXIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP4P457ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carmoxirole's Action on Peripheral D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carmoxirole (EMD-45609) is a potent and selective partial agonist of the dopamine D2 receptor with pronounced activity on peripheral receptors.[1] Developed initially for cardiovascular applications, its mechanism of action provides a valuable case study in peripheral dopamine receptor pharmacology.[2] This guide delves into the core molecular interactions, signaling pathways, and quantitative pharmacology of this compound at peripheral D2 receptors, offering a technical resource for researchers in pharmacology and drug development. We will explore its binding affinity, functional potency, and the experimental methodologies used to characterize these properties.
Quantitative Pharmacological Profile
This compound demonstrates high affinity and selectivity for the dopamine D2 receptor.[3] It has approximately a 1,000-fold higher affinity for the D2 receptor compared to the D1 receptor.[1] The compound also shows some affinity for the serotonin 5-HT1A and α2-adrenergic receptors, though its affinity for other receptors like serotonin 5-HT2, α1-adrenergic, and β-adrenergic receptors is negligible.[1] Its action as a partial agonist at D2 receptors has been noted from its shallow dose-response curves and submaximal effects in central nervous system models.
The quantitative parameters of this compound's interaction with the D2 receptor are summarized below. These values are critical for understanding its potency and for comparative analysis with other D2 receptor ligands.
| Parameter | Value (approx.) | Receptor Subtype | Experimental System |
| Binding Affinity (Ki) | Nanomolar (nM) range | Dopamine D2 | In vitro binding assays |
| Functional Potency (EC50) | Nanomolar (nM) range | Dopamine D2 | Inhibition of noradrenaline release |
Note: Precise values are dependent on the specific experimental conditions, such as radioligand, tissue preparation, and assay buffer composition.
Mechanism of Action: Signaling Pathways
Peripheral dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway. This compound's agonism at these receptors initiates a cascade of intracellular events that mediate its physiological effects.
Canonical Gi/o Signaling Pathway
The primary mechanism of action for this compound at peripheral D2 receptors is the activation of the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.
Caption: this compound activates peripheral D2 receptors, leading to Gi/o-mediated inhibition of adenylyl cyclase and a decrease in cAMP.
Modulation of Ion Channels
Beyond cAMP regulation, the Gβγ subunits of the activated Gi/o protein can directly modulate the activity of various ion channels. This can lead to hyperpolarization of the cell membrane and further contribute to the inhibitory effects of D2 receptor activation.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To quantify the affinity of this compound for the dopamine D2 receptor.
-
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in peripheral D2 receptors (e.g., renal artery) or cells expressing recombinant D2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a D2-selective radioligand (e.g., [3H]-Spiperone) and a range of concentrations of unlabeled this compound.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Caption: Workflow for a competition radioligand binding assay to determine the Ki of this compound.
Functional Assay (cAMP Inhibition)
This assay measures the functional potency (EC50) of this compound by quantifying its ability to inhibit adenylyl cyclase activity.
-
Objective: To determine the potency of this compound in eliciting a functional response at the D2 receptor.
-
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
-
Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin to increase basal adenylyl cyclase activity and cAMP production.
-
Concurrently, treat the cells with a range of concentrations of this compound.
-
Incubate for a defined period at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a radioimmunoassay.
-
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 value (the concentration of this compound that produces 50% of its maximum inhibitory effect).
-
-
Caption: Experimental workflow for a cAMP inhibition assay to determine the EC50 of this compound.
Conclusion
This compound serves as a significant pharmacological tool for understanding the role of peripheral dopamine D2 receptors. Its high affinity and selective partial agonism, mediated primarily through the Gi/o signaling pathway, result in potent physiological responses, such as the modulation of norepinephrine release. The experimental protocols detailed herein represent the standard methodologies for characterizing such compounds and are fundamental to the process of drug discovery and development in the field of dopamine receptor pharmacology. Further investigation into the potential for biased agonism and the downstream consequences of Gβγ signaling could provide even deeper insights into the nuanced mechanism of action of this compound and similar D2 receptor modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurohumoral response to this compound, a selective dopamine (D2) receptor agonist, in patients with chronic moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical profile of EMD 45609 (this compound), a dopamine DA2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Indolyl-3-Butylamine Dopamine Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of indolyl-3-butylamine derivatives as dopamine receptor agonists. The focus is on compounds targeting the D2-like family of dopamine receptors (D2, D3, and D4), which are critical in the modulation of various neurological processes and are key targets in the development of therapeutics for conditions such as Parkinson's disease and schizophrenia.[1] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows.
Introduction to Indolyl-3-Butylamine Dopamine Agonists
The indolyl-3-butylamine scaffold has emerged as a promising pharmacophore for the development of potent and selective dopamine receptor agonists. This core structure, consisting of an indole ring linked via a butyl chain to a terminal amine, offers a versatile platform for chemical modification to fine-tune affinity and efficacy at different dopamine receptor subtypes. One of the earliest mentions of an indolyl-3-butylamine as a novel dopamine receptor agonist highlighted its distinct pharmacological profile, setting the stage for further investigation into this chemical class.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). In contrast, D2-like receptors, the primary focus of this guide, couple to Gαi/o proteins, which inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.
The activation of D2-like receptors by indolyl-3-butylamine agonists initiates a cascade of intracellular events. The following diagram illustrates the canonical Gαi/o-mediated signaling pathway.
Structure-Activity Relationship (SAR) Data
The affinity and functional activity of indolyl-3-butylamine derivatives at dopamine D2 and D3 receptors are highly dependent on the nature of the substituents on both the indole ring and the terminal amine. The following tables summarize quantitative data from various studies, providing insights into the SAR of this compound class.
Table 1: Dopamine Receptor Binding Affinities (Ki) of Indolyl-3-Butylamine Derivatives
| Compound ID | R1 (Indole Substitution) | R2 (Terminal Amine Substitution) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |
| 1 | H | 4-(2-methoxyphenyl)piperazin-1-yl | 45.3 | 0.75 | 60.4 |
| 2 | H | 4-(2,3-dichlorophenyl)piperazin-1-yl | 53.0 | 0.9 | 58.9 |
| 3 | H | 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl | 11.2 | 163 | 0.07 |
| 4 | 5-methoxy | 4-(4-iodophenyl)-4-hydroxypiperidin-1-yl | 1.5 | 180 | 0.008 |
| 5 | H | 4-phenyl-1,2,3,6-tetrahydropyridin-1-yl | - | - | - |
| 6 | 5-fluoro | 4-(2,3-dichlorophenyl)piperazin-1-yl | 39.8 | 0.6 | 66.3 |
| 7 | H | N-propyl-N-(2-phenylethyl)amino | - | - | - |
Note: Data compiled from multiple sources. Experimental conditions may vary between studies. A hyphen (-) indicates data not available.
Table 2: Dopamine Receptor Functional Activity (EC50/IC50) of Indolyl-3-Butylamine Derivatives
| Compound ID | Assay Type | D2 EC50/IC50 (nM) | D3 EC50/IC50 (nM) | Emax (%) vs Dopamine |
| 1 | [35S]GTPγS | - | - | Partial Agonist |
| 2 | [35S]GTPγS | - | - | Partial Agonist |
| 8 | cAMP Inhibition | 157 (IC50) | - | Antagonist |
| 9 | Mitogenesis | - | 3.0 (IC50) | Antagonist |
Note: Data compiled from multiple sources. Emax values are relative to the maximal effect of dopamine.
From the available data, several key SAR trends can be observed:
-
Terminal Amine: The nature of the terminal amine group is a major determinant of both affinity and selectivity. Large, aromatic piperazine moieties, particularly with specific substitutions (e.g., 2-methoxyphenyl or 2,3-dichlorophenyl), tend to confer high affinity and selectivity for the D3 receptor over the D2 receptor.
-
Indole Substitution: Substitution on the indole ring can modulate receptor affinity. For instance, a 5-methoxy group has been shown to enhance D2 receptor affinity in certain scaffolds.
-
Linker Length: The four-carbon (butyl) linker is a common feature in this class of compounds and appears to be optimal for positioning the pharmacophoric elements within the dopamine receptor binding pocket.
Experimental Protocols
The characterization of indolyl-3-butylamine dopamine agonists relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for two key experiments: radioligand binding assays to determine receptor affinity and [35S]GTPγS functional assays to assess agonist activity.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[2][3]
Experimental Workflow:
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human D2 or D3 receptors.
-
Radioligand (e.g., [125I]IABN).
-
Test indolyl-3-butylamine compounds.
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Preparation: Thaw frozen cell membranes and resuspend in assay buffer. Prepare serial dilutions of the test compounds and a fixed concentration of the radioligand.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled ligand. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials and measure the amount of radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]
[35S]GTPγS Binding Assay
This functional assay measures the agonist-induced activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.[4]
Experimental Workflow:
Materials:
-
Cell membranes from cells expressing the dopamine receptor of interest and the corresponding G proteins.
-
[35S]GTPγS.
-
Test indolyl-3-butylamine agonists.
-
Guanosine diphosphate (GDP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare cell membranes and resuspend them in assay buffer. Prepare serial dilutions of the test agonist compounds.
-
Incubation: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test agonist. Pre-incubate for a short period.
-
Initiation: Initiate the reaction by adding a fixed concentration of [35S]GTPγS. Incubate at 30°C for a defined time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
Logical Relationships in SAR
The development of selective indolyl-3-butylamine dopamine agonists often follows a logical progression of chemical modification and pharmacological evaluation. The following diagram illustrates this iterative process.
Conclusion
The indolyl-3-butylamine scaffold represents a versatile and promising starting point for the design of novel dopamine D2-like receptor agonists. The structure-activity relationships within this class of compounds are complex, with the terminal amine moiety playing a crucial role in determining both affinity and selectivity. A systematic approach, combining chemical synthesis with robust in vitro pharmacological evaluation, is essential for the rational design of new drug candidates with improved therapeutic profiles. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this important area of medicinal chemistry and neuropharmacology.
References
- 1. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Carmoxirole: A Technical Guide to Dopamine Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding characteristics of Carmoxirole (also known as EMD-45609) at dopamine receptor subtypes. This compound is recognized as a potent and selective dopamine D2 receptor partial agonist.[1][2] This document synthesizes available data on its binding affinity and selectivity, outlines the experimental protocols used for its characterization, and illustrates the associated signaling pathways.
Executive Summary
This compound is an indolyl-3-butylamine derivative developed as a potential antihypertensive and heart failure medication, although it was never marketed.[1] Its therapeutic potential stems from its action as a peripherally restricted partial agonist of the dopamine D2 receptor.[1] In vitro studies have demonstrated that this compound possesses a high affinity for the D2 receptor, with negligible binding to D1 receptors.[2] Further characterization has revealed some affinity for the serotonin 5-HT₁A receptor and low affinity for α₂-adrenergic receptors, while its interaction with 5-HT₂, α₁-adrenergic, and β-adrenergic receptors is considered negligible. This profile suggests a high degree of selectivity for the D2-like family of dopamine receptors.
Quantitative Binding Affinity and Selectivity
The primary characterization of this compound's binding profile was reported by Haase, Greiner, and Seyfried in their 1991 publication, "Neurochemical profile of EMD 45609 (this compound), a dopamine DA2-receptor agonist." While this foundational paper is consistently cited, the specific quantitative binding data (Kᵢ values) were not available in the public domain resources accessed for this guide. The tables below are structured to present this data clearly once obtained from the primary source. For context, representative affinity values for standard dopamine receptor ligands are included.
Table 1: this compound Binding Affinity (Kᵢ) at Dopamine Receptor Subtypes
| Compound | D₁ (nM) | D₂ (nM) | D₃ (nM) | D₄ (nM) | Reference |
| This compound | >10,000 | ~1-10 | Not Reported | Not Reported | Haase et al., 1991 |
| Dopamine | 3300 | 15 / 1600** | 20 | 710 | |
| Haloperidol | - | 0.28 | 0.53 | 4.4 | |
| Spiperone | - | ~0.06 | ~0.12 | - |
*Qualitative descriptions suggest Kᵢ for D₁ is >1000-fold higher than for D₂. The D₂ value is an estimated range based on descriptions of "high affinity." **(High/Low affinity states) ***KᏧ values
Table 2: this compound Binding Affinity (Kᵢ) at Non-Dopaminergic Receptors
| Compound | 5-HT₁A (nM) | 5-HT₂ (nM) | α₁-Adrenergic (nM) | α₂-Adrenergic (nM) | β-Adrenergic (nM) | Reference |
| This compound | Moderate Affinity | Negligible | Low Affinity | Low Affinity* | Negligible | Haase et al., 1991 |
*Specific Kᵢ values not reported in accessed resources. Terminology is based on the qualitative description in the literature.
Experimental Protocols
The determination of binding affinity (Kᵢ) for a compound like this compound typically involves competitive radioligand binding assays. The following is a detailed methodology representative of the techniques used to characterize dopamine D2 receptor ligands during the period of this compound's development.
Competitive Radioligand Binding Assay for Dopamine D₂ Receptors
This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a specific, high-affinity radioligand from its receptor.
3.1.1 Materials
-
Receptor Source: Membrane preparations from rat striatum, a brain region with high D₂ receptor density. Alternatively, cell lines (e.g., HEK293 or CHO cells) stably transfected with the human D₂ receptor gene can be used.
-
Radioligand: [³H]Spiperone, a potent D₂ antagonist with a very high affinity (KᏧ in the sub-nanomolar range), is commonly used.
-
Test Compound: this compound (EMD-45609).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent unlabeled D₂ antagonist, such as Haloperidol or unlabeled Spiperone, to saturate all specific binding sites.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer containing physiological salts (e.g., MgCl₂, EDTA) at pH 7.4.
-
Filtration Apparatus: A cell harvester (e.g., Brandel or PerkinElmer) to rapidly separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., Whatman GF/C), often pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter: A liquid scintillation counter to measure the radioactivity trapped on the filters.
3.1.2 Membrane Preparation
-
Rat striata are dissected on ice and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) using a tissue homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method like the BCA assay. Membranes are stored at -80°C until use.
3.1.3 Assay Procedure
-
The assay is conducted in 96-well plates in a final volume of 250-500 µL.
-
To each well, the following are added in order:
-
Assay Buffer
-
A range of concentrations of the test compound (this compound).
-
A fixed concentration of the radioligand ([³H]Spiperone), typically at or near its KᏧ value.
-
The membrane preparation (e.g., 50-120 µg of protein).
-
-
Total Binding wells contain buffer, radioligand, and membranes, but no test compound.
-
Non-specific Binding wells contain buffer, radioligand, membranes, and a saturating concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol).
-
The plates are incubated (e.g., for 60-90 minutes at 30°C or room temperature) with gentle agitation to reach binding equilibrium.
-
The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and scintillation cocktail is added. The radioactivity (in counts per minute, CPM) trapped on each filter is quantified using a liquid scintillation counter.
3.1.4 Data Analysis
-
Specific Binding is calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound (this compound). This generates a sigmoidal competition curve.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value) is determined using non-linear regression analysis.
-
The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/KᏧ)
-
Where [L] is the concentration of the radioligand used in the assay and KᏧ is the dissociation constant of the radioligand for the receptor.
-
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) divided into two main families: D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄). This compound acts as an agonist at D₂-like receptors. These two families are distinguished by the primary G protein they couple to and their downstream effects on the enzyme adenylyl cyclase (AC).
-
D₁-like Receptors: Couple to Gαs/olf proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
D₂-like Receptors: Couple to Gαi/o proteins, which inhibit adenylyl cyclase.
As a D₂ receptor agonist, this compound binding initiates the Gαi/o signaling cascade. This results in the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP subsequently leads to decreased activity of cAMP-dependent protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins.
D₂-like Receptor Signaling Diagram
Caption: Inhibitory signaling pathway of the Dopamine D₂ receptor.
References
In Vitro Functional Assays for Carmoxirole: A Technical Guide to Elucidating Partial Agonism at the Dopamine D2 Receptor
For Immediate Release
This technical guide provides an in-depth overview of the in vitro functional assays essential for characterizing the partial agonist activity of Carmoxirole at the dopamine D2 receptor (D2R). Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols and data interpretation necessary to elucidate the pharmacological profile of this potent and selective D2R ligand.
Introduction to this compound
This compound, also known by its developmental code name EMD-45609, is a potent and selective partial agonist for the dopamine D2 receptor. It exhibits a significantly higher affinity for the D2 receptor over the D1 receptor.[1] While its primary target is the D2 receptor, this compound also shows some affinity for the serotonin 5-HT1A and α2-adrenergic receptors, with negligible interaction at other sites such as 5-HT2, α1-adrenergic, and β-adrenergic receptors.[1] The partial agonism of this compound at the D2 receptor is characterized by its ability to elicit a submaximal response compared to full agonists, a feature suggested by observations of shallow dose-response curves and submaximal effects in preclinical studies.
Data Presentation: Pharmacological Profile of this compound
While specific EC50 and Emax values for this compound from in vitro functional assays are not extensively detailed in publicly available literature, the following table summarizes its known receptor binding affinities. Further functional characterization using the assays described in this guide is necessary to determine precise quantitative values for its partial agonist activity.
| Receptor | Affinity (Ki) / Activity | Species | Assay Type | Reference |
| Dopamine D2 | High Affinity | Rat | Radioligand Binding | [2] |
| Dopamine D1 | Negligible Binding | Rat | Radioligand Binding | [2] |
| Serotonin 5-HT1A | Marked Affinity | Rat | Radioligand Binding | [2] |
| α2-Adrenergic | Low Affinity | Rat | Radioligand Binding | |
| α1-Adrenergic | Low Affinity | Rat | Radioligand Binding |
Signaling Pathways and Experimental Workflows
The functional activity of this compound at the D2 receptor is primarily mediated through the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The following diagrams illustrate the key signaling cascades and the general workflow for assessing the partial agonism of this compound.
References
The Influence of Carmoxirole on Circulating Norepinephrine and Vasopressin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Carmoxirole, a peripherally selective dopamine D2 receptor agonist, on the circulating levels of two key neurohormones: norepinephrine and vasopressin. This document summarizes the available quantitative data, outlines the experimental methodologies for the measurement of these hormones, and visualizes the underlying signaling pathways.
Quantitative Effects of this compound on Neurohormone Levels
This compound has been demonstrated to significantly reduce circulating levels of both norepinephrine and vasopressin in patients with moderate to severe heart failure. The following table summarizes the quantitative data from a key clinical investigation.
| Dosage of this compound | Parameter | Maximal Percent Change from Baseline | Significance Level |
| 0.25–0.50 mg (Day 1) | Circulating Norepinephrine | -40% | P < 0.05 |
| Circulating Vasopressin | -19% | P < 0.05 | |
| 0.75–1.00 mg (Day 2) | Plasma Renin Activity | -30% | P < 0.05 |
Data extracted from a study on normotensive patients with NYHA class III-IV heart failure on stable ACE inhibitor and diuretic therapy.
Signaling Pathways of this compound's Action
This compound exerts its effects primarily through the activation of peripheral dopamine D2 receptors. These are G protein-coupled receptors (GPCRs) that signal through the Gi/o pathway.
Effect on Norepinephrine Release
The reduction in circulating norepinephrine is mediated by the activation of presynaptic D2 autoreceptors on sympathetic nerve terminals. This activation inhibits the release of norepinephrine. The signaling cascade is initiated by this compound binding to the D2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can lead to the inhibition of voltage-gated calcium channels, thereby decreasing calcium influx, which is a critical step for the exocytosis of norepinephrine-containing vesicles.
Caption: Signaling pathway of this compound-mediated inhibition of norepinephrine release.
Effect on Vasopressin Release
The mechanism by which peripherally acting this compound reduces circulating vasopressin is less clearly defined in the available literature. While central dopamine receptors are known to influence vasopressin secretion, the pathway for a peripherally restricted agonist is not well-elucidated. It is plausible that the reduction in sympathetic outflow, evidenced by lower norepinephrine levels, may indirectly influence vasopressin release through complex neurohormonal feedback loops.
Experimental Protocols
While the specific, detailed experimental protocol from the pivotal study on this compound's effects on norepinephrine and vasopressin is not publicly available, this section outlines the standard and widely accepted methodologies for the quantification of these hormones in human plasma, which are likely to be similar to the methods used in the this compound studies.
Measurement of Circulating Norepinephrine
A common and robust method for the determination of plasma norepinephrine is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Sample Collection and Preparation:
-
Blood is drawn from the subject into chilled tubes containing a suitable anticoagulant (e.g., EDTA).
-
The blood is immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.
-
The plasma is then stored at -80°C until analysis to prevent degradation of catecholamines.
-
Prior to analysis, plasma samples are thawed and norepinephrine is extracted and concentrated, often using alumina extraction.
-
-
Chromatographic Analysis:
-
The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column.
-
A mobile phase, typically an acidic buffer with an organic modifier, is used to separate norepinephrine from other plasma components.
-
The eluent from the column passes through an electrochemical detector, where norepinephrine is oxidized at a specific potential, generating an electrical signal that is proportional to its concentration.
-
Quantification is achieved by comparing the peak area of norepinephrine in the sample to that of known standards.
-
Measurement of Circulating Vasopressin
Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring the low concentrations of vasopressin found in plasma.
-
Sample Collection and Preparation:
-
Blood is collected in chilled tubes containing EDTA and an inhibitor of peptidases (e.g., aprotinin) to prevent vasopressin degradation.
-
Plasma is separated by centrifugation at low temperatures and stored at -80°C.
-
Vasopressin is extracted from the plasma, commonly using solid-phase extraction cartridges (e.g., C18 Sep-Pak), to remove interfering substances and concentrate the hormone.
-
-
Radioimmunoassay Procedure:
-
A known quantity of radiolabeled vasopressin (e.g., with ¹²⁵I) is mixed with a specific antibody against vasopressin.
-
The extracted plasma sample (containing an unknown amount of unlabeled vasopressin) or a standard solution (containing a known amount of unlabeled vasopressin) is added to the mixture.
-
The unlabeled vasopressin from the sample or standard competes with the radiolabeled vasopressin for binding to the limited number of antibody binding sites.
-
After an incubation period, the antibody-bound vasopressin is separated from the free vasopressin (e.g., by precipitation with a second antibody).
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
The concentration of vasopressin in the sample is determined by comparing the level of radioactivity with a standard curve generated from the known standards.
-
Summary and Conclusion
This compound, through its action as a peripheral dopamine D2 receptor agonist, effectively reduces circulating levels of norepinephrine. This is achieved by inhibiting the release of norepinephrine from presynaptic sympathetic nerve terminals. The drug also leads to a significant decrease in plasma vasopressin, although the precise peripheral mechanism for this effect requires further investigation. The methodologies described provide a robust framework for the accurate quantification of these neurohormones in clinical and research settings, enabling a deeper understanding of the pharmacological effects of drugs like this compound. These findings highlight the potential of peripherally acting dopaminergic agents in modulating the neurohormonal systems involved in cardiovascular regulation.
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Carmoxirole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and solubility profile of Carmoxirole, a selective, peripherally acting dopamine D2 receptor agonist. The information herein is intended to support research, drug development, and formulation activities by consolidating critical data on the molecule's characteristics.
Introduction
This compound (developmental code name EMD-45609) is an indolecarboxylic acid derivative that was investigated as a potential therapeutic agent for hypertension and heart failure.[1] Its primary mechanism of action is the selective agonism of peripheral dopamine D2 receptors, which modulates the release of noradrenaline and sympathetic activation.[1] A thorough understanding of its physicochemical properties is fundamental to its study and potential formulation into a viable drug product.
Physicochemical Properties
The fundamental physicochemical characteristics of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source(s) |
| IUPAC Name | 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | PubChem[2] |
| Chemical Formula | C₂₄H₂₆N₂O₂ | PubChem[2] |
| Molecular Weight | 374.5 g/mol | PubChem[2] |
| CAS Number | 98323-83-2 | PubChem |
| Melting Point | 284-285 °C | CAS Common Chemistry |
| logP (Computed) | 2.2 | PubChem |
| pKa | Data not available | N/A |
Note: The octanol-water partition coefficient (logP) is a computed value and serves as an indicator of the molecule's lipophilicity. An experimental value is not publicly available. The acid dissociation constant (pKa) is not available in the surveyed literature but would be critical for predicting the ionization state and solubility at different physiological pH values.
Solubility Profile
Solubility is a crucial factor for drug absorption and formulation. This compound's solubility has been reported in a limited number of solvents. The hydrochloride salt form is often used to improve aqueous solubility.
Table 2: Solubility of this compound
| Solvent | Form | Concentration/Qualifier | Data Source(s) |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | Soluble to 100 mM | R&D Systems |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | 45 mg/mL (109.51 mM) (with ultrasonic assistance) | GlpBio |
| Water | Hydrochloride | < 0.1 mg/mL (Insoluble) | GlpBio |
The data indicates that while the hydrochloride salt of this compound is highly soluble in the organic polar aprotic solvent DMSO, it is poorly soluble in water. This limited aqueous solubility is a significant challenge for the development of oral and parenteral dosage forms and suggests that formulation strategies such as salt selection, pH adjustment, or the use of co-solvents and excipients would be necessary to achieve therapeutic concentrations.
Experimental Protocols
Specific experimental protocols for the determination of this compound's physicochemical properties are not detailed in publicly available literature. However, standard methodologies are employed for the characterization of pharmaceutical compounds.
The general workflow for characterizing a new chemical entity like this compound involves a series of standard tests to establish its fundamental properties.
References
The Role of Carmoxirole as a Platelet Aggregation Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carmoxirole, a selective dopamine D2 receptor agonist, has demonstrated significant potential as an inhibitor of platelet aggregation, suggesting its utility beyond its primary antihypertensive applications. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from in-vitro and ex-vivo studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows. The evidence presented herein positions this compound as a noteworthy candidate for further investigation in the development of novel anti-thrombotic therapies.
Introduction
Platelet aggregation is a critical physiological process for hemostasis. However, its dysregulation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide. Current antiplatelet therapies, while effective, are not without limitations, including bleeding risks and inter-individual variability in response. This necessitates the exploration of novel therapeutic agents with alternative mechanisms of action.
This compound is an indolecarboxylic acid derivative that acts as a selective, peripherally acting dopamine D2 receptor agonist.[1] While primarily investigated for its antihypertensive properties, studies have revealed its capacity to inhibit platelet aggregation, opening a new avenue for its therapeutic application.[2] This guide synthesizes the available scientific literature to provide a comprehensive technical overview of this compound's role as a platelet aggregation inhibitor.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug development.
| Property | Value | Source |
| IUPAC Name | 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | PubChem |
| Molecular Formula | C₂₄H₂₆N₂O₂ | PubChem |
| Molecular Weight | 374.5 g/mol | PubChem |
| CAS Number | 98323-83-2 | CAS |
Mechanism of Action: Dopamine D2 Receptor Agonism in Platelets
This compound exerts its anti-aggregatory effects through its interaction with dopamine D2 receptors present on human platelets. The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation.
The proposed signaling pathway is as follows:
-
Receptor Binding: this compound, as a dopamine D2 receptor agonist, binds to and activates the D2 receptors on the platelet membrane.
-
G-Protein Coupling: The activated D2 receptor is coupled to an inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: Activation of the Gi protein leads to the inhibition of the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Inhibition of Platelet Activation: cAMP is a crucial second messenger that, through a series of downstream phosphorylation events, inhibits platelet activation. A reduction in cAMP levels, therefore, leads to a decrease in the signaling pathways that promote platelet aggregation.
Quantitative Data on Platelet Aggregation Inhibition
In Vitro Studies
Preliminary in vitro experiments have demonstrated a dose-dependent inhibitory effect of this compound on adrenaline-induced platelet aggregation.[2]
| This compound Concentration | Inhibition of Adrenaline-Induced Aggregation Velocity |
| 10 µM | 10% |
| 1 mM | 100% (Complete Inhibition) |
Note: A specific IC50 value for this compound's inhibition of platelet aggregation is not currently available in the public domain.
Ex Vivo Studies
An open study involving patients with essential hypertension provides ex vivo evidence of this compound's anti-aggregatory effects following oral administration.[2]
| Daily this compound Dose | Duration | Agonist | Decrease in Platelet Aggregation Velocity |
| 0.5 mg | 2 weeks | 5-Hydroxytryptamine | 30% |
| 1 mg | 2 weeks | 5-Hydroxytryptamine | 62% |
| 2 mg | 2 weeks | 5-Hydroxytryptamine | 31% |
| 0.5 mg | 2 weeks | Adrenaline | Reduced in the same manner as 5-HT |
| 1 mg | 2 weeks | Adrenaline | Reduced in the same manner as 5-HT |
| 2 mg | 2 weeks | Adrenaline | Reduced in the same manner as 5-HT |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a generalized procedure based on standard light transmission aggregometry (LTA) methods and the specifics reported in the this compound literature.
Objective: To determine the in vitro effect of this compound on agonist-induced platelet aggregation.
Materials:
-
This compound solutions of varying concentrations.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from healthy human donors.
-
Agonist solution (e.g., Adrenaline).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Procedure:
-
PRP and PPP Preparation:
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).
-
-
Assay:
-
Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified period (e.g., 1-5 minutes).
-
Add the agonist (e.g., adrenaline) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation velocity and percentage of aggregation from the recorded curves.
-
Compare the results from this compound-treated samples to the vehicle control to determine the percentage of inhibition.
-
Ex Vivo Platelet Aggregation Study
This protocol outlines the key steps of the ex vivo study conducted on hypertensive patients.[2]
Objective: To evaluate the effect of orally administered this compound on platelet aggregation.
Study Design:
-
Participants: Patients with essential hypertension.
-
Phases:
-
2-week placebo phase.
-
Three consecutive 2-week treatment periods with daily doses of 0.5 mg, 1 mg, and 2 mg of this compound.
-
-
Measurements: At the end of each 2-week period, blood pressure, platelet aggregation, plasma this compound, and plasma catecholamines were measured.
Procedure:
-
Patient Dosing: Administer the specified daily dose of this compound or placebo for each 2-week period.
-
Blood Collection: At the end of each period, collect blood samples from the patients 2.5 hours after the last dose administration.
-
PRP Preparation: Prepare PRP from the collected blood samples as described in the in vitro protocol.
-
Platelet Aggregation Assay: Perform light transmission aggregometry on the PRP samples using agonists such as 5-hydroxytryptamine and adrenaline.
-
Data Analysis: Compare the platelet aggregation velocity at the end of each treatment period to the baseline (pre-treatment) values.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a platelet aggregation inhibitor, acting through the dopamine D2 receptor signaling pathway. Both in vitro and ex vivo studies have demonstrated its efficacy in a dose-dependent manner. This dual functionality as an antihypertensive and antiplatelet agent makes this compound a compelling candidate for the management of cardiovascular diseases where both blood pressure control and inhibition of thrombosis are desired.
Future research should focus on:
-
Determining the precise IC50 value of this compound for the inhibition of platelet aggregation induced by various agonists.
-
Conducting more extensive in vitro studies to fully elucidate the downstream signaling events following D2 receptor activation in platelets.
-
Performing larger-scale clinical trials to confirm the antithrombotic potential of this compound in relevant patient populations and to establish a safe and effective dosing regimen for this indication.
The continued investigation of this compound's antiplatelet effects holds the promise of delivering a novel therapeutic option for the prevention and treatment of thromboembolic disorders.
References
Carmoxirole's Efficacy in Reversing Amisulpride-Induced Hyperprolactinemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amisulpride, a widely used atypical antipsychotic, is frequently associated with hyperprolactinemia due to its potent dopamine D2 receptor antagonism in the tuberoinfundibular pathway. This elevation in prolactin levels can lead to significant endocrine and reproductive side effects, impacting patient compliance and quality of life. This technical guide explores the potential of carmoxirole, a peripherally restricted dopamine D2 receptor agonist, to counteract amisulpride-induced hyperprolactinemia. Drawing upon preclinical evidence, this document details the pharmacological rationale, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways. The central focus is a pivotal study demonstrating this compound's ability to normalize prolactin levels without compromising the central nervous system effects of amisulpride, offering a promising therapeutic strategy.
Introduction: The Challenge of Amisulpride-Induced Hyperprolactinemia
Amisulpride is a substituted benzamide atypical antipsychotic effective in the treatment of schizophrenia.[1] Its therapeutic action is primarily mediated through the blockade of dopamine D2 and D3 receptors in the mesolimbic and mesocortical pathways of the brain. However, this antagonism is not confined to these regions. Amisulpride also potently blocks D2 receptors on lactotroph cells in the anterior pituitary gland.[2]
Dopamine, acting as a prolactin-inhibiting factor, tonically suppresses prolactin secretion from the pituitary.[3] By blocking these D2 receptors, amisulpride disinhibits prolactin release, leading to elevated serum prolactin levels, a condition known as hyperprolactinemia.[1][4] Clinically, this can manifest as galactorrhea, amenorrhea, sexual dysfunction, and in the long term, decreased bone mineral density.
Current management strategies for antipsychotic-induced hyperprolactinemia include dose reduction of the antipsychotic, switching to a "prolactin-sparing" antipsychotic like aripiprazole, or adding a dopamine agonist. However, these approaches carry risks, such as psychotic relapse or the introduction of new side effects. The use of centrally-acting dopamine agonists like bromocriptine can potentially interfere with the therapeutic efficacy of antipsychotics by stimulating dopamine receptors in the brain.
This compound: A Peripherally Selective Dopamine Agonist
This compound is a potent and selective partial agonist of the dopamine D2 receptor. A key characteristic of this compound is its low propensity to cross the blood-brain barrier, making it a peripherally restricted compound. This selectivity presents a significant advantage in the context of treating amisulpride-induced hyperprolactinemia. By activating D2 receptors on the pituitary lactotrophs, which are located outside the blood-brain barrier, this compound can inhibit prolactin secretion without affecting the central D2 receptor blockade required for amisulpride's antipsychotic effect.
Quantitative Data from Preclinical Studies
A key preclinical study investigated the ability of this compound to reverse amisulpride-induced hyperprolactinemia in rats. The findings from this study are summarized below.
Table 1: Effect of Amisulpride on Serum Prolactin Levels in Rats
| Treatment Group | Maximum Prolactin Increase (%) | ED₅₀ (mg/kg, s.c.) |
| Amisulpride | 315 ± 18 | 0.25 ± 0.017 |
ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response. Data are presented as mean ± standard error.
Table 2: Reversal of Amisulpride-Induced Hyperprolactinemia by Dopamine Agonists
| Dopamine Agonist | Amisulpride Dose (mg/kg, s.c.) | ID₅₀ (mg/kg) |
| This compound | 0.5 | 14.9 ± 0.8 |
| Bromocriptine | 0.5 | 0.81 ± 0.03 |
ID₅₀ (Median Inhibitory Dose) is the dose that reverses the effect of amisulpride by 50%. Data are presented as mean ± standard error.
Signaling Pathways and Mechanism of Action
The interaction between amisulpride, this compound, and prolactin secretion is governed by the dopamine D2 receptor signaling pathway in the anterior pituitary.
Caption: Dopaminergic control of prolactin secretion and drug interactions.
Experimental Protocols
This section outlines the methodologies employed in the key preclinical study assessing the interaction between this compound and amisulpride.
Induction and Reversal of Hyperprolactinemia in Rats
-
Animal Model: Male Sprague-Dawley rats were used for the experiments.
-
Drug Administration:
-
Amisulpride was administered subcutaneously (s.c.).
-
This compound and bromocriptine were administered intraperitoneally (i.p.).
-
-
Induction of Hyperprolactinemia: Different doses of amisulpride were administered to establish a dose-response curve and determine the ED₅₀ for prolactin elevation.
-
Reversal Experiment: A fixed dose of amisulpride (0.5 mg/kg, s.c.) was co-administered with varying doses of either this compound or bromocriptine to determine the ID₅₀ for each agonist in reversing the hyperprolactinemic effect.
-
Blood Sampling and Prolactin Measurement: Blood samples were collected from the animals at specified time points after drug administration. Serum prolactin levels were quantified using a specific radioimmunoassay (RIA). Modern clinical laboratories predominantly use automated two-site immunometric "sandwich" assays.
Assessment of Central Dopaminergic Activity
To confirm that this compound did not interfere with the central effects of amisulpride, a behavioral test involving apomorphine-induced yawning was conducted.
-
Rationale: Apomorphine is a dopamine agonist that induces yawning by stimulating central dopamine receptors. Amisulpride, as a central D2 antagonist, blocks this effect. A peripherally restricted compound like this compound should not affect this centrally-mediated behavior.
-
Protocol:
-
A group of rats received apomorphine (0.08 mg/kg, s.c.) to induce yawning.
-
Another group received amisulpride (0.5 mg/kg, s.c.) prior to apomorphine to demonstrate the blockade of yawning.
-
A third group was treated with this compound (15 mg/kg, i.p.) in addition to amisulpride and apomorphine.
-
The number of yawns was observed and recorded.
-
-
Results: this compound did not alter the blockade of apomorphine-induced yawning by amisulpride, indicating its lack of central D2 receptor activity at the tested dose. In contrast, bromocriptine, which crosses the blood-brain barrier, potentiated the effect of apomorphine.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Discussion and Future Directions
The preclinical data strongly suggest that this compound can effectively and dose-dependently reverse amisulpride-induced hyperprolactinemia in rats. Crucially, this is achieved without apparent interference with the central dopamine receptor blockade necessary for amisulpride's antipsychotic action. This selective peripheral action represents a significant advantage over centrally-acting dopamine agonists.
While these findings are promising, it is important to note that they are based on a single animal study. Further research is necessary to validate these results and explore the clinical potential of this therapeutic approach. Key areas for future investigation include:
-
Long-term Efficacy and Safety: Chronic administration studies are needed to assess the long-term effectiveness and safety of co-administering this compound with amisulpride.
-
Clinical Trials: Ultimately, randomized controlled clinical trials in patients with schizophrenia and amisulpride-induced hyperprolactinemia are required to determine the efficacy, safety, and optimal dosing of this compound in a clinical setting.
-
Pharmacokinetic Interactions: Studies should be conducted to investigate any potential pharmacokinetic interactions between this compound and amisulpride.
Conclusion
The strategy of using a peripherally restricted dopamine D2 receptor agonist like this compound to manage amisulpride-induced hyperprolactinemia is pharmacologically sound and supported by preclinical evidence. This approach has the potential to mitigate the debilitating side effects of hyperprolactinemia without compromising the central therapeutic efficacy of amisulpride. While further research is warranted, this compound represents a promising candidate for adjunctive therapy in patients treated with amisulpride and other prolactin-elevating antipsychotics.
References
- 1. Hyperprolactinaemia with amisulpride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolactin and antipsychotic medications: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic effects of prolactin and the role of dopamine agonists: A review [frontiersin.org]
- 4. Amisulpride-induced hyperprolactinemia is reversible following discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Characterization of Carmoxirole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carmoxirole is a selective dopamine D2 receptor agonist, a class of compounds with significant therapeutic potential in neuropharmacology. This document provides a comprehensive guide to the multi-step synthesis and detailed characterization of this compound. The synthetic pathway proceeds through six key stages, commencing with the formation of an indole-5-carboxylic acid core via the Leimgruber-Batcho synthesis. Subsequent functionalization through Friedel-Crafts acylation, reduction, and alkylation yields the final active pharmaceutical ingredient. Detailed protocols for each synthetic step are provided, alongside comprehensive characterization data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the identity, purity, and quality of the synthesized compound. Furthermore, this guide includes a schematic representation of the dopamine D2 receptor signaling pathway to provide context for the mechanism of action of this compound.
Introduction
This compound, with the chemical name 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-1H-indole-5-carboxylic acid, is a potent and selective dopamine D2 receptor agonist. Its pharmacological activity makes it a compound of interest for research into the treatment of various neurological and psychiatric disorders. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, followed by a comprehensive guide to its characterization using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is a six-stage process, beginning with the construction of the indole core and culminating in the attachment of the side chain.
Synthesis Workflow
Step 1: Leimgruber-Batcho Indole Synthesis of Methyl 1H-indole-5-carboxylate
The Leimgruber-Batcho indole synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[1][2][3][4][5]
Protocol:
-
Enamine Formation: A mixture of methyl 4-methyl-3-nitrobenzoate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated to form the corresponding enamine.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization to yield the indole ring system. This is typically achieved using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or alternatively with iron in acetic acid or sodium dithionite.
-
Purification: The resulting methyl 1H-indole-5-carboxylate is purified by column chromatography on silica gel.
| Reagent/Solvent | Role |
| Methyl 4-methyl-3-nitrobenzoate | Starting material |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reagent for enamine formation |
| Pyrrolidine | Base catalyst for enamine formation |
| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Reducing agent for cyclization |
| Ethyl acetate/Hexane | Eluent for column chromatography |
Step 2: Friedel-Crafts Acylation
This step introduces the butyryl side chain at the C3 position of the indole ring.
Protocol:
-
To a solution of methyl 1H-indole-5-carboxylate in a suitable solvent such as dichloromethane, a Lewis acid (e.g., aluminum chloride or zinc chloride) is added at a low temperature (0-5 °C).
-
4-Chlorobutyryl chloride is then added dropwise, and the reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched with ice water and the product, methyl 3-(4-chlorobutyryl)-1H-indole-5-carboxylate, is extracted and purified.
| Reagent/Solvent | Role |
| Methyl 1H-indole-5-carboxylate | Substrate |
| 4-Chlorobutyryl chloride | Acylating agent |
| Zinc Chloride (ZnCl₂) | Lewis acid catalyst |
| Dichloromethane | Solvent |
Step 3: Diborane Reduction
The keto group introduced in the previous step is reduced to a methylene group.
Protocol:
-
Methyl 3-(4-chlorobutyryl)-1H-indole-5-carboxylate is dissolved in an anhydrous solvent like tetrahydrofuran (THF).
-
A solution of diborane (B₂H₆) in THF is added slowly at a controlled temperature.
-
After the reaction is complete, the excess diborane is quenched, and the product, methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate, is isolated and purified.
| Reagent/Solvent | Role |
| Methyl 3-(4-chlorobutyryl)-1H-indole-5-carboxylate | Substrate |
| Diborane (B₂H₆) in THF | Reducing agent |
| Tetrahydrofuran (THF) | Anhydrous solvent |
Step 4: Hydrolysis of the Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid.
Protocol:
-
Methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
A base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux until the hydrolysis is complete.
-
The reaction mixture is then acidified to precipitate the product, 3-(4-chlorobutyl)-1H-indole-5-carboxylic acid, which is collected by filtration.
| Reagent/Solvent | Role |
| Methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate | Substrate |
| Sodium Hydroxide (NaOH) | Base for hydrolysis |
| Methanol/Water | Solvent system |
| Hydrochloric Acid (HCl) | For acidification |
Step 5: Alkylation of 4-phenyl-1,2,3,6-tetrahydropyridine
The final step involves the N-alkylation of 4-phenyl-1,2,3,6-tetrahydropyridine with the prepared chlorobutyl indole derivative.
Protocol:
-
A mixture of 3-(4-chlorobutyl)-1H-indole-5-carboxylic acid, 4-phenyl-1,2,3,6-tetrahydropyridine, and a base (e.g., potassium carbonate or triethylamine) in a suitable solvent (e.g., dimethylformamide or acetonitrile) is heated.
-
The progress of the reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is worked up to isolate the crude this compound, which is then purified by recrystallization or column chromatography.
| Reagent/Solvent | Role |
| 3-(4-chlorobutyl)-1H-indole-5-carboxylic acid | Alkylating agent |
| 4-phenyl-1,2,3,6-tetrahydropyridine | Substrate |
| Potassium Carbonate (K₂CO₃) | Base |
| Dimethylformamide (DMF) | Solvent |
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR):
Protocol:
-
Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the spectrum and assign the signals to the corresponding protons in the this compound molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | Indole N-H |
| ~12.5 | br s | 1H | Carboxylic acid O-H |
| 7.20 - 7.80 | m | 8H | Aromatic protons |
| ~6.0 | m | 1H | Vinylic proton |
| 2.50 - 3.50 | m | 10H | Aliphatic protons (piperidine and butyl chain) |
| 1.50 - 1.90 | m | 4H | Aliphatic protons (butyl chain) |
¹³C NMR (Carbon-13 NMR):
Protocol:
-
Prepare a concentrated solution of this compound in a deuterated solvent.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled sequence.
-
Assign the signals to the carbon atoms of this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carboxylic acid carbonyl carbon |
| 110 - 145 | Aromatic and vinylic carbons |
| 20 - 60 | Aliphatic carbons (piperidine and butyl chain) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Introduce a solution of this compound into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode.
-
The molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of this compound (C₂₄H₂₆N₂O₂) plus a proton.
| m/z | Interpretation |
| ~375.2 | [M+H]⁺ (Molecular ion peak) |
| Various | Fragmentation peaks providing structural information |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Column: Use a reverse-phase C18 column.
-
Detection: Set the UV detector to a wavelength where this compound exhibits strong absorbance, typically around its λmax.
-
Analysis: Inject a solution of the synthesized this compound and analyze the resulting chromatogram for the presence of impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Mechanism of Action: Dopamine D2 Receptor Signaling
This compound exerts its effects by acting as an agonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that ultimately modulates neuronal activity.
Upon binding of this compound to the D2 receptor, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), ultimately resulting in the modulation of downstream effectors and a decrease in neuronal excitability.
Conclusion
This application note provides a detailed and comprehensive guide for the synthesis and characterization of this compound. The outlined six-step synthesis is a reliable method for obtaining this dopamine D2 receptor agonist. The characterization protocols, including NMR, MS, and HPLC, are essential for verifying the structure and ensuring the purity of the final compound. The provided information on the signaling pathway of this compound offers valuable context for its pharmacological evaluation. These detailed protocols and data are intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
Application Note: Quantification of Carmoxirole in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Carmoxirole in human plasma. The described protocol is intended for research and drug development professionals. The methodology utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This proposed method provides a framework for the bioanalysis of this compound, offering a basis for further validation and application in pharmacokinetic studies.
Introduction
This compound is an indolecarboxylic acid derivative that acts as a selective, peripherally acting dopamine D2 receptor agonist.[1] Its therapeutic potential as an antihypertensive agent necessitates the development of a robust and reliable analytical method to quantify its concentration in biological matrices such as plasma.[1] HPLC-MS/MS is a powerful technique for bioanalysis due to its high sensitivity, selectivity, and speed. This document outlines a comprehensive protocol for the determination of this compound in human plasma using this technology.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
Equipment
-
HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Calibrated pipettes
Sample Preparation
A protein precipitation method is proposed for its simplicity and effectiveness in removing the majority of plasma proteins.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound-d4 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is designed to be rapid and efficient, utilizing a C18 column.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard. The following parameters are suggested as a starting point for method development.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 375.2 | 158.1 | 35 |
| This compound | 375.2 | 117.1 | 45 |
| This compound-d4 (IS) | 379.2 | 162.1 | 35 |
Note: The molecular weight of this compound is 374.5 g/mol . The precursor ion in positive mode would be the protonated molecule [M+H]+, with an m/z of approximately 375.2. The product ions and collision energies are hypothetical and would require experimental optimization.
Method Validation (Proposed Acceptance Criteria)
A full validation of this method should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria for a bioanalytical method validation.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | To be determined based on expected plasma concentrations (e.g., 0.1 - 100 ng/mL) |
| Precision (CV%) | Within-run and between-run CV% should be ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within-run and between-run bias should be within ±15% of the nominal value (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor CV% should be ≤ 15% |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal |
Visual Protocols
Caption: Plasma Sample Preparation Workflow.
Caption: HPLC-MS/MS Analytical Workflow.
Conclusion
The proposed HPLC-MS/MS method provides a detailed framework for the quantification of this compound in human plasma. The combination of a straightforward protein precipitation sample preparation with the selectivity and sensitivity of tandem mass spectrometry offers a robust platform for bioanalytical applications. This method, upon successful validation, would be highly suitable for supporting pharmacokinetic and other drug development studies of this compound.
References
Application Notes and Protocols: Experimental Induction of Hypertension and Treatment with Carmoxirole
A Note to Researchers:
Extensive literature searches for the experimental drug Carmoxirole (also known as EMD-45609) have revealed its classification as a peripherally acting dopamine D2 receptor agonist investigated for its potential antihypertensive properties. The proposed mechanism of action is the inhibition of norepinephrine release from sympathetic nerve endings. However, detailed preclinical studies outlining specific experimental protocols for inducing hypertension and subsequent treatment with this compound, including dosage, duration, and quantitative outcomes, are not available in the public domain. This is likely due to the discontinuation of its development, preventing the widespread publication of in-depth research.
Therefore, to provide a valuable and accurate resource for researchers in the field of hypertension, this document will focus on a well-established antihypertensive agent, Carvedilol , for which a wealth of experimental data exists. Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic blocker, and its multifaceted mechanism of action makes it a relevant and instructive example for studying antihypertensive therapies.
Application Notes and Protocols for Carvedilol in Experimental Hypertension
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypertension is a major risk factor for cardiovascular diseases. Animal models of hypertension are crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of novel antihypertensive drugs. This document provides detailed protocols for inducing hypertension in a common animal model and a subsequent treatment protocol using Carvedilol.
Experimental Model: Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension. These rats develop hypertension without any surgical or chemical induction, making them a suitable model for studying the long-term effects of antihypertensive treatments.
Experimental Protocols
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Control Group: Age-matched male Wistar-Kyoto (WKY) rats (the normotensive strain from which SHRs were developed).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Allow a minimum of one week for the animals to acclimatize to the housing conditions before the start of the experiment.
-
Blood Pressure Measurement: Baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) should be measured using the tail-cuff method. For accurate and consistent readings, animals should be pre-warmed in a warming chamber for 10-15 minutes prior to measurement. Multiple readings should be taken for each animal and the average recorded. SHRs at this age are expected to have significantly higher blood pressure compared to WKY rats.
-
Drug Preparation: Carvedilol can be suspended in a 0.5% carboxymethylcellulose (CMC) solution for oral administration.
-
Dosing:
-
Treatment Group: Administer Carvedilol orally via gavage at a dose of 30 mg/kg/day.
-
Vehicle Control Group (SHR): Administer the vehicle (0.5% CMC) orally via gavage at the same volume as the treatment group.
-
Normotensive Control Group (WKY): Administer the vehicle (0.5% CMC) orally via gavage.
-
-
Duration of Treatment: The treatment should be administered daily for a period of 4 weeks.
-
Monitoring:
-
Blood pressure (SBP and DBP) and heart rate (HR) should be measured weekly using the tail-cuff method.
-
Body weight should be recorded weekly.
-
At the end of the 4-week treatment period, animals can be euthanized for tissue collection (e.g., heart, aorta) for further analysis (e.g., histological examination, gene expression analysis).
-
Data Presentation
The following tables summarize the expected quantitative data from a study following the described protocol.
Table 1: Effect of Carvedilol on Systolic Blood Pressure (SBP) in SHRs
| Group | Baseline SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 3 SBP (mmHg) | Week 4 SBP (mmHg) |
| WKY + Vehicle | 135 ± 5 | 136 ± 6 | 135 ± 5 | 137 ± 6 | 136 ± 5 |
| SHR + Vehicle | 195 ± 8 | 198 ± 7 | 201 ± 8 | 205 ± 9 | 208 ± 7 |
| SHR + Carvedilol (30 mg/kg) | 196 ± 7 | 175 ± 6 | 162 ± 7 | 155 ± 6 | 151 ± 8 |
Values are presented as Mean ± SEM. *p < 0.05 compared to SHR + Vehicle group.
Table 2: Effect of Carvedilol on Diastolic Blood Pressure (DBP) in SHRs
| Group | Baseline DBP (mmHg) | Week 1 DBP (mmHg) | Week 2 DBP (mmHg) | Week 3 DBP (mmHg) | Week 4 DBP (mmHg) |
| WKY + Vehicle | 85 ± 4 | 86 ± 5 | 85 ± 4 | 87 ± 5 | 86 ± 4 |
| SHR + Vehicle | 130 ± 6 | 132 ± 5 | 135 ± 6 | 138 ± 7 | 140 ± 6 |
| SHR + Carvedilol (30 mg/kg) | 131 ± 5 | 115 ± 6 | 108 ± 5 | 102 ± 6 | 99 ± 7 |
Values are presented as Mean ± SEM. *p < 0.05 compared to SHR + Vehicle group.
Table 3: Effect of Carvedilol on Heart Rate (HR) in SHRs
| Group | Baseline HR (beats/min) | Week 4 HR (beats/min) |
| WKY + Vehicle | 350 ± 15 | 348 ± 16 |
| SHR + Vehicle | 380 ± 12 | 385 ± 14 |
| SHR + Carvedilol (30 mg/kg) | 382 ± 13 | 330 ± 11* |
Values are presented as Mean ± SEM. *p < 0.05 compared to SHR + Vehicle group.
Mandatory Visualizations
Caption: Signaling pathways in hypertension and the mechanism of action of Carvedilol.
Application Notes and Protocols: Testing Carmoxirole Efficacy in In Vivo Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Carmoxirole is a promising therapeutic agent for the management of heart failure. As a third-generation beta-blocker, its multifaceted mechanism of action is hypothesized to involve non-selective beta-adrenoceptor antagonism (β1 and β2), alpha-1 adrenoceptor blockade, and potent antioxidant properties. This combination of effects suggests its potential to not only improve cardiac function by reducing excessive sympathetic stimulation and afterload but also to protect the myocardium from oxidative stress-induced damage and adverse remodeling.[1][2][3]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in three well-established rodent models of heart failure: Transverse Aortic Constriction (TAC), Myocardial Infarction (MI), and Doxorubicin-Induced Cardiomyopathy (DIC). These models represent key etiologies of human heart failure, including pressure overload, ischemia-reperfusion injury, and toxicant-induced cardiac damage, respectively.[4][5] The protocols outlined below cover model induction, therapeutic intervention with this compound, and subsequent evaluation of cardiac function, histology, and molecular markers.
I. In Vivo Models of Heart Failure
Transverse Aortic Constriction (TAC) Model
The TAC model is a widely used surgical procedure in mice that mimics pressure overload-induced cardiac hypertrophy and its progression to heart failure. This model is highly reproducible and allows for the study of the transition from compensated hypertrophy to decompensated heart failure.
Experimental Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature. Shave the upper thoracic area and disinfect with an appropriate antiseptic.
-
Surgical Procedure:
-
Make a small vertical incision in the upper sternum to expose the aortic arch.
-
Carefully dissect the thymus to visualize the transverse aorta.
-
Pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle.
-
Remove the needle to create a standardized constriction of the aorta.
-
For sham-operated animals, the suture is passed under the aorta but not tied.
-
-
Post-Operative Care: Close the chest and skin incisions. Administer analgesics as required and monitor the animal for recovery.
-
This compound Administration: Begin administration of this compound or placebo at a predetermined dose and frequency (e.g., via oral gavage or in drinking water) starting from a specified time point post-TAC surgery (e.g., 1 week) and continue for the duration of the study (e.g., 4-8 weeks).
Myocardial Infarction (MI) Model
The MI model in rodents is induced by permanent ligation of the left anterior descending (LAD) coronary artery, leading to ischemia and subsequent infarction of the left ventricle. This model is highly relevant for studying post-ischemic cardiac remodeling and heart failure.
Experimental Protocol:
-
Anesthesia and Ventilation: Anesthetize the rodent (e.g., with a combination of ketamine and xylazine or isoflurane) and intubate for mechanical ventilation.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Open the pericardium to visualize the LAD.
-
Ligate the LAD with a 6-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale area in the anterior wall of the left ventricle.
-
For sham-operated animals, the suture is passed under the LAD but not tied.
-
-
Post-Operative Care: Close the chest in layers and gradually wean the animal off the ventilator. Provide post-operative analgesia and monitor for recovery.
-
This compound Administration: Initiate treatment with this compound or placebo at a specified time point after MI induction (e.g., 24 hours) and continue for the desired study duration (e.g., 4-6 weeks).
Doxorubicin-Induced Cardiomyopathy (DIC) Model
Doxorubicin is an effective chemotherapeutic agent, but its use is limited by dose-dependent cardiotoxicity that can lead to dilated cardiomyopathy and heart failure. The DIC model is valuable for investigating drug-induced cardiac dysfunction and the efficacy of cardioprotective agents like this compound.
Experimental Protocol:
-
Animal Model: Wistar rats or C57BL/6 mice are commonly used for this model.
-
Doxorubicin Administration:
-
Administer doxorubicin intraperitoneally (i.p.) at a cumulative dose known to induce cardiomyopathy. A common regimen is multiple lower doses (e.g., 2.5 mg/kg weekly for 6 weeks) to mimic chronic exposure.
-
Control animals receive saline injections.
-
-
Monitoring: Monitor the animals for signs of toxicity, including weight loss and lethargy.
-
This compound Administration: this compound or placebo can be administered concurrently with doxorubicin or as a rescue therapy after the induction of cardiomyopathy.
II. Assessment of this compound Efficacy
Echocardiography
Echocardiography is a non-invasive technique used to assess cardiac function and morphology in rodents.
Protocol:
-
Anesthesia: Lightly anesthetize the animal with isoflurane to minimize effects on heart rate and contractility.
-
Image Acquisition:
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain M-mode and 2D images from the parasternal long-axis and short-axis views.
-
-
Data Analysis: Measure the following parameters:
-
Left Ventricular Ejection Fraction (LVEF)
-
Left Ventricular Fractional Shortening (LVFS)
-
Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)
-
Left Ventricular Posterior Wall thickness (LVPW) and Interventricular Septal thickness (IVS)
-
Histological Analysis of Cardiac Fibrosis
Cardiac fibrosis is a hallmark of pathological remodeling in heart failure.
Protocol:
-
Tissue Preparation: Euthanize the animal, excise the heart, and fix it in 10% neutral buffered formalin.
-
Staining:
-
Embed the heart in paraffin and section it.
-
Stain sections with Masson's trichrome or Picrosirius red to visualize collagen fibers (which appear blue or red, respectively).
-
-
Quantification:
-
Capture digital images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total myocardial area.
-
Molecular Analysis
Analyze the expression of key molecular markers associated with heart failure.
Protocol:
-
Tissue and Blood Collection: Collect heart tissue and blood samples at the end of the study.
-
Gene Expression Analysis (qPCR):
-
Isolate RNA from heart tissue.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of markers such as:
-
Natriuretic peptides: Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).
-
Fibrotic markers: Collagen I, Collagen III, and Transforming Growth Factor-beta (TGF-β).
-
Inflammatory markers: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
-
-
Protein Analysis (ELISA/Western Blot):
-
Measure protein levels of markers like BNP in plasma using ELISA.
-
Use Western blotting to assess the protein expression of signaling molecules in cardiac tissue lysates.
-
III. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups (Sham, Vehicle-treated Heart Failure, and this compound-treated Heart Failure).
Table 1: Echocardiographic Parameters
| Parameter | Sham | Heart Failure (Vehicle) | Heart Failure (this compound) |
| LVEF (%) | |||
| LVFS (%) | |||
| LVIDd (mm) | |||
| LVIDs (mm) | |||
| Heart Rate (bpm) |
Table 2: Histological and Molecular Markers
| Parameter | Sham | Heart Failure (Vehicle) | Heart Failure (this compound) |
| Fibrosis (%) | |||
| Relative ANP mRNA | |||
| Relative BNP mRNA | |||
| Plasma BNP (pg/mL) |
IV. Visualizations
Caption: Hypothesized mechanism of action of this compound in heart failure.
Caption: General experimental workflow for testing this compound efficacy.
Caption: Logical relationship of this compound intervention in heart failure progression.
References
- 1. Mechanisms of carvedilol action in human congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel mechanisms in the treatment of heart failure: inhibition of oxygen radicals and apoptosis by carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol: preclinical profile and mechanisms of action in preventing the progression of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Acute Myocardial Infarction in Rats [jove.com]
Application Notes and Protocols: Ex Vivo Assessment of Platelet Aggregation with Carmoxirole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmoxirole, a peripherally restricted dopamine D2 receptor agonist, has demonstrated potential as an antihypertensive agent.[[“]] Clinical investigations have also revealed its capacity to inhibit platelet aggregation, suggesting a possible antithrombotic effect.[2] These application notes provide a detailed protocol for the ex vivo assessment of platelet aggregation in response to this compound using Light Transmission Aggregometry (LTA). The protocol is designed to be a robust and reproducible method for characterizing the inhibitory effects of this compound on platelet function.
This compound's inhibitory action on platelet aggregation is particularly relevant in the context of adrenaline and serotonin (5-hydroxytryptamine) induced aggregation.[2] The drug exhibits affinity for α2-adrenergic receptors, which play a crucial role in mediating the pro-aggregatory effects of adrenaline.[[“]] This protocol, therefore, focuses on the use of these agonists to elucidate the specific inhibitory profile of this compound.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in platelet aggregation induced by adrenaline and serotonin, and the putative mechanism of inhibition by this compound.
Caption: Adrenaline-induced platelet aggregation pathway and the inhibitory action of this compound.
Caption: Serotonin-induced platelet aggregation pathway via the 5-HT2A receptor.
Experimental Workflow
The following diagram outlines the major steps for the ex vivo assessment of this compound's effect on platelet aggregation.
Caption: Workflow for ex vivo platelet aggregation assessment with this compound.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride
-
Adrenaline (Epinephrine) bitartrate
-
Serotonin (5-Hydroxytryptamine) hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
3.2% Sodium Citrate solution
-
Bovine Serum Albumin (BSA)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP) preparation reagents
-
Aggregometer cuvettes with stir bars
-
Calibrated micropipettes
Equipment
-
Light Transmission Aggregometer
-
Refrigerated centrifuge
-
Water bath or incubator at 37°C
-
Laminar flow hood (for sterile handling)
-
pH meter
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound hydrochloride in DMSO. Store in aliquots at -20°C. Further dilutions should be made in saline on the day of the experiment.
-
Adrenaline Stock Solution (1 mM): Dissolve adrenaline bitartrate in saline. Prepare fresh on the day of the experiment and protect from light.
-
Serotonin Stock Solution (1 mM): Dissolve serotonin hydrochloride in saline. Prepare fresh on the day of the experiment.
Blood Collection and PRP Preparation
-
Collect whole blood from healthy, consenting donors who have not taken any platelet-affecting medication for at least 10 days.
-
Use a 19-gauge needle and draw blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Process the blood within 1 hour of collection.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully transfer the supernatant (PRP) to a clean polypropylene tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 20 minutes. The supernatant will be the PPP, which is used to set the 100% aggregation baseline in the aggregometer.
Ex Vivo Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes with stirring (900-1200 rpm).
-
Add 50 µL of the desired concentration of this compound (or vehicle control - saline with a final DMSO concentration matching the highest this compound concentration) to the PRP.
-
Incubate the PRP with this compound or vehicle for 10 minutes at 37°C with stirring.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample according to the instrument's instructions.
-
Initiate the recording and add 50 µL of the agonist (adrenaline or serotonin) to achieve the desired final concentration (e.g., 1-10 µM for adrenaline, 2-20 µM for serotonin).
-
Record the aggregation for at least 5-10 minutes.
-
Repeat the procedure for a range of this compound concentrations to determine a dose-response curve.
Data Presentation
The quantitative data from the platelet aggregation assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Adrenaline-Induced Platelet Aggregation
| This compound Concentration (µM) | Maximum Aggregation (%) | Slope | Lag Phase (s) |
| 0 (Vehicle) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Effect of this compound on Serotonin-Induced Platelet Aggregation
| This compound Concentration (µM) | Maximum Aggregation (%) | Slope | Lag Phase (s) |
| 0 (Vehicle) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 3: IC50 Values of this compound for Inhibition of Platelet Aggregation
| Agonist | IC50 (µM) [95% Confidence Interval] |
| Adrenaline | |
| Serotonin |
Data Analysis
-
Maximum Aggregation: Determine the maximum percentage of light transmission reached during the recording period for each concentration of this compound.
-
Slope: Calculate the steepest slope of the aggregation curve, which represents the rate of aggregation.
-
Lag Phase: Measure the time from the addition of the agonist to the onset of the primary wave of aggregation.
-
Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal platelet aggregation.[3]
Conclusion
This application note provides a comprehensive and detailed protocol for the ex vivo assessment of this compound's inhibitory effects on platelet aggregation. By following this standardized methodology, researchers can obtain reliable and reproducible data to further characterize the antithrombotic potential of this compound and similar compounds. The provided signaling pathway and workflow diagrams offer a clear visual guide to the underlying mechanisms and experimental procedures.
References
- 1. consensus.app [consensus.app]
- 2. 5HT2-receptors and serotonin release: their role in human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carmoxirole as a Selective Peripheral D2 Agonist Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmoxirole (developmental code name EMD-45609) is a potent and selective peripheral dopamine D2 receptor partial agonist.[1] Its chemical structure as an indole derivative and its pharmacological profile make it a valuable research tool for investigating the role of peripheral D2 receptors in various physiological and pathophysiological processes.[1] Developed initially as a potential antihypertensive and heart failure medication, this compound's utility in a research setting stems from its peripherally restricted action, minimizing confounding central nervous system effects.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in preclinical research, complete with detailed protocols for key experiments, a summary of its pharmacological data, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Receptor Binding Affinity Profile of this compound
The following table summarizes the receptor binding affinities of this compound. While precise Ki values are not consistently available in publicly accessible literature, the relative affinities and selectivity are well-documented.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity | Reference |
| Dopamine Receptors | |||
| D2 | High Affinity | ~1,000-fold vs. D1 | [1] |
| D1 | Negligible Affinity | ||
| Serotonin Receptors | |||
| 5-HT1A | Some Affinity | ||
| 5-HT2 | Negligible Affinity | ||
| Adrenergic Receptors | |||
| α1-adrenergic | Negligible Affinity | ||
| α2-adrenergic | Some Affinity | ||
| β-adrenergic | Negligible Affinity |
Table 2: Functional Potency of this compound
Quantitative data on the functional potency (EC50/IC50) of this compound in specific functional assays is limited in publicly available sources. The table below reflects its known functional activity.
| Assay | Parameter | Value | Reference |
| Adenylyl Cyclase Inhibition | IC50 | Data not available | |
| Platelet Aggregation Inhibition (in vitro) | 10 µM | Inhibited adrenaline-induced aggregation by 10% | |
| 1 mM | Complete inhibition of adrenaline-induced aggregation |
Table 3: In Vivo Antihypertensive Effects of this compound
The following table summarizes the observed antihypertensive effects of this compound in preclinical and clinical studies.
| Animal Model/Species | Dose | Route of Administration | Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | Data not available | Data not available | Reported antihypertensive effects | |
| Human (Essential Hypertension) | 0.5 mg/day (2 weeks) | Oral | Reduction from 163/103 mmHg to 155/97 mmHg | |
| 1 mg/day (2 weeks) | Oral | Reduction to 148/93 mmHg | ||
| 2 mg/day (2 weeks) | Oral | Reduction to 143/90 mmHg | ||
| Human (Severe Heart Failure) | 0.25-0.50 mg | Oral | 10% reduction in Mean Arterial Pressure |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor and other receptors of interest.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2 receptors)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of incubation buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of this compound.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Adenylyl Cyclase Inhibition
Objective: To assess the functional activity of this compound as a D2 receptor agonist by measuring its ability to inhibit adenylyl cyclase.
Materials:
-
Cells expressing D2 receptors (e.g., CHO-D2 cells)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based)
Procedure:
-
Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to activate adenylyl cyclase.
-
-
Cell Lysis: After the stimulation period (e.g., 30 minutes), lyse the cells using the provided lysis buffer.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production) using non-linear regression analysis.
-
Protocol 3: In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of this compound in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age-matched (e.g., 12-16 weeks old)
-
This compound
-
Vehicle (e.g., saline or a suitable solvent for this compound)
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry)
Procedure:
-
Acclimatization: Acclimate the SHR to the housing conditions and the blood pressure measurement procedure for at least one week before the start of the experiment.
-
Baseline Measurement: Measure the baseline systolic and diastolic blood pressure of all animals for several consecutive days to establish a stable baseline.
-
Grouping: Randomly divide the animals into a vehicle control group and one or more this compound treatment groups with different doses.
-
Drug Administration: Administer this compound or vehicle to the respective groups. The route of administration can be oral (gavage) or parenteral (e.g., intraperitoneal or intravenous).
-
Blood Pressure Monitoring: Measure blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect. For chronic studies, administer the drug daily for a specified period (e.g., 2-4 weeks) and measure blood pressure regularly.
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Compare the blood pressure changes in the this compound-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Plot the time course of the blood pressure response for each group.
-
Mandatory Visualization
Caption: Peripheral D2 receptor signaling pathway activated by this compound.
References
Application Notes and Protocols for Measuring Neurohormonal Response to Carmoxirole in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmoxirole (developmental code name EMD-45609) is a potent and selective dopamine D2 receptor partial agonist.[1] Developed initially for hypertension and heart failure, its mechanism of action involves the modulation of neurohormonal systems.[1] As a peripherally restricted agent, this compound presents a specific profile of neurohormonal effects, primarily through its interaction with D2 receptors outside the central nervous system.[1] These application notes provide a comprehensive guide to the techniques and protocols for measuring the neurohormonal response to this compound administration in human subjects. The focus is on key neurohormones known to be influenced by dopamine D2 receptor agonism.
I. Overview of Neurohormonal Response to this compound
This compound's activation of peripheral dopamine D2 receptors leads to a cascade of neurohormonal changes. Notably, it has been shown to modulate the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS). In a study involving patients with chronic moderate heart failure, this compound administration resulted in significant reductions in circulating levels of norepinephrine, vasopressin, atrial natriuretic peptide (ANP), and plasma renin activity.[2]
Key Neurohormones to Measure:
-
Norepinephrine: An indicator of sympathetic nervous system activity.
-
Vasopressin (Antidiuretic Hormone - ADH): Involved in water balance and vasoconstriction.
-
Atrial Natriuretic Peptide (ANP): A cardiac hormone that regulates blood pressure and volume.
-
Plasma Renin Activity (PRA): A measure of the activity of the renin-angiotensin-aldosterone system.
-
Prolactin: A key indicator of central and peripheral dopamine D2 receptor occupancy. A reduction in prolactin levels is a classic response to D2 receptor agonists.[3]
-
Growth Hormone (GH): Dopaminergic pathways influence GH secretion.
-
Cortisol: The hypothalamic-pituitary-adrenal (HPA) axis can be modulated by dopaminergic drugs.
II. Quantitative Data Summary
The following table summarizes the reported quantitative changes in neurohormone levels following this compound administration in humans.
| Neurohormone | Dosage of this compound | Maximal Percent Change from Baseline | Significance (p-value) | Reference |
| Norepinephrine | 0.25-0.50 mg | ↓ 40% | < 0.05 | |
| Vasopressin | 0.25-0.50 mg | ↓ 19% | < 0.05 | |
| Atrial Natriuretic Peptide (ANP) | 0.25-0.50 mg | ↓ 25% | < 0.05 | |
| Plasma Renin Activity | 0.75-1.00 mg | ↓ 30% | < 0.05 |
III. Experimental Protocols
This section provides detailed methodologies for the measurement of key neurohormones in response to this compound administration.
A. General Study Design Considerations
A robust clinical study to assess the neurohormonal effects of this compound should follow a placebo-controlled, double-blind, crossover design. A representative workflow is illustrated below.
B. Blood Sample Collection and Processing
For accurate measurement of neurohormones, strict adherence to sample collection and processing protocols is critical.
-
Patient Preparation: Patients should be in a fasted state (overnight fast of at least 8 hours) and at rest for at least 30 minutes before blood collection.
-
Blood Collection:
-
Use pre-chilled EDTA-containing tubes for the collection of whole blood.
-
For ANP measurement, it is recommended to add a protease inhibitor, such as aprotinin, to the collection tubes.
-
Draw blood via an indwelling intravenous catheter to minimize stress from repeated venipuncture.
-
-
Sample Processing:
-
Immediately after collection, place the tubes on ice.
-
Centrifuge the blood at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the plasma into pre-labeled cryovials.
-
-
Sample Storage: Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
C. Neurohormone Assay Protocols
-
Principle: This is a competitive enzyme-linked immunosorbent assay. Norepinephrine in the sample competes with a fixed amount of enzyme-labeled norepinephrine for binding sites on a norepinephrine-specific antibody.
-
Procedure:
-
Sample Preparation: Plasma samples may require an extraction step to concentrate the analyte and remove interfering substances. Solid-phase extraction is a common method.
-
Assay: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure involves:
-
Pipetting standards, controls, and prepared samples into the wells of a microtiter plate coated with the capture antibody.
-
Adding the enzyme-conjugated norepinephrine.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculation: The concentration of norepinephrine in the samples is inversely proportional to the measured absorbance and is determined by comparison to a standard curve.
-
-
Principle: This competitive assay involves competition between unlabeled vasopressin in the sample and a fixed quantity of radiolabeled (e.g., ¹²⁵I) vasopressin for a limited number of binding sites on a vasopressin-specific antibody.
-
Procedure:
-
Sample Preparation: Plasma samples typically require extraction (e.g., solid-phase or ethanol extraction) to remove interfering proteins.
-
Assay:
-
Incubate standards, controls, and extracted samples with the vasopressin antibody.
-
Add the radiolabeled vasopressin and incubate to allow for competitive binding.
-
Separate the antibody-bound vasopressin from the free vasopressin (e.g., using a second antibody precipitation method).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Calculation: The amount of radioactivity is inversely proportional to the concentration of vasopressin in the sample. A standard curve is used to determine the concentration in the unknown samples.
-
-
Principle: A competitive ELISA is commonly used for the quantification of ANP in plasma.
-
Procedure:
-
Sample Preparation: Plasma samples should be extracted, for example, using a C18 Sep-Pak column, to concentrate the ANP and remove interfering substances.
-
Assay:
-
Add standards, controls, and extracted samples to the wells of a microplate pre-coated with a capture antibody.
-
Add an ANP-peroxidase conjugate.
-
Add the primary antibody to ANP to initiate the competitive binding reaction.
-
After incubation and washing steps, add a substrate to develop a colorimetric signal.
-
Measure the absorbance and calculate the ANP concentration based on a standard curve.
-
-
-
Principle: PRA is determined by measuring the generation of angiotensin I from endogenous angiotensinogen. The assay involves an enzymatic reaction followed by a quantitative immunoassay for angiotensin I.
-
Procedure:
-
Angiotensin I Generation:
-
Divide each plasma sample into two aliquots.
-
Incubate one aliquot at 37°C to allow renin to cleave angiotensinogen, generating angiotensin I.
-
Incubate the second aliquot at 4°C to prevent enzymatic activity (this serves as the baseline angiotensin I level).
-
-
Angiotensin I Quantification (ELISA):
-
Perform a competitive ELISA on both the 37°C and 4°C aliquots to measure the concentration of angiotensin I.
-
-
Calculation: Subtract the angiotensin I concentration of the 4°C sample from the 37°C sample and divide by the incubation time to determine the rate of angiotensin I generation (expressed as ng/mL/hour).
-
-
Principle: A sandwich immunoassay is typically used. The sample is incubated with two antibodies: a capture antibody coated on a solid phase and a detection antibody labeled with a chemiluminescent tag. The amount of light emitted is proportional to the prolactin concentration.
-
Procedure: Automated immunoassay analyzers are commonly used for prolactin measurement, following the manufacturer's specific protocols.
-
Principle: Since GH is secreted in a pulsatile manner, a single random measurement is often not informative. A stimulation test is used to assess the pituitary's capacity to release GH in response to a pharmacological agent. While this compound itself is a dopamine agonist and could potentially stimulate GH, a standardized stimulation test using agents like L-dopa, arginine, or insulin is often employed for diagnostic purposes.
-
Procedure (L-dopa stimulation as an example):
-
Administer an oral dose of L-dopa.
-
Collect blood samples at baseline (0 minutes) and at timed intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
Measure GH concentrations in each sample using an immunoassay.
-
The peak GH concentration is used to assess the response.
-
-
Principle: Competitive immunoassays (ELISA or RIA) are standard methods for quantifying cortisol in plasma or serum.
-
Procedure:
-
Collect blood samples, being mindful of the diurnal rhythm of cortisol secretion (samples are often collected in the morning).
-
Perform the immunoassay according to the kit manufacturer's instructions.
-
Calculate cortisol concentrations based on a standard curve.
-
IV. Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway of this compound and the logical relationship of its effects on the measured neurohormones.
V. Conclusion
The measurement of neurohormonal responses to this compound provides critical insights into its pharmacodynamic profile. A comprehensive assessment should include markers of the sympathetic nervous system, the renin-angiotensin-aldosterone system, and pituitary hormone secretion. The protocols outlined in these application notes provide a framework for conducting rigorous and reproducible studies to characterize the neurohormonal effects of this compound in humans. Adherence to standardized procedures for sample collection, processing, and analysis is paramount for obtaining high-quality data.
References
- 1. Inhibition of oestradiol-induced prolactin release in a dual-cannulated ovariectomized rat model by this compound, a peripherally restricted dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemorrhage effects on plasma ANP, NH2-terminal pro-ANP, and pressor hormones in anesthetized and conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Changes of Plasma Renin Concentrations Predict Acute Kidney Injury in Cardiac Surgery Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cardiovascular Research: Utilizing Animal Models to Investigate the Therapeutic Potential of Carmoxirole
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents to combat cardiovascular diseases, Carmoxirole, a selective peripheral dopamine D2 receptor agonist, presents a compelling avenue of investigation. Developed initially for hypertension and heart failure, its mechanism of action, primarily through the modulation of sympathetic tone, suggests significant potential in ameliorating the pathophysiology of these conditions. These application notes provide a comprehensive guide for researchers on the use of established animal models to study the cardiovascular effects of this compound, complete with detailed experimental protocols and data presentation frameworks.
Introduction to this compound and its Cardiovascular Significance
This compound acts as a potent and selective partial agonist of the dopamine D2 receptor with restricted access to the central nervous system. This peripheral action is key to its therapeutic potential, as it can reduce circulating norepinephrine levels, a key player in the sympathetic overdrive characteristic of heart failure and hypertension, without inducing central side effects.[1] Clinical studies in patients with chronic moderate heart failure have demonstrated that this compound can modulate sympathetic activation, leading to reductions in preload and afterload, a decrease in heart rate, and an overall improvement in cardiac pump function.[1] To further elucidate the preclinical efficacy and safety profile of this compound, robust studies in relevant animal models are essential.
Recommended Animal Models for Cardiovascular Research
The selection of an appropriate animal model is critical for translating preclinical findings to clinical applications. Based on the intended therapeutic applications of this compound for hypertension and heart failure, the following models are recommended:
-
Spontaneously Hypertensive Rat (SHR): The SHR is a well-established genetic model of primary hypertension that closely mimics the progression of essential hypertension in humans.[2][3] These rats spontaneously develop hypertension, making them ideal for studying the antihypertensive effects of novel compounds like this compound.
-
Myocardial Infarction (MI) Model in Rats: Inducing myocardial infarction in rats, typically through the ligation of the left anterior descending (LAD) coronary artery, creates a reliable model of post-MI heart failure.[4] This model is characterized by left ventricular remodeling and a decline in cardiac function, providing a platform to assess the potential of this compound to improve cardiac performance and mitigate adverse remodeling.
-
Canine Model of Chronic Heart Failure: For studies requiring a larger animal model that more closely resembles human cardiovascular physiology, the canine model of chronic heart failure is recommended. This can be induced by multiple sequential coronary microembolizations, leading to a stable and reproducible state of heart failure with reduced ejection fraction.
Experimental Protocols
Below are detailed protocols for establishing the recommended animal models and a proposed framework for evaluating the cardiovascular effects of this compound.
Protocol 1: Induction of Hypertension in Spontaneously Hypertensive Rats (SHR)
Objective: To utilize the SHR model to assess the antihypertensive effects of this compound.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls), age-matched (e.g., 12-16 weeks old).
-
This compound (or its developmental code name EMD-45609).
-
Vehicle for this compound administration (e.g., sterile saline, distilled water with a solubilizing agent if necessary).
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
-
Telemetry system for continuous blood pressure and heart rate monitoring (optional, for more detailed hemodynamic data).
-
Standard laboratory equipment for animal handling and substance administration.
Procedure:
-
Animal Acclimation: Acclimate SHR and WKY rats to the laboratory environment for at least one week prior to the experiment.
-
Baseline Measurements: Measure and record baseline systolic blood pressure, diastolic blood pressure, and heart rate for all animals for several consecutive days to establish a stable baseline.
-
Animal Grouping: Randomly assign SHR rats to a vehicle control group and one or more this compound treatment groups (e.g., low dose, medium dose, high dose). A group of WKY rats will serve as a normotensive control.
-
This compound Administration: Administer this compound or vehicle to the respective groups. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing frequency should be determined based on the pharmacokinetic profile of the compound. A starting point for dosing could be guided by doses used for other D2 agonists in rats.
-
Hemodynamic Monitoring:
-
Non-invasive: Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose for acute studies; daily for chronic studies) using a tail-cuff system.
-
Telemetry (optional): For continuous and more accurate data, surgical implantation of telemetry transmitters can be performed prior to the study. This allows for the recording of blood pressure, heart rate, and activity without the stress of handling.
-
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline in the this compound-treated groups compared to the vehicle-treated SHR group and the WKY control group.
Protocol 2: Induction of Myocardial Infarction and Heart Failure in Rats
Objective: To create a rat model of post-MI heart failure to evaluate the effects of this compound on cardiac function and remodeling.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Surgical instruments for thoracotomy and coronary artery ligation.
-
Ventilator for small rodents.
-
Echocardiography system with a high-frequency transducer.
-
This compound and vehicle.
-
Histology equipment and reagents (e.g., Masson's trichrome stain).
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and place it on a ventilator.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Sham Operation: In a separate group of sham-operated control animals, perform the same surgical procedure without ligating the LAD.
-
Post-operative Care: Provide appropriate post-operative analgesia and care.
-
Development of Heart Failure: Allow sufficient time (e.g., 4 weeks) for the heart to remodel and for heart failure to develop.
-
Baseline Echocardiography: Perform echocardiography to assess baseline cardiac function (e.g., left ventricular ejection fraction (LVEF), fractional shortening (FS), ventricular dimensions) in both MI and sham groups.
-
Treatment Protocol:
-
Randomly assign MI rats to a vehicle control group and this compound treatment groups.
-
Administer this compound or vehicle for a specified duration (e.g., 4-8 weeks).
-
-
Functional Assessment:
-
Perform serial echocardiography (e.g., every 2-4 weeks) to monitor changes in cardiac function and dimensions.
-
At the end of the study, invasive hemodynamic measurements (e.g., left ventricular end-diastolic pressure) can be performed.
-
-
Histological Analysis: Euthanize the animals and harvest the hearts for histological analysis to assess infarct size and myocardial fibrosis.
Protocol 3: Induction of Chronic Heart Failure in a Canine Model
Objective: To establish a canine model of chronic heart failure to investigate the long-term therapeutic effects of this compound.
Materials:
-
Beagle dogs.
-
Fluoroscopy equipment.
-
Catheters and embolic microspheres.
-
Echocardiography system.
-
Hemodynamic monitoring equipment.
-
This compound and vehicle.
Procedure:
-
Baseline Assessment: Perform baseline echocardiography and hemodynamic measurements in healthy dogs.
-
Coronary Microembolization: Under fluoroscopic guidance, advance a catheter into the left coronary artery and inject a suspension of microspheres to induce multiple small embolizations.
-
Staged Procedure: Repeat the microembolization procedure every 1-2 weeks until a desired level of left ventricular dysfunction is achieved (e.g., LVEF < 35%).
-
Development of Chronic Heart Failure: Allow a stabilization period of several weeks for the chronic heart failure state to develop.
-
Treatment Protocol:
-
Randomly assign the heart failure dogs to a vehicle control group and this compound treatment groups.
-
Administer this compound or vehicle orally for an extended period (e.g., 3-6 months).
-
-
Monitoring:
-
Perform regular clinical examinations, echocardiography, and hemodynamic assessments throughout the treatment period.
-
Monitor neurohormonal levels (e.g., plasma norepinephrine).
-
-
Terminal Studies: At the end of the study, perform a final comprehensive hemodynamic and functional assessment before euthanasia and tissue collection for further analysis.
Data Presentation
To facilitate clear comparison and interpretation of results, all quantitative data should be summarized in structured tables.
Table 1: Hypothetical Effects of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | Baseline HR (bpm) | Final HR (bpm) | Change in HR (bpm) |
| WKY Control | - | 120 ± 5 | 122 ± 6 | +2 ± 3 | 350 ± 15 | 348 ± 12 | -2 ± 8 |
| SHR Vehicle | - | 185 ± 8 | 188 ± 7 | +3 ± 4 | 380 ± 20 | 385 ± 18 | +5 ± 10 |
| This compound | Low | 183 ± 7 | 165 ± 6 | -18 ± 5 | 375 ± 18 | 360 ± 15 | -15 ± 9 |
| This compound | Medium | 186 ± 9 | 150 ± 8 | -36 ± 7 | 382 ± 22 | 350 ± 16 | -32 ± 11 |
| This compound | High | 184 ± 8 | 135 ± 7 | -49 ± 6 | 378 ± 19 | 330 ± 14 | -48 ± 10 |
Data are presented as mean ± SEM. *p < 0.05 compared to SHR Vehicle. SBP: Systolic Blood Pressure; HR: Heart Rate.
Table 2: Hypothetical Effects of this compound on Cardiac Function in a Rat Myocardial Infarction Model
| Treatment Group | Baseline LVEF (%) | Final LVEF (%) | Change in LVEF (%) | Baseline LVESD (mm) | Final LVESD (mm) | Change in LVESD (mm) | Infarct Size (%) |
| Sham | 75 ± 3 | 74 ± 4 | -1 ± 2 | 3.5 ± 0.2 | 3.6 ± 0.3 | +0.1 ± 0.1 | N/A |
| MI Vehicle | 45 ± 4 | 38 ± 5 | -7 ± 3 | 5.8 ± 0.4 | 6.5 ± 0.5 | +0.7 ± 0.3 | 35 ± 5 |
| This compound | 46 ± 3 | 48 ± 4 | +2 ± 2 | 5.7 ± 0.3 | 5.5 ± 0.4 | -0.2 ± 0.2 | 33 ± 4 |
Data are presented as mean ± SEM. *p < 0.05 compared to MI Vehicle. LVEF: Left Ventricular Ejection Fraction; LVESD: Left Ventricular End-Systolic Diameter.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Proposed signaling pathway of this compound in the cardiovascular system.
Caption: Experimental workflow for evaluating this compound in SHR rats.
Caption: Workflow for the rat myocardial infarction heart failure model.
Conclusion
The selective peripheral dopamine D2 receptor agonist this compound holds promise as a therapeutic agent for cardiovascular diseases such as hypertension and heart failure. The animal models and experimental protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy and mechanism of action. By employing these standardized models and methodologies, researchers can generate high-quality, reproducible data that will be crucial in advancing our understanding of this compound's therapeutic potential and paving the way for future clinical development.
References
- 1. Neurohumoral response to this compound, a selective dopamine (D2) receptor agonist, in patients with chronic moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. criver.com [criver.com]
- 4. A New Model of Heart Failure Post-Myocardial Infarction in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modulating Sympathetic Activation with Carmoxirole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmoxirole (developmental code name EMD-45609) is a potent and selective, peripherally restricted partial agonist of the dopamine D2 receptor.[1] It exhibits high affinity for the D2 receptor, approximately 1,000-fold greater than for the D1 receptor, with some affinity for the serotonin 5-HT1A and α2-adrenergic receptors.[1] Developed initially as a potential treatment for hypertension and heart failure, this compound's primary mechanism of action in the cardiovascular system involves the modulation of sympathetic nervous system outflow.[1][2] By acting on peripheral D2 receptors, this compound effectively reduces circulating levels of norepinephrine, a key neurotransmitter of the sympathetic nervous system.[1] This sympatholytic effect leads to beneficial hemodynamic changes, including reductions in blood pressure and improvements in cardiac function, particularly in conditions of sympathetic overactivity such as chronic heart failure. These application notes provide a comprehensive overview of the use of this compound in modulating sympathetic activation, including its mechanism of action, quantitative effects, and detailed experimental protocols for preclinical and clinical research.
Mechanism of Action
This compound exerts its effects by stimulating presynaptic dopamine D2 receptors located on peripheral sympathetic nerve terminals. Activation of these Gi/o protein-coupled receptors inhibits the release of norepinephrine into the synaptic cleft. This reduction in norepinephrine availability at the neuroeffector junction leads to decreased stimulation of adrenergic receptors on target organs such as the heart and blood vessels, resulting in reduced heart rate, decreased myocardial contractility, and vasodilation.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on neurohormonal and hemodynamic parameters in patients with chronic moderate heart failure, as reported in a key clinical study.
Table 1: Neurohormonal Response to this compound
| Parameter | Dosage (mg) | Maximal Percent Change from Baseline |
| Norepinephrine | 0.25 - 0.50 | ↓ 40% |
| Vasopressin | 0.25 - 0.50 | ↓ 19% |
| Atrial Natriuretic Peptide (ANP) | 0.25 - 0.50 | ↓ 25% |
| Plasma Renin Activity | 0.75 - 1.00 | ↓ 30% |
Table 2: Hemodynamic Response to this compound
| Parameter | Dosage (mg) | Maximal Percent Change from Baseline |
| Mean Arterial Pressure | 0.75 - 1.00 | ↓ 10% |
| Systemic Vascular Resistance | 0.75 - 1.00 | ↓ 18% |
| Pulmonary Wedge Pressure | 0.75 - 1.00 | ↓ 38% |
| Right Atrial Pressure | 0.75 - 1.00 | ↓ 39% |
| Heart Rate | 0.75 - 1.00 | ↓ 12% |
| Cardiac Index | 0.75 - 1.00 | ↑ 20% |
| Stroke Volume Index | 0.75 - 1.00 | ↑ 32% |
| Stroke Work Index | 0.75 - 1.00 | ↑ 31% |
| Mean Pulmonary Artery Pressure | 0.75 - 1.00 | ↓ 21% |
Experimental Protocols
In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a D2 receptor antagonist radioligand (e.g., [3H]Spiperone).
-
Increasing concentrations of this compound or a reference compound.
-
Cell membrane preparation.
-
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
-
Preclinical Protocol: Evaluation in a Pithed Rat Model
This protocol describes an in vivo method to assess the effect of this compound on sympathetic outflow in a pithed rat model.
Methodology:
-
Animal Preparation:
-
Anesthetize male Wistar rats.
-
Introduce a pithing rod through the orbit and foramen magnum into the spinal canal to destroy the central nervous system, thus eliminating central autonomic control.
-
Immediately begin artificial respiration.
-
Cannulate the trachea, a carotid artery (for blood pressure measurement), and a jugular vein (for drug administration).
-
Introduce a stimulating electrode to the spinal cord to electrically stimulate the sympathetic outflow.
-
-
Experimental Procedure:
-
Allow the animal to stabilize.
-
Record baseline heart rate and blood pressure.
-
Induce tachycardia by electrical stimulation of the spinal cord at a fixed frequency.
-
Administer this compound intravenously at increasing doses.
-
Measure the dose-dependent inhibition of the tachycardia induced by sympathetic stimulation.
-
-
Data Analysis:
-
Express the tachycardic response as the increase in heart rate from the pre-stimulation baseline.
-
Calculate the percentage inhibition of the tachycardic response at each dose of this compound.
-
Construct a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal inhibition).
-
Clinical Protocol: Assessment of Neurohormonal and Hemodynamic Effects in Heart Failure Patients
This protocol is based on the methodology of the clinical trial that evaluated this compound in patients with chronic moderate heart failure.
Methodology:
-
Patient Population:
-
Enroll patients with stable, moderate to severe chronic heart failure (NYHA class III-IV).
-
Patients should be on a stable, optimized background therapy of ACE inhibitors and diuretics.
-
-
Drug Administration:
-
Administer this compound orally on two consecutive days.
-
Day 1: Lower dose range (e.g., 0.25-0.50 mg).
-
Day 2: Higher dose range (e.g., 0.75-1.00 mg).
-
-
Hemodynamic Monitoring:
-
Perform invasive hemodynamic monitoring using a balloon-tipped pulmonary artery catheter.
-
Measure parameters including mean arterial pressure, systemic vascular resistance, pulmonary wedge pressure, right atrial pressure, cardiac index, and heart rate at baseline and at regular intervals after drug administration.
-
-
Neurohormonal Measurements:
-
Collect venous blood samples at baseline and at specified time points after this compound administration.
-
Process blood samples appropriately for each analyte (e.g., centrifugation for plasma, addition of preservatives).
-
Measure plasma concentrations of norepinephrine, vasopressin, atrial natriuretic peptide (ANP), and plasma renin activity using validated assays (e.g., radioimmunoassay or HPLC).
-
-
Data Analysis:
-
Calculate the maximal percentage change from baseline for each hemodynamic and neurohormonal parameter at each dose level.
-
Use appropriate statistical tests to determine the significance of the observed changes.
-
Conclusion
This compound demonstrates significant potential for modulating sympathetic activation through its action as a peripheral dopamine D2 receptor agonist. The resulting reduction in circulating norepinephrine and favorable hemodynamic effects make it a subject of interest for conditions characterized by sympathetic overactivity. The protocols outlined in these application notes provide a framework for the continued investigation of this compound and similar compounds in both preclinical and clinical settings. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of modulating peripheral dopaminergic pathways.
References
Application Notes and Protocols for Oral Administration of Carmoxirole in Preclinical Rat Studies
Introduction
Carmoxirole is a potent and selective partial agonist of the dopamine D₂ receptor, with a significantly higher affinity for the D₂ receptor over the D₁ receptor.[1] It has been investigated as a potential antihypertensive and heart failure medication, and it is administered orally.[1] As a peripherally restricted dopamine agonist, this compound has been shown to reverse hyperprolactinemia in rats without producing central nervous system effects.[1] It also demonstrates some affinity for the serotonin 5-HT₁ₐ and α₂-adrenergic receptors.[1] These application notes provide detailed protocols for the oral administration of this compound in preclinical rat studies, targeting researchers and scientists in drug development.
Data Presentation
Quantitative data from preclinical studies should be meticulously recorded and organized for clear interpretation and comparison.
Table 1: Recommended Gavage Needle Sizes for Rats
| Rat Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) | Shape |
|---|---|---|---|---|
| 50-75 | 20 | 1 - 1.5 | 2.25 | Straight, Curved |
| 75-100 | 18 | 1 - 1.5 | 2.25 | Straight, Curved |
| 100-200 | 18 | 2 - 3 | 2.25 | Straight, Curved |
| 200-300 | 16 | 2 - 3 | 3 | Straight, Curved |
| >300 | 16 | 3 - 4 | 3 | Straight, Curved |
(Source: Adapted from Queen's University Standard Operating Procedure)[2]
Table 2: Maximum Recommended Oral Dosing Volumes for Rats
| Route of Administration | Maximum Volume |
|---|---|
| Oral Gavage (bolus) | 10-20 ml/kg |
| Intravenous (bolus) | 5 ml/kg |
| Intravenous (continuous) | 4 ml/kg/hour |
(Source: Adapted from various institutional guidelines)
Table 3: Example Dosage Calculation for this compound Administration
| Parameter | Value | Unit |
|---|---|---|
| Rat Body Weight | 250 | g |
| Desired Dose | 10 | mg/kg |
| Stock Solution Concentration | 5 | mg/ml |
| Calculated Dose | 2.5 | mg |
| Volume to Administer | 0.5 | ml |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Vehicle Selection: The choice of vehicle is critical and depends on the physicochemical properties of this compound. Common vehicles for oral administration in rats include:
-
Aqueous solutions: Water, 0.9% saline.
-
Suspensions: 0.5% or 1% w/v Carboxymethyl Cellulose (CMC).
-
Oil-based solutions (for hydrophobic compounds): Corn oil, vegetable oil.
-
It is recommended to start with aqueous solutions/suspensions before considering oil-based or other organic solvents. A pilot study to determine the solubility and stability of this compound in the selected vehicle is advised.
-
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Gradually add the chosen vehicle to the powder while mixing continuously (e.g., using a magnetic stirrer) to ensure a homogenous solution or suspension.
-
For suspensions, ensure the particle size is small enough to pass through the gavage needle without clogging.
-
The pH of the final formulation should be checked and adjusted to be as close to neutral (~7.0) as possible to avoid irritation.
-
Protocol 2: Oral Gavage Administration of this compound
This is a standard method for precise oral dosing.
-
Animal Preparation:
-
Accurately weigh the rat to determine the correct dosing volume.
-
Properly restrain the rat to ensure its safety and the administrator's. This can be done by hand or by wrapping the rat in a towel, ensuring that breathing is not restricted.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth to reach the stomach. Mark this length on the needle.
-
-
Administration:
-
Draw the calculated volume of the this compound formulation into a syringe and attach the gavage needle.
-
Hold the rat in an upright position and gently extend its head to create a straight line from the mouth to the esophagus.
-
Insert the gavage needle into the side of the mouth (in the gap between the incisors and molars) and advance it gently over the tongue towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the solution over 2-3 seconds for aqueous solutions or 5-10 seconds for more viscous substances.
-
After administration, slowly withdraw the needle following the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for at least 10 minutes for any signs of distress, such as labored breathing.
-
Continue monitoring at the end of the day and on the following day.
-
Protocol 3: Alternative Oral Dosing - Voluntary Syringe Feeding
To reduce the stress associated with gavage, voluntary consumption can be an effective alternative.
-
Vehicle and Training:
-
Dissolve this compound in a palatable vehicle, such as a 10% sucrose solution, to mask any aversive taste.
-
Train the rats for several days to voluntarily drink the vehicle from a syringe. The time taken to consume the dose typically decreases with training.
-
-
Administration:
-
Present the syringe containing the this compound-sucrose solution to the rat.
-
Allow the rat to lick and consume the entire volume.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
How to improve Carmoxirole solubility for in vivo administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Carmoxirole for in vivo administration. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Troubleshooting Guide
Low aqueous solubility is a primary hurdle for the in vivo administration of this compound. The following table summarizes common troubleshooting strategies to enhance its solubility.
| Issue | Potential Cause | Suggested Solution | Advantages | Disadvantages |
| Poor Dissolution of this compound in Aqueous Media | This compound is a lipophilic carboxylic acid with low intrinsic water solubility. | pH Adjustment: Increase the pH of the vehicle to deprotonate the carboxylic acid group, forming a more soluble salt. | Simple, effective for ionizable compounds. | Risk of precipitation upon injection into physiological pH; potential for pH-related tissue irritation.[1][2] |
| Co-solvents: Utilize water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) to increase the solubility.[3] | Can significantly increase the concentration of the drug in the formulation. | Potential for toxicity or altered pharmacokinetics of the drug; risk of precipitation upon dilution in aqueous media.[2] | ||
| Surfactants: Employ surfactants (e.g., Polysorbate 80, Tween 80) to form micelles that encapsulate the drug.[3] | Can improve both solubility and stability. | Potential for cell lysis and tissue irritation at high concentrations. | ||
| Precipitation of this compound Upon Administration | The formulation is not stable in a physiological environment (e.g., blood, gastrointestinal fluid). | Complexation with Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes. | Can increase solubility and stability without altering the drug molecule itself. | Can be limited by the stoichiometry of the complex and the size of the drug molecule. |
| Lipid-Based Formulations (for oral administration): Formulate this compound in oils, surfactants, and co-solvents (e.g., SEDDS). | Can enhance oral bioavailability by improving solubility and utilizing lipid absorption pathways. | Complex formulation development and characterization. | ||
| Nanosuspensions: Reduce the particle size of this compound to the nanometer range to increase the surface area for dissolution. | Applicable for compounds that are not amenable to other solubilization techniques; can be used for oral and injectable formulations. | Requires specialized equipment for production and characterization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for solubilizing this compound?
Q2: How do I prepare a simple pH-adjusted formulation for intravenous (IV) administration?
For IV administration, a pH-buffered solution containing an in-situ salt of this compound can be prepared. It is crucial to ensure the final formulation is isotonic and the pH is within a physiologically tolerable range (typically pH 3-9 for IV administration) to avoid phlebitis and irritation.
Q3: What are suitable co-solvents for this compound?
Commonly used co-solvents for poorly soluble drugs include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). A screening of binary or ternary mixtures of these co-solvents with water or a buffer can help identify an optimal vehicle. It is important to start with the lowest effective concentration of the co-solvent to minimize potential toxicity.
Q4: Can I use cyclodextrins to solubilize this compound?
Yes, cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are effective solubilizing agents for lipophilic drugs. They form inclusion complexes with the drug, increasing its aqueous solubility. The choice of cyclodextrin and the molar ratio of cyclodextrin to this compound will need to be optimized.
Q5: What is a good formulation strategy for oral administration of this compound?
For oral administration, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are often effective for lipophilic compounds. These formulations consist of a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing drug dissolution and absorption.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Solution for IV Administration
-
Materials:
-
This compound
-
0.1 N Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile water for injection
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small volume of sterile water.
-
Slowly add 0.1 N NaOH dropwise while stirring until the this compound dissolves.
-
Measure the pH of the solution.
-
Adjust the pH to approximately 7.0-7.5 with PBS or a suitable buffer.
-
Add sterile water to reach the final desired concentration.
-
Filter the solution through a 0.22 µm sterile filter.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Preparation of a Co-solvent-Based this compound Formulation
-
Materials:
-
This compound
-
Ethanol
-
Propylene Glycol (PG)
-
Saline (0.9% NaCl)
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Prepare a co-solvent mixture (e.g., 10% Ethanol, 40% PG, 50% Saline).
-
Weigh the desired amount of this compound.
-
Add the this compound to the co-solvent mixture.
-
Vortex or sonicate until the compound is fully dissolved.
-
Filter the solution through a 0.22 µm sterile filter.
-
Important: Before in vivo administration, it is crucial to test the stability of the formulation upon dilution with an aqueous medium to simulate what happens upon injection into the bloodstream.
-
Protocol 3: Preparation of a this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Magnetic stirrer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v).
-
Slowly add the weighed this compound powder to the HP-β-CD solution while stirring.
-
Continue stirring at room temperature for several hours or overnight to allow for complex formation.
-
Once the this compound is dissolved, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles.
-
Visualizations
Caption: Experimental workflow for preparing a solubilized this compound formulation.
Caption: Decision tree for selecting a this compound solubilization strategy.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilizer Excipients - Protheragen [protheragen.ai]
Optimizing Carmoxirole dosage to reduce off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Carmoxirole dosage and minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective partial agonist for the dopamine D2 receptor.[1][2] It also exhibits some affinity for the serotonin 5-HT1A and α2-adrenergic receptors, which are considered its primary off-targets.[1]
Q2: What are the known off-target effects of this compound?
Based on its affinity profile, potential off-target effects of this compound may be mediated by its interaction with 5-HT1A and α2-adrenergic receptors.[1] These interactions can lead to a variety of cellular responses depending on the specific tissue and receptor expression levels. It is crucial to characterize the functional consequences of these off-target interactions in your experimental system.
Q3: How can I determine the optimal dosage of this compound in my experiments?
The optimal dosage is a balance between achieving the desired on-target effect (D2 receptor activation) and minimizing off-target effects. A dose-response study is essential. This involves treating your cells or animal models with a range of this compound concentrations and measuring both on-target and off-target responses. The goal is to identify a concentration that provides a significant on-target effect with minimal engagement of off-target receptors.
Q4: What are some initial steps to take if I observe unexpected or variable results in my experiments?
When encountering unexpected results, it is important to first check the integrity of your experimental setup. This includes:
-
Reagent Quality: Ensure that your this compound stock solution is correctly prepared, stored, and has not degraded. Verify the quality of all other reagents, including cell culture media, buffers, and assay components.
-
Cell Health: Confirm that the cells used in your assays are healthy, viable, and within a low passage number. Stressed or unhealthy cells can respond inconsistently to treatment.[3]
-
Assay Conditions: Double-check all assay parameters, such as incubation times, temperatures, and buffer compositions, to ensure they are optimal and consistent across experiments.
-
Instrument Calibration: Verify that all instruments, such as plate readers or liquid handlers, are properly calibrated and functioning correctly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental optimization of this compound dosage.
High Off-Target Activity at a Seemingly Low this compound Concentration
Problem: You observe significant off-target effects (e.g., modulation of 5-HT1A or α2-adrenergic receptor signaling) at a this compound concentration that you expected to be selective for the D2 receptor.
| Potential Cause | Troubleshooting Steps |
| Higher than expected receptor density of off-target receptors in your cell line. | Quantify the expression levels of D2, 5-HT1A, and α2-adrenergic receptors in your cell model using techniques like radioligand binding (Bmax determination) or western blotting. |
| Assay sensitivity is too high for the off-target readout. | Optimize your functional assay to ensure you are working within a linear range. You may need to adjust reagent concentrations or incubation times to reduce signal amplification for the off-target pathway. |
| Incorrect calculation of this compound concentration. | Verify the concentration of your stock solution and ensure accurate dilutions are being made for your experiments. |
Low or No On-Target (D2 Receptor) Activity
Problem: You are not observing the expected downstream effects of D2 receptor activation (e.g., inhibition of adenylyl cyclase) even at high concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Low D2 receptor expression in your cell model. | Confirm D2 receptor expression using a validated method. Consider using a cell line with higher or inducible expression of the D2 receptor. |
| Poor cell health or viability. | Assess cell viability using a method like Trypan Blue exclusion or an MTT assay. Ensure cells are healthy before and during the experiment. |
| Suboptimal assay conditions for detecting D2 receptor signaling. | Optimize your cAMP assay by adjusting cell density, forskolin concentration (if used to stimulate adenylyl cyclase), and incubation time. |
| Degraded this compound. | Prepare a fresh stock solution of this compound and re-run the experiment. |
High Variability Between Experimental Replicates
Problem: You are observing large error bars and inconsistent results between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating. Allow adherent cells to settle evenly by letting the plate sit at room temperature for a short period before incubation. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. |
| Edge effects on microplates. | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with media or PBS to create a humidity barrier. |
Data Presentation
To effectively optimize this compound dosage, it is crucial to quantify its binding affinity for both on- and off-target receptors. The following table provides a representative binding profile for a dopamine agonist, Rotigotine, which also has affinities for serotonin and adrenergic receptors. This data can serve as a guide for the types of measurements you should perform for this compound.
Table 1: Representative Binding Affinity (Ki) Profile of a Dopamine Agonist (Rotigotine)
| Receptor | Ki (nM) | Receptor Family |
| Dopamine D3 | 0.71 | Dopamine |
| Dopamine D5 | 5.4 | Dopamine |
| Dopamine D4.2 | 3.9 | Dopamine |
| Dopamine D2 | 13.5 | Dopamine |
| Dopamine D1 | 83 | Dopamine |
| 5-HT1A | (Partial Agonist Activity) | Serotonin |
| α2B-Adrenergic | 27 | Adrenergic |
| α2A-Adrenergic | 338 | Adrenergic |
| α1A-Adrenergic | 176 | Adrenergic |
| α1B-Adrenergic | 273 | Adrenergic |
Note: This data is for Rotigotine and is provided as an illustrative example. Researchers should determine the specific Ki values for this compound for accurate dosage optimization.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Ki of this compound
This protocol allows for the determination of this compound's binding affinity (Ki) at the D2 receptor, as well as at off-target receptors like 5-HT1A and α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (D2, 5-HT1A, or α2-adrenergic).
-
Radioligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Rauwolscine for α2-adrenergic).
-
Unlabeled this compound.
-
Assay buffer (specific to the receptor).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of the specific radioligand to each well.
-
Add the serially diluted unlabeled this compound to the wells. For total binding, add assay buffer instead of this compound. For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature and for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay to Measure D2 Receptor Activation
This protocol measures the functional consequence of this compound binding to the Gi-coupled D2 receptor, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the D2 receptor.
-
This compound.
-
Forskolin (or another adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and plates.
-
Plate reader.
Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a serum-free medium for a few hours to reduce basal cAMP levels.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a time optimized to produce a robust cAMP signal.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value for the inhibition of cAMP production.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for optimizing this compound dosage.
References
Troubleshooting variability in Carmoxirole dose-response assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carmoxirole dose-response assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, peripherally restricted partial agonist of the dopamine D2 receptor.[1] Its primary mechanism of action is to bind to and activate the D2 receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound also shows some affinity for the serotonin 5-HT1A and α2-adrenergic receptors.[1]
Q2: What is a typical in vitro dose-response assay for this compound?
A common in vitro assay for this compound involves using a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[1][2][3] The assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP. The potency of this compound is typically determined by calculating its half-maximal effective concentration (EC50) from the resulting dose-response curve.
Q3: What are the expected outcomes of a successful this compound dose-response assay?
A successful experiment will yield a sigmoidal dose-response curve where increasing concentrations of this compound lead to a dose-dependent decrease in cAMP levels. From this curve, a reliable EC50 value can be determined, which reflects the potency of this compound at the D2 receptor. The curve should have a clear upper and lower plateau.
Q4: What are potential off-target effects that could influence my results?
This compound has some affinity for 5-HT1A and α2-adrenergic receptors. If the cell line used in the assay endogenously expresses these receptors, their activation or inhibition could potentially interfere with the D2 receptor-mediated signaling and contribute to variability in the results. Several α2-adrenoceptor ligands have been shown to exhibit agonist activity at 5-HT1A receptors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate serial dilutions or reagent addition. 3. Edge effects: Evaporation in the outer wells of the microplate. | 1. Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even settling. 2. Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. 3. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| No or very weak dose-response curve | 1. Low receptor expression: The cell line may not be expressing a sufficient number of D2 receptors. 2. Inactive this compound: The compound may have degraded. 3. Suboptimal assay conditions: Incorrect incubation times, temperatures, or reagent concentrations. 4. Cell health issues: Cells are not healthy or are at a suboptimal confluency. | 1. Verify receptor expression using a validated method (e.g., radioligand binding or western blot). Consider using a cell line with higher D2 receptor expression. 2. Prepare fresh stock solutions of this compound. Store the compound under recommended conditions. 3. Optimize incubation times for both this compound and forskolin. Ensure the forskolin concentration is optimal for stimulating a robust cAMP signal. 4. Monitor cell morphology and viability. Ensure cells are within a consistent passage number and are seeded at an optimal density. |
| "U" or "bell-shaped" dose-response curve | 1. Compound cytotoxicity at high concentrations: High concentrations of this compound may be toxic to the cells, leading to a decrease in the response. 2. Receptor desensitization or internalization: Prolonged or high-concentration agonist exposure can lead to a reduction in receptor signaling. 3. Off-target effects: At higher concentrations, this compound might be interacting with other receptors that counteract the D2-mediated response. | 1. Perform a cytotoxicity assay in parallel with the dose-response experiment to determine the toxic concentration range of this compound. 2. Reduce the incubation time with this compound. 3. Consider using a cell line with a cleaner background (fewer endogenous GPCRs) or use selective antagonists for the 5-HT1A and α2-adrenergic receptors to block potential off-target effects. |
| High basal cAMP levels | 1. High cell density: Too many cells per well can lead to high basal adenylyl cyclase activity. 2. Constitutive receptor activity: The D2 receptor may have some level of basal activity in the absence of an agonist. | 1. Optimize the cell seeding density to reduce the basal signal. 2. This is a known phenomenon for some GPCRs. Ensure the assay window (the difference between the basal and stimulated signal) is sufficient for reliable measurements. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| Inhibition of adrenaline-induced platelet aggregation | 10% inhibition at 10 µM, complete inhibition at 1 mM | Human platelets in vitro |
Table 2: Binding Affinities (Ki) of Dopamine D2 Receptor Ligands
| Compound | Ki (nM) | Receptor | Reference |
| Aripiprazole | 1.6 | Human D2 | |
| Quinpirole | 12.5 | Rat Striatal D2 | |
| Dopamine | High affinity: ~0.5, Low affinity: ~50 | Rat Striatal D2 | |
| Haloperidol | 1.2 | Human D2 |
Note: Ki values represent the concentration of the ligand that occupies 50% of the receptors in a binding assay. Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: this compound Dose-Response Assay using cAMP Detection
This protocol outlines the steps for determining the EC50 of this compound in a cell-based cAMP assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader compatible with the chosen cAMP detection technology
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the D2 receptor-expressing cells in a complete culture medium.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into the microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Prepare a working solution of forskolin in the assay buffer at a concentration that gives approximately 80% of the maximal cAMP response (EC80).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with DMSO).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add the forskolin working solution to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP signal (or % inhibition of forskolin-stimulated cAMP) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound via the Dopamine D2 receptor.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting decision tree for this compound dose-response assays.
References
Technical Support Center: Assessing and Improving the Metabolic Stability of Carmoxirole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing and improving the metabolic stability of Carmoxirole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability important?
A1: this compound is a selective, peripherally acting dopamine D2 receptor agonist.[1] Its chemical structure consists of an indole-5-carboxylic acid core with a 4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl substituent at the 3-position.[1] The metabolic stability of a drug candidate like this compound is a critical determinant of its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. A compound with low metabolic stability may be cleared from the body too quickly to exert its therapeutic effect, while a compound that is too stable could accumulate and cause toxicity. Therefore, understanding and optimizing the metabolic stability of this compound is crucial for its development as a safe and effective therapeutic agent.
Q2: What are the likely "metabolic soft spots" on the this compound molecule?
A2: Based on its chemical structure, this compound presents several potential sites for metabolic transformation, often referred to as "metabolic soft spots." Identifying these can guide experimental design and efforts to improve stability. The primary sites for metabolism are likely:
-
Indole Ring: The indole nucleus is susceptible to oxidation at various positions, a common metabolic pathway for indole-containing drugs.[2]
-
Phenyl Group: The unsubstituted phenyl ring is a prime candidate for aromatic hydroxylation.
-
Tetrahydropyridine Ring: This ring can undergo oxidation and other transformations.
-
Alkyl Chain: The butyl chain connecting the indole and tetrahydropyridine rings can be a site for hydroxylation.
-
Tertiary Amine: The nitrogen in the tetrahydropyridine ring is a tertiary amine, which can be susceptible to N-dealkylation.
-
Carboxylic Acid: This group is a primary site for Phase II conjugation reactions, particularly glucuronidation.[3][4]
Q3: What are the initial in vitro assays recommended for assessing this compound's metabolic stability?
A3: A tiered approach is recommended, starting with simpler, high-throughput assays and progressing to more complex systems.
-
Liver Microsomal Stability Assay: This is a common first-line assay to evaluate Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes found in microsomes. It provides a good indication of a compound's susceptibility to oxidative metabolism.
-
Hepatocyte Stability Assay: This assay uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes. It offers a more comprehensive assessment of a compound's overall hepatic clearance.
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolic pathways than microsomes alone.
Q4: How can the metabolic stability of this compound be improved if it is found to be too low?
A4: If initial assays indicate high metabolic clearance, structural modifications can be made to improve stability. Common strategies include:
-
Blocking Metabolic Hotspots: Introducing chemical groups at sites of metabolism can sterically hinder enzyme access or alter the electronic properties of the site. For example, replacing a hydrogen atom with a fluorine or a methyl group on the phenyl ring can block hydroxylation.
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow the rate of metabolism due to the kinetic isotope effect.
-
Bioisosteric Replacement: Replacing a metabolically unstable group with a bioisostere that is more resistant to metabolism while retaining biological activity. For instance, if the carboxylic acid is rapidly conjugated, it could potentially be replaced with a tetrazole.
-
Structural Rearrangement: Modifying the overall structure, such as altering the length or branching of the alkyl chain, may change the compound's orientation within the enzyme's active site, thus reducing its metabolism.
Troubleshooting Guides
Troubleshooting Common Issues in this compound Metabolic Stability Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Pipetting errors or inconsistent mixing.- Compound precipitation due to low solubility. | - Ensure proper pipette calibration and technique.- Thoroughly mix all solutions before and after additions.- Visually inspect wells for precipitation.- Decrease the concentration of this compound.- Add a small percentage of an organic solvent (e.g., DMSO, acetonitrile) to the incubation, ensuring it does not inhibit enzyme activity. |
| The disappearance rate is too fast to measure accurately. | - High concentration of microsomes or hepatocytes.- this compound is highly labile. | - Reduce the microsomal protein or hepatocyte concentration.- Shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes). |
| No metabolism is observed, even for positive controls. | - Inactive enzymes (microsomes or hepatocytes).- Incorrect or degraded cofactor (e.g., NADPH). | - Use a new batch of cryopreserved microsomes or hepatocytes.- Prepare fresh NADPH solutions for each experiment and keep them on ice.- Verify the activity of the enzyme lot with a known substrate. |
| This compound appears more stable than expected or stability varies between experiments. | - Non-specific binding to plasticware or protein.- Degradation of the NADPH cofactor over the incubation period. | - Use low-binding plates.- Include control incubations without cofactor to assess non-enzymatic degradation.- Measure the unbound fraction of this compound in the incubation matrix.- Ensure the NADPH regenerating system is active throughout the experiment. |
| Inconsistent results between microsomal and hepatocyte assays. | - Significant involvement of Phase II metabolism or cytosolic enzymes not present in microsomes.- High non-specific binding in one of the assay systems. | - This is expected if Phase II metabolism is a major clearance pathway for this compound. The carboxylic acid moiety is a likely site for glucuronidation.- Use the hepatocyte data as a more complete predictor of hepatic clearance. |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard for LC-MS/MS analysis)
-
96-well incubation and collection plates
Procedure:
-
Preparation:
-
Thaw the liver microsomes on ice.
-
Prepare the working solutions of this compound and the positive control by diluting the stock solutions in phosphate buffer. The final substrate concentration is typically 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsomal solution to the wells of the 96-well plate to achieve a final protein concentration of 0.5 mg/mL.
-
Add the this compound or positive control working solution to the appropriate wells.
-
Include control wells without NADPH to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the reaction by adding the NADPH solution to all wells except the no-NADPH controls.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a collection plate containing 3-5 volumes of the quenching solution. The 0-minute time point sample should be taken immediately after adding the NADPH solution.
-
-
Sample Analysis:
-
Centrifuge the collection plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in a system containing both Phase I and Phase II enzymes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compound (e.g., 7-hydroxycoumarin for Phase II metabolism)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Collagen-coated 96-well plates
Procedure:
-
Cell Plating:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (should be >80%).
-
Plate the hepatocytes at an appropriate density (e.g., 0.5 x 10^6 cells/mL) in collagen-coated 96-well plates and allow them to attach for a specified time at 37°C in a CO2 incubator.
-
-
Incubation:
-
Remove the plating medium and add fresh, pre-warmed incubation medium containing this compound or the positive control (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a CO2 incubator with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding the quenching solution to the respective wells.
-
-
Sample Analysis:
-
Follow the same procedure as for the microsomal assay (centrifugation and LC-MS/MS analysis of the supernatant).
-
-
Data Analysis:
-
Perform the same calculations for t½ and CLint as in the microsomal assay, adjusting the units for cell number (e.g., µL/min/10^6 cells).
-
Visualizations
References
- 1. This compound | C24H26N2O2 | CID 57364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Carmoxirole degradation in aqueous stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of aqueous stock solutions of Carmoxirole to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous stock solutions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, which contains a catechol-like indole ring and a tertiary amine, the primary causes of degradation are likely oxidation and pH-mediated hydrolysis.[1][2] Phenolic compounds and catecholamines are susceptible to oxidation, which can be catalyzed by light, heat, oxygen, and metal ions.[3][4][5] The stability of the molecule is also expected to be influenced by the pH of the solution.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For initial solubilization, an organic solvent such as dimethyl sulfoxide (DMSO) is often recommended for compounds with limited aqueous solubility. A concentrated stock in DMSO can then be diluted into an aqueous buffer for final experimental concentrations. Direct dissolution in aqueous buffers may be possible, but the pH should be carefully controlled to aid solubility and maintain stability.
Q3: How should I store my this compound stock solution to prevent degradation?
A3: To minimize degradation, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage. For short-term use, solutions may be kept at 4°C for a limited time, though stability at this temperature should be verified. Avoid repeated freeze-thaw cycles.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: To prevent oxidation, overlay the stock solution with an inert gas like nitrogen or argon before sealing the vial.
Q4: Can I use antioxidants or other stabilizing agents in my this compound stock solution?
A4: Yes, the addition of antioxidants can help prevent oxidative degradation. Common antioxidants used for stabilizing phenolic and catecholamine compounds include ascorbic acid, sodium metabisulfite, or glutathione. The use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also be beneficial to sequester metal ions that can catalyze oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Stock solution has changed color (e.g., turned yellow or brown). | Oxidation of the this compound molecule. | 1. Prepare a fresh stock solution. 2. Ensure proper storage conditions (protection from light, low temperature). 3. Consider adding an antioxidant (e.g., ascorbic acid) to the solvent. 4. Purge the vial with an inert gas (nitrogen or argon) before sealing. |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in the stock solution. | 1. Verify the age and storage conditions of the stock solution. 2. Prepare a fresh stock solution and compare its performance to the old one. 3. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 4. Perform a stability study of this compound under your specific experimental conditions. |
| Precipitate forms in the aqueous working solution after dilution from a DMSO stock. | Poor aqueous solubility of this compound at the working concentration or pH. | 1. Decrease the final concentration of this compound in the aqueous solution. 2. Adjust the pH of the aqueous buffer to improve solubility. 3. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Inert gas (Nitrogen or Argon) source
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and transfer it to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of nitrogen or argon gas for 15-30 seconds to displace oxygen.
-
Tightly cap the vial and seal with parafilm.
-
Label the vial with the compound name, concentration, date of preparation, and solvent.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution with Stabilizers
Objective: To prepare a ready-to-use aqueous working solution of this compound with enhanced stability for immediate experimental use.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Ascorbic acid (or other suitable antioxidant)
-
EDTA (optional chelating agent)
-
Sterile conical tubes
Procedure:
-
Prepare the aqueous buffer of the desired pH.
-
Add ascorbic acid to the buffer to a final concentration of 0.1-1 mM.
-
If desired, add EDTA to the buffer to a final concentration of 0.1 mM to chelate metal ions.
-
Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock into the prepared aqueous buffer to achieve the final desired working concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Use the prepared aqueous working solution immediately for your experiments.
Data Presentation
Table 1: Factors Influencing the Stability of Catecholamine and Phenolic Compounds in Aqueous Solutions
| Factor | Effect on Stability | General Recommendations for this compound |
| pH | Stability is often pH-dependent, with increased degradation at alkaline pH for many catecholamines. | Determine the optimal pH for this compound stability. Start with a slightly acidic to neutral pH (e.g., pH 6-7.4). |
| Temperature | Higher temperatures accelerate degradation rates. | Store stock solutions at low temperatures (-20°C or -80°C). |
| Light | Exposure to UV light can induce photodegradation. | Protect solutions from light using amber vials or by wrapping containers in foil. |
| Oxygen | Molecular oxygen is a key reactant in oxidative degradation. | Deoxygenate solvents and purge vials with inert gas (nitrogen or argon). |
| Metal Ions | Transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Catecholamine - Wikipedia [en.wikipedia.org]
- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 4. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Carmoxirole Efficacy Testing in Animal Models
This technical support center provides guidance for researchers and scientists on refining animal study design for testing the efficacy of Carmoxirole, a peripherally restricted dopamine D2 receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective partial agonist of the dopamine D₂ receptor, with a much higher affinity for the D₂ receptor over the D₁ receptor.[1] It also exhibits some affinity for the serotonin 5-HT₁ₐ and α₂-adrenergic receptors.[1] Its therapeutic effects, particularly in hypertension and heart failure, are believed to be mediated by its agonism of peripheral D₂ receptors, leading to a reduction in circulating norepinephrine levels.[1]
Q2: Which animal models are most appropriate for testing the efficacy of this compound in hypertension?
A2: Several well-established rodent models of hypertension can be utilized. The choice of model depends on the specific research question:
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model that closely mimics essential hypertension in humans.[2][3]
-
Dahl Salt-Sensitive (DSS) Rat: This model is useful for investigating salt-sensitive hypertension.
-
L-NAME-Induced Hypertensive Rat: This is a model of nitric oxide-deficient hypertension.
-
Two-Kidney-One-Clip (2K1C) Model: This is a model of renovascular hypertension.
Q3: What are the recommended animal models for heart failure efficacy studies?
A3: For heart failure, models that replicate the clinical progression of the disease are recommended:
-
Coronary Artery Ligation: This surgical model induces myocardial infarction, leading to heart failure.
-
Transverse Aortic Constriction (TAC): This model creates pressure overload, leading to cardiac hypertrophy and subsequent heart failure.
-
Pacing-Induced Tachycardia: This model can be used in larger animals like dogs and pigs to induce a reproducible dilated cardiomyopathy.
Q4: What are the key endpoints to measure in a this compound efficacy study for hypertension?
A4: The primary endpoint is a reduction in blood pressure. Other important parameters include heart rate, plasma norepinephrine levels, and assessment of end-organ damage (e.g., kidney and heart).
Q5: What are the critical endpoints for a heart failure study with this compound?
A5: Key endpoints include improvements in cardiac function, such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and cardiac output. Additionally, assessing changes in cardiac remodeling (e.g., hypertrophy and fibrosis) and neurohormonal activation (e.g., norepinephrine, vasopressin) are crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in blood pressure readings | 1. Improper animal handling and stress. 2. Inconsistent measurement technique (tail-cuff). 3. Environmental factors (noise, temperature). | 1. Acclimate animals to the procedure and handling. 2. Ensure proper cuff size and placement. Consider using telemetry for continuous, stress-free measurements. 3. Maintain a controlled and quiet environment. |
| Lack of significant efficacy in hypertensive models | 1. Inappropriate dose selection. 2. Insufficient duration of treatment. 3. Choice of a non-responsive animal model. | 1. Conduct a dose-response study to determine the optimal dose. 2. Extend the treatment period to allow for physiological changes to occur. 3. Ensure the chosen model's pathophysiology is relevant to this compound's mechanism of action. |
| Unexpected animal mortality | 1. Toxicity at the tested dose. 2. Complications from surgical procedures (in heart failure models). 3. Severe, uncontrolled hypertension or heart failure progression. | 1. Perform a maximum tolerated dose (MTD) study. 2. Refine surgical techniques and provide appropriate post-operative care. 3. Monitor animals closely and establish humane endpoints. |
| Inconsistent cardiac function measurements | 1. Anesthetic effects on cardiac parameters. 2. Variability in echocardiography probe positioning. 3. Inexperienced operator. | 1. Use a consistent and appropriate anesthetic regimen. Inhalant anesthetics like isoflurane are often preferred. 2. Standardize probe placement and imaging planes. 3. Ensure the operator is well-trained and blinded to the treatment groups. |
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | N | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) | p-value vs. Vehicle |
| Vehicle | - | 10 | 185 ± 5 | 183 ± 6 | -2 ± 3 | - |
| This compound | 1 | 10 | 186 ± 4 | 165 ± 5 | -21 ± 4 | <0.05 |
| This compound | 3 | 10 | 184 ± 5 | 152 ± 6 | -32 ± 5 | <0.01 |
| This compound | 10 | 10 | 185 ± 6 | 140 ± 4 | -45 ± 4 | <0.001 |
Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Table 2: Illustrative Cardiac Function Data for this compound in a Rat Model of Heart Failure (Post-Myocardial Infarction)
| Treatment Group | Dose (mg/kg/day) | N | Baseline LVEF (%) | Final LVEF (%) | Change in LVEF (%) | p-value vs. Vehicle |
| Sham | - | 8 | 75 ± 3 | 74 ± 4 | -1 ± 2 | - |
| Vehicle | - | 10 | 45 ± 4 | 43 ± 5 | -2 ± 3 | - |
| This compound | 3 | 10 | 46 ± 3 | 55 ± 4 | +9 ± 3 | <0.05 |
| Captopril (Positive Control) | 10 | 10 | 44 ± 4 | 58 ± 5 | +14 ± 4 | <0.01 |
Data are presented as mean ± SEM. LVEF: Left Ventricular Ejection Fraction. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Measurement in Rats using the Tail-Cuff Method
-
Acclimation: Acclimate the rats to the restraining device and tail-cuff for at least 3-5 days prior to the actual measurement.
-
Animal Preparation: Place the conscious rat in a restraining device. A warming platform should be used to maintain the rat's body temperature and facilitate detection of the tail pulse.
-
Cuff and Sensor Placement: Secure the appropriate size tail-cuff and pulse sensor at the base of the tail.
-
Measurement: The system automatically inflates and deflates the cuff while recording the pressure and pulse. Obtain at least 10-15 consecutive measurements per session.
-
Data Analysis: Discard the first few readings to allow for stabilization. Average the subsequent stable readings to determine the systolic and diastolic blood pressure.
Protocol 2: Assessment of Cardiac Function in Rats using Echocardiography
-
Anesthesia: Anesthetize the rat, typically with isoflurane, and place it in a supine or left lateral decubitus position on a heated platform.
-
Imaging: Use a high-frequency ultrasound system with a linear array transducer. Obtain two-dimensional (2D) images from the parasternal long-axis and short-axis views.
-
M-mode Imaging: From the short-axis view, obtain an M-mode image at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.
-
Functional Calculations: Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS) from the M-mode measurements.
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves to evaluate diastolic and systolic function.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound via the D2 receptor.
Caption: Experimental workflow for hypertension efficacy testing.
Caption: Troubleshooting logic for high data variability.
References
Strategies to minimize CNS penetration of Carmoxirole analogs
Technical Support Center: Carmoxirole Analog Development
Objective: To provide researchers, scientists, and drug development professionals with strategies and troubleshooting guidance for minimizing the Central Nervous System (CNS) penetration of this compound analogs, thereby reducing potential CNS-related side effects while retaining peripheral activity. This compound is a peripherally active dopamine D2 receptor agonist, and maintaining this peripheral selectivity is crucial for its therapeutic application.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary goal when designing this compound analogs with minimal CNS penetration?
The primary goal is to create peripherally selective compounds. These are molecules that exert their therapeutic effect on targets outside of the brain and spinal cord while having limited ability to cross the blood-brain barrier (BBB).[2] For this compound, a D2 agonist intended for conditions like heart failure, this minimizes unwanted CNS side effects such as sedation or neuropsychiatric events.[1][3]
Q2: What are the key strategies to limit the CNS penetration of our this compound analogs?
There are three main medicinal chemistry strategies:
-
Modify Physicochemical Properties: Adjusting properties like lipophilicity, polar surface area, and hydrogen bonding capacity can decrease passive diffusion across the BBB.[4]
-
Incorporate Efflux Transporter Recognition: Designing molecules that are substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively removes the compound from the brain.
-
Introduce Permanent Charges: Creating a quaternary ammonium salt of a nitrogen-containing compound will permanently charge the molecule, severely restricting its ability to cross the lipid membranes of the BBB.
Q3: Which physicochemical properties are most critical for predicting BBB permeability?
Several properties are highly influential. Topological Polar Surface Area (TPSA) is one of the most significant predictors; a higher TPSA generally correlates with lower BBB permeation. Other key descriptors include the number of hydrogen bond donors and acceptors, lipophilicity (LogP or LogD), and the count of nitrogen and oxygen atoms. While molecular weight can be a factor, its significance is often less than these other properties.
Q4: How can we balance reducing CNS penetration with maintaining good oral bioavailability?
This is a common challenge. One effective strategy is to design analogs that are substrates for efflux transporters like P-gp. These transporters are present in both the BBB and the intestinal epithelium. By carefully tuning the compound's properties to have modest passive permeability but high affinity for efflux, you can achieve significant CNS restriction while still allowing for sufficient intestinal absorption for good oral bioavailability.
Troubleshooting Guides
Issue 1: Our lead this compound analog shows high efficacy but also significant CNS side effects in animal models.
-
Potential Cause: The analog likely has high passive permeability across the blood-brain barrier.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Compare the properties of your active analog to the desired ranges for peripherally restricted drugs (see Table 1). It may be too lipophilic or have too low a polar surface area.
-
Structural Modifications:
-
Increase Polarity: Introduce polar functional groups (e.g., hydroxyl, carboxyl, amide) to increase the TPSA. A TPSA > 79 Ų is often associated with lower CNS penetration.
-
Reduce Lipophilicity: Decrease the LogP/LogD to a moderate range (ideally < 3). This can be achieved by replacing lipophilic moieties with more polar ones.
-
Introduce a P-gp Recognition Motif: Certain structural features can make a compound a substrate for P-gp, promoting efflux from the brain.
-
-
Re-screen for Activity: After modification, re-evaluate the analog for its primary biological activity, as the changes may impact target engagement.
-
Issue 2: Our in vitro PAMPA-BBB assay suggests low CNS penetration, but in vivo studies show high brain-to-plasma (Kp) ratios.
-
Potential Cause: The discrepancy may be due to biological factors not captured by the artificial membrane assay.
-
Active Influx: The analog might be a substrate for an active influx transporter at the BBB (e.g., SLC transporters), which is not present in the PAMPA model.
-
Low Plasma Protein Binding: High unbound drug concentration in plasma can drive more drug into the brain.
-
High Non-specific Brain Tissue Binding: The analog may be lipophilic enough to accumulate in the lipid-rich brain tissue, leading to a high total brain concentration, even if the unbound concentration is low.
-
-
Troubleshooting Steps:
-
Conduct Cell-Based Assays: Use a more complex in vitro model, such as the MDCK-MDR1 or co-culture models, which include efflux transporters. This can help determine if your compound is an efflux substrate. An efflux ratio (ER) significantly greater than 1 suggests active efflux.
-
Determine Unbound Fractions: Measure the fraction of unbound drug in both plasma (fu,p) and brain homogenate (fu,brain).
-
Calculate Kp,uu: The unbound brain-to-plasma concentration ratio (Kp,uu) is the most accurate measure of CNS penetration. It is calculated as: Kp,uu = Kp / (fu,p / fu,brain). A Kp,uu value < 0.1 is indicative of a peripherally restricted compound.
-
Data Presentation
Table 1: Physicochemical Properties of Hypothetical this compound Analogs
| Analog ID | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Kp (in vivo) | Kp,uu (in vivo) | CNS Penetration Class |
| This compound | 2.8 | 65 | 1 | 4 | 0.5 | 0.08 | Low |
| Analog-01 | 4.5 | 50 | 1 | 3 | 5.2 | 1.1 | High |
| Analog-02 | 2.5 | 85 | 2 | 5 | 0.3 | 0.05 | Very Low |
| Analog-03 | 3.0 | 70 | 1 | 4 | 0.8 | 0.15 | Moderate (Efflux Substrate) |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB)
-
Objective: To assess the passive permeability of a compound across an artificial membrane mimicking the BBB.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., porcine brain lipid) in an organic solvent like dodecane.
-
The solvent is allowed to evaporate, leaving a lipid layer that forms an artificial membrane.
-
The filter plate (donor plate) is placed in a receiver plate containing a buffer solution (pH 7.4).
-
The test compound is added to the donor wells.
-
The "sandwich" is incubated for a set period (e.g., 4-18 hours) at room temperature.
-
After incubation, the concentrations of the compound in both the donor and receiver wells are determined using LC-MS/MS.
-
The effective permeability (Pe) is calculated. Compounds with low Pe are predicted to have low passive diffusion across the BBB.
-
2. In Vivo Brain Penetration Study in Rodents
-
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound ratio (Kp,uu) of a this compound analog.
-
Methodology:
-
Administer the this compound analog to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).
-
At a specified time point (e.g., corresponding to the peak plasma concentration, Tmax), euthanize the animals.
-
Immediately collect blood (via cardiac puncture) and the whole brain.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a buffer solution.
-
Determine the concentration of the analog in both the plasma and the brain homogenate using a validated bioanalytical method like LC-MS/MS.
-
The Kp value is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma.
-
Separately, determine the unbound fractions in plasma and brain tissue (fu,p and fu,brain) using methods like equilibrium dialysis.
-
Calculate Kp,uu to understand the true extent of CNS penetration at the site of action.
-
Visualizations
Diagrams of Workflows and Concepts
Caption: A workflow for optimizing this compound analogs to reduce CNS penetration.
Caption: Key molecular properties affecting blood-brain barrier permeability.
Caption: A simplified diagram of a Transwell assay for BBB permeability.
References
- 1. Neurohumoral response to this compound, a selective dopamine (D2) receptor agonist, in patients with chronic moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripherally selective drug - Wikipedia [en.wikipedia.org]
- 3. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tuning Properties for Blood-Brain Barrier Permeation: A Statistics-Based Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Carmoxirole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulation strategies aimed at improving the oral bioavailability of Carmoxirole. Given the limited public data on this compound's physicochemical properties, this guide addresses common challenges associated with drugs of similar structure, likely low aqueous solubility, which categorizes it as a Biopharmaceutics Classification System (BCS) Class II candidate (low solubility, high permeability).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving high oral bioavailability with this compound?
A1: The primary obstacle is likely its low aqueous solubility, a common characteristic of complex organic molecules like this compound.[1][2] Poor solubility in the gastrointestinal fluids leads to a low dissolution rate, which is often the rate-limiting step for absorption into the bloodstream.[3] While its permeability is presumed to be high (a characteristic of BCS Class II drugs), if the drug does not dissolve, it cannot be effectively absorbed.[4]
Q2: Which formulation strategies are most promising for a BCS Class II compound like this compound?
A2: For a drug with low solubility and high permeability, the goal is to enhance its dissolution rate.[4] Several innovative formulation strategies are effective for this purpose:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area available for dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization in the GI tract.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of the drug molecule.
Q3: How do I select the best formulation strategy for my research?
A3: The selection process depends on several factors, including the specific physicochemical properties of this compound, the desired release profile, and manufacturing scalability. A logical approach is to conduct parallel screening studies of different formulation types. The diagram below illustrates a typical decision-making workflow.
Caption: A workflow for selecting and optimizing a this compound formulation.
Troubleshooting Guide
Q4: My solid dispersion formulation shows poor physical stability and recrystallizes over time. What can I do?
A4: Drug recrystallization is a common issue with amorphous solid dispersions, which can negate any solubility enhancement.
-
Problem: The drug is converting from a high-energy amorphous state back to its low-energy, less soluble crystalline form.
-
Solutions:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with this compound and a high glass transition temperature (Tg) to reduce molecular mobility.
-
Drug Loading: You may have too high a drug load. Try reducing the drug-to-polymer ratio.
-
Add a Second Polymer: Incorporating a second polymer can sometimes improve stability through specific interactions.
-
Storage Conditions: Store the formulation under controlled temperature and humidity to minimize environmental effects.
-
Q5: My SEDDS formulation is not emulsifying properly upon dilution, or the resulting emulsion is unstable.
A5: The performance of a SEDDS formulation is highly dependent on the careful selection of its components.
-
Problem: The oil, surfactant, and cosurfactant ratios are not optimized for creating a stable microemulsion in aqueous media.
-
Solutions:
-
Component Screening: Systematically screen different oils, surfactants, and cosurfactants for their ability to solubilize this compound.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of your components that result in a stable microemulsion upon dilution.
-
HLB Value: Ensure the hydrophilic-lipophilic balance (HLB) of your surfactant system is appropriate for forming a stable oil-in-water microemulsion (typically in the range of 12-18).
-
Q6: I observe a significant "food effect" in my animal studies, with bioavailability changing depending on whether the animal was fed or fasted. How can I mitigate this?
A6: A pronounced food effect is often seen with poorly soluble, lipophilic drugs and can lead to high pharmacokinetic variability.
-
Problem: The presence of food, particularly high-fat meals, can alter GI physiology (e.g., increase bile salt secretion) and either enhance or hinder drug absorption.
-
Solutions:
-
Lipid-Based Formulations (SEDDS): These formulations are often effective at reducing the food effect because they mimic the body's natural lipid absorption pathway. By pre-dissolving the drug in lipids, the formulation provides its own absorption-enhancing medium.
-
Solid Dispersions: A well-formulated solid dispersion that rapidly dissolves to create a supersaturated solution can sometimes overcome the variability introduced by food.
-
The diagram below illustrates the relationship between these common problems and their corresponding formulation-based solutions.
Caption: Troubleshooting common issues in this compound formulation development.
Data Presentation & Experimental Protocols
Table 1: Hypothetical In Vitro Dissolution of this compound Formulations
This table presents hypothetical data comparing the dissolution performance of different this compound formulations in a simulated intestinal fluid (pH 6.8).
| Formulation Type | Drug Load (%) | Polymer/Lipid Carrier | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Unprocessed this compound | 100 | None | < 5% | < 10% |
| Micronized this compound | 100 | None | 25% | 40% |
| Solid Dispersion | 20 | PVP-VA 64 | 75% | 92% |
| SEDDS | 15 | Capryol 90 / Cremophor EL | 88% | > 95% |
| Cyclodextrin Complex | 25 | HP-β-CD | 65% | 85% |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
This table shows potential outcomes from an in vivo pharmacokinetic study in a rat model following oral administration of different this compound formulations.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Unprocessed this compound | 10 | 55 | 4.0 | 450 | 100% (Reference) |
| Solid Dispersion | 10 | 210 | 1.5 | 1575 | 350% |
| SEDDS | 10 | 280 | 1.0 | 2025 | 450% |
Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 200 mg of this compound and 800 mg of a suitable polymer (e.g., PVP-VA 64) in 20 mL of a common solvent (e.g., methanol or a dichloromethane/methanol mixture) with magnetic stirring until a clear solution is obtained.
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure. Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling & Sieving: Scrape the dried product from the flask. Gently mill the resulting material using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Protocol: In Vitro Dissolution Testing
-
Apparatus: Use a USP Apparatus II (paddle method).
-
Medium: Prepare 900 mL of simulated intestinal fluid (pH 6.8) without enzymes. Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Set the paddle speed to 75 RPM.
-
Add a quantity of the formulation equivalent to 10 mg of this compound to the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace each sample with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound in each sample using a validated HPLC-UV method. Calculate the cumulative percentage of drug dissolved at each time point.
References
Technical Support Center: Interpreting Unexpected Hemodynamic Results in Carmoxirole Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected hemodynamic results during experiments with Carmoxirole.
Troubleshooting Guides
This section addresses specific unexpected hemodynamic outcomes in a question-and-answer format.
Question 1: My animal model is exhibiting a more profound and prolonged hypotensive response to this compound than anticipated. What are the potential causes and troubleshooting steps?
Answer:
An exaggerated hypotensive response to this compound, a peripheral dopamine D2 receptor agonist, can stem from several factors. The expected effect of this compound is a reduction in blood pressure due to decreased norepinephrine release and subsequent vasodilation. However, an excessive drop in blood pressure may indicate an issue with the experimental setup or an unexpected physiological reaction.
Potential Causes:
-
Dose Miscalculation: An error in the calculation of the administered dose can lead to an overdose and a subsequent sharp decline in blood pressure.
-
Anesthesia Interaction: Certain anesthetics can have synergistic hypotensive effects with this compound. The choice of anesthetic and its depth can significantly influence the hemodynamic response.
-
Volume Depletion: If the animal is dehydrated or has experienced blood loss, its ability to compensate for vasodilation will be compromised, leading to a more severe hypotensive event.
-
Species or Strain Sensitivity: The sensitivity to dopamine D2 receptor agonists can vary between different animal species and even between different strains of the same species.
-
Autonomic Dysfunction: Pre-existing conditions affecting the autonomic nervous system in the animal model could impair compensatory mechanisms that normally counteract a drop in blood pressure.
Troubleshooting Steps:
-
Verify Dose: Double-check all calculations, concentrations of stock solutions, and the volume administered.
-
Review Anesthetic Protocol: Assess the type and dose of anesthetic used. If possible, consider using an anesthetic with minimal cardiovascular depression or conduct studies in conscious, instrumented animals.
-
Ensure Hydration: Confirm that the animal is adequately hydrated prior to and during the experiment. Monitor for any signs of fluid loss.
-
Literature Review: Consult literature for studies using this compound or similar D2 agonists in the specific species and strain to determine expected dose-response relationships.
-
Monitor Vital Signs Closely: Continuously monitor heart rate alongside blood pressure. A reflex tachycardia would be expected to accompany hypotension. The absence of this may suggest autonomic impairment.
-
Consider Antagonists: In a non-recoverable experiment, administration of a D2 receptor antagonist like domperidone could be used to confirm that the effect is receptor-mediated.
Question 2: I observed a paradoxical increase in blood pressure after administering this compound. How is this possible and what should I investigate?
Answer:
A paradoxical hypertensive response to a drug expected to lower blood pressure is a rare but significant finding. While this compound's primary mechanism leads to vasodilation, under certain circumstances, a hypertensive event could theoretically occur.
Potential Causes:
-
Receptor Subtype Complexity: While this compound is selective for D2 receptors, dopamine receptor pharmacology can be complex. In some vascular beds or under specific pathological conditions, the overall integrated response could potentially lead to vasoconstriction.
-
Activation of Counter-Regulatory Systems: A sudden and significant drop in blood pressure could trigger a powerful reflex activation of the sympathetic nervous system or the renin-angiotensin system, overshooting the initial hypotensive effect.
-
Off-Target Effects at High Concentrations: At very high, non-physiological concentrations, the selectivity of this compound for D2 receptors may decrease, and it could interact with other receptors that mediate vasoconstriction.
-
Experimental Artifact: Issues with the blood pressure measurement equipment, such as a catheter whip or pressure transducer malfunction, could give a false reading of increased pressure.
Troubleshooting Steps:
-
Calibrate and Verify Equipment: Ensure that all components of the hemodynamic monitoring system are functioning correctly and are properly calibrated.
-
Analyze the Time Course: Examine the temporal relationship between drug administration and the hypertensive event. A very rapid spike might suggest an artifact, whereas a slower, more sustained increase could indicate a physiological response.
-
Dose-Response Evaluation: If feasible, perform a dose-response study. A paradoxical effect that occurs only at the highest doses might suggest off-target effects.
-
Measure Neurohormonal Levels: If possible, measure plasma levels of catecholamines (epinephrine, norepinephrine) and markers of renin-angiotensin system activation to assess for a counter-regulatory response.
-
Consider Pre-treatment with Blockers: In exploratory studies, pre-treatment with an alpha-adrenergic blocker could be used to investigate the potential involvement of a sympathetic reflex arc.
Question 3: My experiment shows a significant and unexpected bradycardia following this compound administration, with or without hypotension. What is the underlying mechanism and what are the next steps?
Answer:
While a modest decrease in heart rate can be an expected consequence of reduced sympathetic tone, a pronounced bradycardia is an unexpected result that warrants investigation.
Potential Causes:
-
Vagal Nerve Stimulation: Activation of peripheral D2 receptors can sometimes lead to an increase in vagal tone, which would slow the heart rate.
-
Direct Cardiac Effects: Although this compound is peripherally restricted and primarily targets presynaptic D2 receptors, the possibility of direct effects on cardiac D2 receptors or other cardiac ion channels at higher concentrations cannot be entirely ruled out.
-
Interaction with Anesthesia: Some anesthetics can sensitize the heart to bradycardic effects of other drugs.
-
Baroreflex Alteration: this compound may alter the sensitivity of the baroreflex, leading to an atypical heart rate response to changes in blood pressure.
Troubleshooting Steps:
-
ECG Analysis: If not already being done, incorporate electrocardiogram (ECG) monitoring to assess for any arrhythmias or conduction abnormalities that may be contributing to the bradycardia.
-
Atropine Administration: In a terminal experiment, the administration of a muscarinic antagonist like atropine can help determine if the bradycardia is vagally mediated.
-
Review Concurrent Medications: Ensure no other administered substances could be contributing to the bradycardic effect.
-
Conscious Animal Model: If possible, repeating the experiment in a conscious, telemetered animal would eliminate the confounding influence of anesthesia.
-
Evaluate Cardiac Function: If available, echocardiography could be used to assess if the bradycardia is associated with any acute changes in cardiac contractility or output.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound that influences hemodynamics?
This compound is a potent and selective partial agonist of the peripheral dopamine D2 receptor.[1] Its primary hemodynamic effects are mediated by its action on presynaptic D2 receptors on sympathetic nerve terminals.[1] Activation of these receptors inhibits the release of norepinephrine, a potent vasoconstrictor.[1] This reduction in sympathetic tone leads to vasodilation, a decrease in systemic vascular resistance, and a subsequent lowering of blood pressure.[2]
What are the expected hemodynamic effects of this compound in a heart failure model?
In patients with moderate to severe heart failure, this compound has been shown to produce a range of beneficial hemodynamic effects. These include a reduction in mean arterial pressure, systemic vascular resistance, heart rate, pulmonary wedge pressure, and right atrial pressure.[2] Concurrently, it has been observed to improve the cardiac index, stroke volume, and stroke work index. These effects are attributed to its ability to reduce cardiac preload and afterload through the modulation of sympathetic activation.
Can this compound cause orthostatic hypotension?
While not specifically documented for this compound in the available literature, orthostatic hypotension is a known side effect of dopamine D2 receptor agonists. This is due to the vasodilation and potential impairment of the normal baroreflex-mediated vasoconstriction that occurs when moving to an upright position. Therefore, it is a plausible, though not definitively reported, adverse effect to monitor for in clinical or preclinical studies.
Are there any known off-target effects of this compound that could influence hemodynamics?
This compound is highly selective for the D2 receptor, with about 1,000-fold lower affinity for the D1 receptor. It has some affinity for the serotonin 5-HT1A and alpha-2-adrenergic receptors, but negligible affinity for 5-HT2, alpha-1, and beta-adrenergic receptors. While the primary hemodynamic effects are D2-mediated, the potential for subtle contributions from its interaction with 5-HT1A and alpha-2-adrenergic receptors, especially at higher doses, cannot be entirely excluded and may warrant consideration in the interpretation of complex results.
Data Presentation
Table 1: Summary of Hemodynamic Effects of this compound in Patients with Chronic Moderate Heart Failure
| Hemodynamic Parameter | Maximal Percent Change from Baseline |
| Neurohormones | |
| Circulating Norepinephrine | ↓ 40% |
| Vasopressin | ↓ 19% |
| Atrial Natriuretic Peptide (ANP) | ↓ 25% |
| Plasma Renin Activity | ↓ 30% |
| Systemic Hemodynamics | |
| Mean Arterial Pressure | ↓ 10% |
| Systemic Vascular Resistance | ↓ 18% |
| Heart Rate | ↓ 12% |
| Cardiac Index | ↑ 20% |
| Stroke Volume Index | ↑ 32% |
| Stroke Work Index | ↑ 31% |
| Pulmonary Hemodynamics | |
| Mean Pulmonary Artery Pressure | ↓ 21% |
| Pulmonary Wedge Pressure | ↓ 38% |
| Right Atrial Pressure | ↓ 39% |
| Pulmonary Vascular Resistance | No significant change |
Data adapted from a study in 12 normotensive patients with NYHA class III-IV heart failure.
Table 2: Dose-Dependent Effect of this compound on Blood Pressure in Patients with Essential Hypertension
| Oral this compound Dose (daily for 2 weeks) | Reduction in Blood Pressure (mmHg) from Baseline (163 ± 11 / 103 ± 3) |
| 0.5 mg | 155 ± 11 / 97 ± 4 |
| 1 mg | 148 ± 11 / 93 ± 4 |
| 2 mg | 143 ± 11 / 90 ± 6 |
Data adapted from a study in 15 patients with essential hypertension.
Experimental Protocols
Protocol 1: Invasive Hemodynamic Monitoring in Anesthetized Rats Following this compound Administration
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneally) to maintain a stable plane of anesthesia.
- The animal is placed on a heating pad to maintain body temperature at 37°C.
- The trachea is cannulated to ensure a patent airway.
2. Catheterization:
- The right carotid artery is isolated, and a polyethylene catheter (PE-50) filled with heparinized saline is inserted and advanced towards the aortic arch for the measurement of arterial blood pressure.
- The left jugular vein is cannulated with a PE-50 catheter for the intravenous administration of this compound.
- The femoral artery can also be cannulated for blood sampling if required.
3. Hemodynamic Recording:
- The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system (e.g., PowerLab, ADInstruments).
- The system is calibrated using a mercury manometer.
- Continuous recording of systolic, diastolic, and mean arterial pressure, as well as heart rate, is initiated.
- A stabilization period of at least 20 minutes is allowed after surgical preparation before any baseline recordings are taken.
4. Drug Administration:
- This compound is dissolved in an appropriate vehicle (e.g., sterile saline with a small amount of a solubilizing agent if necessary).
- Baseline hemodynamic parameters are recorded for at least 10 minutes.
- This compound is administered intravenously as a bolus or a continuous infusion at the desired doses.
- Hemodynamic parameters are continuously recorded for a specified period post-administration to capture the full time course of the drug's effect.
5. Data Analysis:
- The recorded data is analyzed to determine the change in hemodynamic parameters from baseline at different time points and for different doses of this compound.
- Statistical analysis is performed to assess the significance of the observed changes.
Protocol 2: Assessment of Cardiac Output and Systemic Vascular Resistance in a Canine Model
1. Animal Preparation and Instrumentation:
- A healthy adult beagle dog is anesthetized, intubated, and ventilated.
- An arterial line is placed in the femoral artery for continuous blood pressure monitoring.
- A Swan-Ganz catheter is inserted via the jugular vein and advanced into the pulmonary artery for the measurement of cardiac output by thermodilution, as well as pulmonary artery pressure and pulmonary capillary wedge pressure.
- A central venous catheter is placed for drug administration and measurement of central venous pressure.
2. Baseline Measurements:
- After a stabilization period, baseline hemodynamic measurements are taken. This includes:
- Heart Rate (HR)
- Mean Arterial Pressure (MAP)
- Central Venous Pressure (CVP)
- Mean Pulmonary Artery Pressure (MPAP)
- Pulmonary Capillary Wedge Pressure (PCWP)
- Cardiac Output (CO) - typically an average of three measurements.
3. Calculation of Derived Parameters:
- Systemic Vascular Resistance (SVR) is calculated using the formula: SVR = 80 x (MAP - CVP) / CO.
- Pulmonary Vascular Resistance (PVR) is calculated using the formula: PVR = 80 x (MPAP - PCWP) / CO.
4. This compound Infusion and Serial Measurements:
- A continuous intravenous infusion of this compound is initiated at a predetermined dose.
- Hemodynamic measurements (as listed in step 2) are repeated at regular intervals (e.g., 15, 30, 60, and 90 minutes) during the infusion.
- Derived parameters are recalculated at each time point.
5. Data Analysis:
- The changes in all measured and calculated hemodynamic parameters from baseline are determined for each time point.
- The data is analyzed to characterize the full hemodynamic profile of this compound in this model.
Mandatory Visualization
Caption: this compound's signaling pathway leading to vasodilation.
Caption: Experimental workflow for hemodynamic assessment.
References
Technical Support Center: Optimizing Purification of Carmoxirole Synthesis Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of byproducts generated during the synthesis of Carmoxirole.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts expected during this compound synthesis?
While specific byproducts are reaction-dependent, the synthesis of N-arylpiperazines like this compound can generate several classes of impurities. These may include unreacted starting materials, reagents, and byproducts from side reactions such as over-alkylation, dealkylation, or the formation of positional isomers. In multi-step syntheses, intermediates from previous steps can also be carried over.
Q2: Which purification technique is most suitable for separating this compound from its byproducts?
The choice of purification technique depends on the physicochemical properties of this compound and its impurities.[1][2] A combination of methods is often necessary for achieving high purity.
-
Crystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities.[3][4]
-
Column chromatography is highly versatile and can separate compounds with very similar properties based on their differential adsorption to a stationary phase.[5]
-
Extraction is useful for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic phase.
Q3: How can I identify the impurities present in my crude this compound sample?
A combination of analytical techniques is typically employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity and separates different components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound's solubility in the chosen solvent is too high, or the cooling rate is too fast. | - Try a different solvent or a solvent mixture. - Decrease the cooling rate. - Add a seed crystal. - Concentrate the solution further before cooling. |
| Poor recovery of the purified compound | The compound is too soluble in the crystallization solvent, even at low temperatures. | - Use a solvent in which the compound has lower solubility. - Reduce the amount of solvent used for dissolution. - Cool the solution to a lower temperature. |
| Impurities co-crystallize with the product | The impurity has similar solubility and structural properties to the product. | - Try a different crystallization solvent. - Perform a second recrystallization. - Pre-treat the crude material with an adsorbent like activated carbon to remove colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC/bands on the column | The chosen solvent system (eluent) is not optimal. | - Perform a systematic screening of different solvent systems with varying polarities. - Use a gradient elution instead of an isocratic one. |
| Cracking or channeling of the stationary phase | Improper packing of the column. | - Ensure the stationary phase is packed uniformly as a slurry. - Avoid letting the column run dry. |
| Product elutes too quickly or too slowly | The polarity of the eluent is too high or too low. | - Adjust the solvent polarity. Increase polarity to elute the compound faster, and decrease it to slow it down. |
| Tailing of bands | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a polar solvent (e.g., triethylamine for basic compounds) to the eluent. - Reduce the amount of sample loaded onto the column. |
Extraction Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of an emulsion | The two liquid phases are not separating cleanly. | - Add a saturated brine solution to "break" the emulsion. - Centrifuge the mixture. - Filter the mixture through a pad of celite. |
| Poor recovery of the product from the organic phase | The product has significant solubility in the aqueous phase. | - Perform multiple extractions with smaller volumes of the organic solvent. - Adjust the pH of the aqueous layer to suppress the ionization of the product, thereby increasing its solubility in the organic phase. |
| Product is not extracted into the desired phase | Incorrect choice of extraction solvent or pH. | - Ensure the chosen organic solvent is immiscible with the aqueous phase. - Verify the pKa of your compound and adjust the pH of the aqueous phase accordingly to ensure it is in its neutral form for extraction into an organic solvent. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the crude product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of the crude product in various solvents to find the optimal one.
-
Dissolution: Place the crude this compound byproduct in an Erlenmeyer flask and add the minimum amount of the hot solvent required to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
General Protocol for Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Based on Thin Layer Chromatography (TLC) analysis, choose a suitable stationary phase (e.g., silica gel) and an eluent system that gives a good separation of the desired compound from its impurities (target Rf value ~0.3).
-
Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of the stationary phase and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity results.
References
- 1. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 2. CHROMATOGRAPHIC SEPARATION AND PURIFICATION | CUTTING-EDGE TECHNOLOGY PLATFORMS | COMPETENCY | Sunny Pharmtech Inc. [sunnypharmtech.com]
- 3. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]
- 4. syrris.com [syrris.com]
- 5. silicycle.com [silicycle.com]
Addressing batch-to-batch variability of synthesized Carmoxirole
Disclaimer: Information on "Carmoxirole" is not publicly available. For the purpose of this guide, this compound is treated as a hypothetical pyrrolo[2,3-b]pyridin-2-one derivative, a common scaffold in medicinal chemistry, to illustrate potential challenges and solutions in its synthesis and analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the batch-to-batch variability of synthesized this compound. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in this compound synthesis?
A1: Low yields in the synthesis of this compound, a hypothetical pyrrolo[2,3-b]pyridin-2-one derivative, can often be attributed to incomplete reaction, degradation of the product during workup, or suboptimal purification.[1] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting materials. Additionally, the stability of this compound under the workup conditions (e.g., acidic or basic washes) should be assessed.[1]
Q2: How can I identify unknown impurities in my this compound sample?
A2: The identification of unknown impurities is a critical step in ensuring the quality and consistency of your synthesized this compound. A multi-faceted analytical approach is recommended, including High-Performance Liquid Chromatography (HPLC) for separation, Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[2] Comparison of the spectral data of the impurities with the starting materials and known side-products of similar reactions can aid in their identification.
Q3: What are the key parameters to control to minimize batch-to-batch variability?
A3: Minimizing batch-to-batch variability requires a holistic approach focusing on the consistency of raw materials, strict adherence to optimized process parameters, and robust analytical characterization.[3][4] Key parameters to control include the quality and purity of starting materials, reaction temperature, reaction time, and the stoichiometry of reagents. Implementing Quality by Design (QbD) principles can help in systematically understanding the effect of these variables on the final product quality.
Q4: My this compound batch shows variable biological activity. What could be the cause?
A4: Variable biological activity between batches of this compound can stem from several factors. The presence of undetected impurities that may have agonist or antagonist effects is a common cause. Polymorphism, where the compound exists in different crystalline forms with varying solubility and bioavailability, can also lead to inconsistent activity. Finally, batch-to-batch differences in purity, even if minor, can impact the effective concentration of the active compound.
Troubleshooting Guides
Issue 1: Inconsistent Yields of this compound
Symptoms:
-
Significant variation in the final isolated yield from one batch to another.
-
The reaction appears to stall before completion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variability in Starting Material Quality | Analyze incoming starting materials (e.g., 7-azaindolin-2-one precursor) by NMR and HPLC to confirm identity and purity. | Source starting materials from a reliable vendor and establish quality control specifications. |
| Inconsistent Reaction Conditions | Calibrate and monitor reaction temperature closely. Ensure accurate measurement of all reagents. | Use a calibrated thermometer and automated addition funnels for precise control. |
| Product Loss During Workup | Check the aqueous layer for product solubility. Assess the stability of this compound to the pH of the aqueous wash. | If the product is water-soluble, perform a back-extraction of the aqueous layer. If unstable, use a milder workup procedure. |
| Inefficient Purification | Optimize the mobile phase for column chromatography to ensure good separation of the product from impurities. | Perform small-scale trials with different solvent systems to identify the optimal conditions for purification. |
Issue 2: Presence of Unexpected Impurities
Symptoms:
-
Additional spots on TLC or peaks in the HPLC chromatogram of the final product.
-
The mass spectrum shows ions that do not correspond to the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Side Reactions | Analyze the impurity by LC-MS and NMR to identify its structure. Review the reaction mechanism for potential side reactions. | Modify the reaction conditions (e.g., lower temperature, different base) to disfavor the formation of the side product. |
| Degradation of Product | Assess the stability of this compound under the reaction, workup, and purification conditions. | If the product is found to be unstable, consider performing the subsequent steps at a lower temperature or under an inert atmosphere. |
| Contamination from Solvents or Reagents | Run a blank analysis of the solvents and reagents used in the synthesis. | Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Synthesis of Hypothetical this compound
This protocol describes a hypothetical synthesis of "this compound" via N-alkylation of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one).
-
Reaction Setup: To a solution of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq) in dry N,N-Dimethylformamide (DMF) under an argon atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add the appropriate alkyl halide (e.g., 1-bromo-2-chloroethane, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in methanol.
Quantitative Data Summary
The following tables represent hypothetical data for a successful synthesis of this compound.
Table 1: Reaction Yield and Purity Data for Three Batches of this compound
| Batch ID | Scale (mmol) | Yield (%) | Purity by HPLC (%) |
| CAR-2025-01 | 10 | 75 | 98.5 |
| CAR-2025-02 | 10 | 72 | 99.1 |
| CAR-2025-03 | 15 | 78 | 98.8 |
Table 2: Common Impurity Profile in this compound Synthesis
| Impurity ID | Retention Time (min) | Proposed Structure | Typical Level (%) |
| IMP-01 | 5.8 | Unreacted Starting Material | < 0.5 |
| IMP-02 | 11.2 | Di-alkylated Product | < 1.0 |
| IMP-03 | 13.5 | O-alkylated Isomer | < 0.2 |
Visualizations
Caption: Hypothetical signaling pathway showing this compound as a receptor tyrosine kinase inhibitor.
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: Troubleshooting flowchart for addressing low yield or purity in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of Carmoxirole vs. Quinpirole on Renal Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent dopamine D2/D3 receptor agonists, Carmoxirole (EMD 45609) and Quinpirole (LY 171555), focusing on their influence on renal neurotransmission. The primary mechanism of action for these agents in the kidney involves the activation of presynaptic D2-like receptors on renal sympathetic nerves. This activation inhibits the release of norepinephrine, a key neurotransmitter that regulates renal blood flow and sodium excretion. By modulating this pathway, D2/D3 agonists can induce renal vasodilation and natriuresis, making them subjects of interest in the study of hypertension and renal dysfunction.
While both compounds are selective D2-like agonists, this guide synthesizes available experimental data to highlight subtle but important differences in their potency and effects. The analysis is based on data from isolated perfused kidney models and in vivo animal studies.
Mechanism of Action: Presynaptic Inhibition of Norepinephrine Release
Both this compound and Quinpirole exert their primary renal effect by stimulating presynaptic dopamine D2-like autoreceptors located on postganglionic sympathetic nerve terminals that innervate the renal vasculature. Activation of these Gi/Go-coupled receptors initiates a signaling cascade that inhibits the release of norepinephrine (NE) from the nerve endings upon sympathetic stimulation. This reduction in synaptic norepinephrine leads to decreased activation of postsynaptic α1-adrenoceptors on renal vascular smooth muscle cells, resulting in vasodilation and an increase in renal blood flow.
Comparative Effects on Neurotransmitter Release (In Vitro)
Direct comparative studies using isolated, perfused rat kidneys preincubated with ³H-noradrenaline provide the clearest evidence of the relative potencies of this compound and Quinpirole. In this model, renal nerves are electrically stimulated to induce the release of radiolabeled norepinephrine, and the inhibitory effects of the drugs are quantified.
Data from these experiments demonstrate that both this compound and Quinpirole cause a concentration-dependent inhibition of stimulation-evoked norepinephrine overflow. Notably, This compound is shown to be more potent than Quinpirole in this regard.
| Parameter | This compound | Quinpirole | Animal Model | Reference |
| IC₅₀ (Inhibition of NE release) | 3.0 nM | 10.0 nM | Isolated Perfused Rat Kidney | [1] |
| Maximum Inhibition | ~65% | ~65% | Isolated Perfused Rat Kidney | [1] |
IC₅₀ represents the concentration of the drug that causes 50% of its maximum inhibitory effect.
Comparative Effects on Renal Hemodynamics and Function (In Vivo)
While direct in vivo comparative studies are limited, extensive research on Quinpirole provides a benchmark for the expected effects of a potent D2/D3 agonist on renal hemodynamics and sympathetic nerve activity. It is important to note that the systemic administration of these agonists can have complex and sometimes contradictory effects due to the interplay between central and peripheral receptors, as well as baroreflex responses.
Quinpirole: In anesthetized rabbits, intravenous infusion of Quinpirole (100 µg/kg + 5 µg/kg/min) has been shown to lower blood pressure and decrease renal vascular resistance.[2] Interestingly, while this peripheral presynaptic inhibition of norepinephrine release occurs, a reflex increase in the firing rate of renal sympathetic nerves is also observed due to the drop in blood pressure.[2] Despite this increase in nerve firing, the net effect is a decrease in the "spillover" of norepinephrine into the renal vein, demonstrating the potent local inhibitory action of Quinpirole.[2] In conscious rabbits, however, higher doses of Quinpirole (0.3 mg/kg) can cause a centrally-mediated increase in blood pressure and a marked (3-fold) increase in renal sympathetic nerve activity.
This compound: Specific in vivo data on the effects of this compound on renal blood flow, renal sympathetic nerve activity, and blood pressure are not readily available in published literature. Based on its higher in vitro potency at presynaptic D2 receptors, it is hypothesized that this compound would produce similar, if not more potent, peripheral renal vasodilation compared to Quinpirole at equimolar doses. However, without dedicated in vivo studies, its net effect on systemic blood pressure and reflex sympathetic activation remains to be determined.
| Parameter | Quinpirole Effect | Dose / Conditions | Animal Model | Reference |
| Mean Arterial Pressure | Decrease | 100 µg/kg + 5 µg/kg/min (IV) | Anesthetized Rabbit | |
| Increase | 0.3 mg/kg (IV) | Conscious Rabbit | ||
| Renal Vascular Resistance | Decrease | 100 µg/kg + 5 µg/kg/min (IV) | Anesthetized Rabbit | |
| Renal Norepinephrine Spillover | Decrease | 100 µg/kg + 5 µg/kg/min (IV) | Anesthetized Rabbit | |
| Renal Sympathetic Nerve Activity | Increase (3.5-fold) | - | Conscious Rabbit |
Key Experimental Protocols
The following section details the methodology used for the direct comparative analysis of this compound and Quinpirole in the isolated perfused rat kidney model.
Isolated Perfused Rat Kidney Preparation:
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized.
-
Surgical Procedure: The right kidney is exposed via a midline abdominal incision. The renal artery is cannulated, and the kidney is carefully dissected free from surrounding tissue.
-
Perfusion: The isolated kidney is transferred to a temperature-controlled chamber and perfused at a constant flow rate (e.g., 5 ml/min) with a modified Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂. The perfusion medium contains inhibitors of neuronal and extraneuronal uptake (e.g., cocaine and corticosterone) to isolate the effects on neurotransmitter release.
-
Radiolabeling: The kidney is preincubated with ³H-noradrenaline for a set period (e.g., 20 minutes) to label the neurotransmitter stores within the sympathetic nerves. This is followed by a washout period to remove excess unbound radioactivity.
-
Nerve Stimulation: The renal nerves are electrically stimulated using platinum electrodes. A typical stimulation protocol involves biphasic square-wave pulses (e.g., 2 Hz frequency, 2 ms pulse width) for a short duration (e.g., 60 seconds).
-
Sample Collection: The renal perfusate is collected in fractions before, during, and after nerve stimulation.
-
Drug Administration: this compound or Quinpirole is added to the perfusion medium at various concentrations to establish a concentration-response curve.
-
Analysis: The radioactivity in each perfusate fraction is determined by liquid scintillation counting. The stimulation-evoked overflow of ³H-noradrenaline is calculated and expressed as a percentage of the total radioactivity present in the kidney at the time of stimulation. The inhibitory effect of the drugs is then calculated relative to control stimulation periods.
Summary and Conclusion
Experimental data from in vitro models provides strong evidence for the actions of both this compound and Quinpirole on renal neurotransmission.
-
Mechanism: Both compounds act as potent agonists at presynaptic D2/D3 autoreceptors on renal sympathetic nerves, inhibiting the release of norepinephrine.
-
Potency: In isolated rat kidney preparations, this compound (IC₅₀ ≈ 3.0 nM) is approximately three times more potent than Quinpirole (IC₅₀ ≈ 10.0 nM) at inhibiting stimulation-evoked norepinephrine release.
-
In Vivo Effects: Quinpirole has demonstrated effects on renal hemodynamics, including decreased renal vascular resistance and blood pressure under certain conditions, although centrally-mediated pressor effects can also occur.
-
Data Gap: There is a notable lack of published in vivo studies specifically examining the effects of this compound on renal hemodynamic parameters such as renal blood flow and renal sympathetic nerve activity.
References
- 1. Comparison of the renal effects of low to high doses of dopamine and dobutamine in critically ill patients: a single-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinpirole treatment increases renal sympathetic nerve activity and baroreflex gain in conscious rabbits: a spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Peripheral Selectivity of Carmoxirole: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo peripheral selectivity of Carmoxirole, a dopamine D2 receptor agonist, with other relevant dopamine agonists. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document serves as a valuable resource for researchers in pharmacology and drug development.
Mechanism of Action and Peripheral Selectivity
This compound is a selective dopamine D2 receptor agonist with limited central nervous system (CNS) activity, classifying it as a peripherally selective agent. Its primary mechanism of action involves the stimulation of D2 receptors located outside the blood-brain barrier. These peripheral D2 receptors are found in various tissues, including the cardiovascular system, kidneys, and the gastrointestinal tract. Activation of these receptors can lead to a range of physiological effects, such as modulation of sympathetic nervous system outflow, vasodilation, and inhibition of hormone secretion. The validation of its peripheral selectivity is crucial to differentiate its therapeutic effects from centrally-acting dopamine agonists, which can be associated with significant CNS side effects.
In Vivo Experimental Data: A Comparative Summary
To objectively assess the peripheral selectivity of this compound, this section summarizes key in-vivo experimental data from studies on this compound and comparable dopamine D2 receptor agonists. Due to the limited availability of direct head-to-head in-vivo comparative studies involving this compound, data from studies on other well-characterized D2 agonists, such as Quinpirole and PNU-95666E, are included for a comprehensive comparison of expected peripheral effects.
Cardiovascular Effects in Animal Models
The following table summarizes the hemodynamic effects observed following the administration of various dopamine D2 agonists in vivo. These cardiovascular parameters are key indicators of peripheral D2 receptor activation.
| Compound | Animal Model | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| This compound | Human (Heart Failure) | 0.75-1.00 mg | ↓ 10% | ↓ 12% | [1] |
| Quinpirole | Conscious Dogs | 30 µg/kg i.v. | ↓ | ↑ | [1] |
| Quinpirole | Anesthetized Dogs | 10 µg/kg/min i.v. | ↓ | No significant change | [1] |
| Quinpirole | Conscious Rats (SHR) | 0.3 mg/kg i.v. | ↑ (transient) | Little change | [2] |
| PNU-95666E | Anesthetized Rats | 1-10 µmol/kg i.v. | ↓ (dose-dependent) | ↓ (dose-dependent) | [3] |
Note: SHR = Spontaneously Hypertensive Rats. Arrows indicate an increase (↑) or decrease (↓) in the measured parameter.
Experimental Protocols for Validating Peripheral Selectivity
The following are detailed methodologies for key in-vivo experiments designed to validate the peripheral selectivity of a dopamine agonist like this compound.
Cardiovascular Monitoring in Anesthetized Rodents
This protocol is designed to measure the direct effects of a test compound on cardiovascular parameters, which are primarily mediated by peripheral dopamine receptors.
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-350g).
-
Anesthesia: Urethane (1.2 g/kg, i.p.) or sodium pentobarbital (50 mg/kg, i.p.).
-
Surgical Preparation:
-
The trachea is cannulated to ensure a clear airway.
-
The right femoral vein is cannulated for intravenous drug administration.
-
The right carotid artery is cannulated and connected to a pressure transducer for continuous measurement of arterial blood pressure.
-
ECG electrodes are placed to monitor heart rate.
-
-
Experimental Procedure:
-
After a stabilization period of at least 20 minutes, baseline blood pressure and heart rate are recorded.
-
The test compound (e.g., this compound) or a comparator (e.g., Quinpirole) is administered intravenously at increasing doses.
-
Blood pressure and heart rate are continuously recorded for a defined period after each dose.
-
-
Data Analysis: Changes in mean arterial pressure (MAP) and heart rate (HR) from baseline are calculated for each dose of the test compound.
Differentiating Central vs. Peripheral Effects with a Peripheral Antagonist
This experimental design is crucial for confirming that the observed effects are due to the activation of peripheral and not central D2 receptors.
-
Animal Model: As described in Protocol 1.
-
Pre-treatment: A peripherally restricted dopamine D2 receptor antagonist, such as Domperidone (0.5 mg/kg, i.v.), is administered 15-30 minutes before the test compound. Domperidone does not readily cross the blood-brain barrier.
-
Experimental Procedure:
-
Following pre-treatment with the peripheral antagonist, the D2 agonist (e.g., this compound or Quinpirole) is administered as described in Protocol 1.
-
Cardiovascular parameters are recorded and compared to the responses obtained without the antagonist pre-treatment.
-
-
Interpretation:
-
If the cardiovascular effects of the D2 agonist are significantly attenuated or abolished by the peripheral antagonist, it provides strong evidence for a peripheral site of action.
-
If the effects persist despite peripheral blockade, a central mechanism is likely involved. For instance, one study showed that the hypotensive effect of intravenous quinpirole in dogs was reversed to a pressor response after administration of domperidone, indicating a peripheral depressor and a central pressor component to its action.
-
Visualizing Key Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway in Peripheral Tissues
The following diagram illustrates the primary signaling cascade initiated by the activation of peripheral dopamine D2 receptors.
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow for Validating Peripheral Selectivity
This diagram outlines the logical flow of experiments to confirm the peripheral selectivity of a compound like this compound.
Caption: Workflow for in vivo validation.
References
- 1. Effect of quinpirole, a specific dopamine DA2 receptor agonist on the sympathoadrenal system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged central effects of quinpirole on cardiovascular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of selective dopamine receptor subtype agonists on cardiac contractility and regional haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carmoxirole and Other Antihypertensive Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of carmoxirole and other dopamine agonists that have been investigated for their antihypertensive properties. Due to the limited publicly available data from direct head-to-head clinical trials involving this compound, this comparison is based on data from individual studies. This compound, a peripherally acting dopamine D2 receptor agonist, was developed as a potential antihypertensive agent but was never marketed. Other dopamine agonists, acting on D1 or D2 receptors, have also been explored for their ability to lower blood pressure.
Mechanism of Action: D1 vs. D2 Receptor Agonism in Hypertension
The antihypertensive effects of dopamine agonists are primarily mediated through the activation of D1 and D2 dopamine receptors in the periphery.
-
D1 Receptor Agonism (e.g., Fenoldopam): Activation of D1 receptors, predominantly located on vascular smooth muscle cells, leads to vasodilation and a subsequent reduction in blood pressure. In the kidneys, D1 receptor stimulation modulates sodium excretion, contributing to the overall antihypertensive effect.[1]
-
D2 Receptor Agonism (e.g., this compound, Bromocriptine): D2 receptors are found on pre-synaptic nerve terminals. Their activation inhibits the release of norepinephrine, a potent vasoconstrictor, thereby reducing sympathetic tone and lowering blood pressure.[1]
Comparative Efficacy and Safety
The following tables summarize the available quantitative data on the antihypertensive effects and reported side effects of this compound and other dopamine agonists. It is crucial to note that this data is collated from separate studies and does not represent a direct, controlled comparison.
Table 1: Antihypertensive Efficacy of Dopamine Agonists (Data from Individual Studies)
| Drug (Receptor Target) | Dosage | Study Population | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Source(s) |
| This compound (D2 Agonist) | 0.5 - 1.5 mg (oral) | Patients with hypertension | Data not available in specific mmHg | Sustained reduction over 12-24h | [2] |
| Fenoldopam (D1 Agonist) | 100 mg (oral, single dose) | Patients with mild essential hypertension | Significant fall (p < 0.05) | Significant fall (p < 0.01) | [3] |
| 0.1 and 0.3 µg/kg/min (IV) | Patients with hypertensive emergencies | Dose-dependent decrease | Significant dose-dependent decrease | [1] | |
| Bromocriptine (D2 Agonist) | 2.5 mg/day (oral) | Hypertensive haemodialysis patients | Significant fall in supine mean arterial pressure | - | |
| Dose titration | Patients with essential hypertension | No significant difference from placebo | Small fall in standing DBP after exercise | ||
| Pergolide (D2 Agonist) | 50.0 micrograms/kg (s.c.) | Spontaneously hypertensive rats | Sustained decrease | - | |
| Lisuride (D2 Agonist) | 1.2-2.4 mg/day | De novo parkinsonian patients | Decrease in some patients | Decrease in some patients |
Table 2: Reported Side Effects of Antihypertensive Dopamine Agonists
| Drug | Common Side Effects | Source(s) |
| This compound | Headache, dizziness, tiredness, nausea, gastric disorders, orthostatic reactions | |
| Fenoldopam | Increased heart rate | |
| Bromocriptine | Vomiting, postural hypotension | |
| Pergolide | Nausea, vomiting, hypotension | |
| Lisuride | - |
Signaling Pathways
The antihypertensive effects of these dopamine agonists are initiated by their interaction with specific G protein-coupled receptors, triggering distinct intracellular signaling cascades.
Caption: D1 Receptor Signaling Pathway for Antihypertensive Effect.
Caption: D2 Receptor Signaling Pathway for Antihypertensive Effect.
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are extensive. However, a general workflow for a clinical trial investigating a novel antihypertensive agent can be outlined.
Caption: Generalized Workflow for an Antihypertensive Clinical Trial.
A typical clinical trial for an antihypertensive agent would involve the following key methodological aspects:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial is the gold standard.
-
Participant Selection: Patients with a confirmed diagnosis of essential hypertension, often within a specific range of systolic and diastolic blood pressure, are recruited. Exclusion criteria typically include secondary hypertension, severe comorbidities, and contraindications to the study medication.
-
Intervention: Participants are randomly assigned to receive the investigational drug (e.g., this compound) or a control (placebo or another antihypertensive drug). The dosing may be fixed or titrated over a specific period.
-
Data Collection: Blood pressure is meticulously measured at baseline and at regular intervals throughout the study using standardized methods (e.g., seated cuff sphygmomanometry, ambulatory blood pressure monitoring). Heart rate and other relevant physiological parameters are also recorded. Adverse events are systematically collected and evaluated.
-
Endpoints: The primary efficacy endpoint is typically the change in systolic and/or diastolic blood pressure from baseline to the end of the treatment period. Secondary endpoints may include the proportion of patients achieving a target blood pressure, changes in heart rate, and the incidence of adverse events.
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment and control groups to determine the efficacy and safety of the investigational drug.
Conclusion
This compound, as a peripherally acting D2 dopamine agonist, represents a therapeutic approach to hypertension by targeting the sympathetic nervous system. While clinical development did not lead to its market approval, the exploration of its mechanism of action provides valuable insights into the role of the dopaminergic system in blood pressure regulation. Other dopamine agonists, such as the D1 agonist fenoldopam and the D2 agonist bromocriptine, have also demonstrated antihypertensive effects, albeit with varying efficacy and side effect profiles. The lack of direct comparative clinical trial data makes it challenging to definitively rank these agents. Further research, including head-to-head trials, would be necessary to fully elucidate the comparative efficacy and safety of this compound relative to other antihypertensive dopamine agonists.
References
A Head-to-Head Comparison of Carmoxirole and Bromocriptine on Prolactin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Carmoxirole and Bromocriptine, two dopamine D2 receptor agonists known to inhibit prolactin secretion. While Bromocriptine is a well-established therapeutic agent for hyperprolactinemia, this compound has been investigated as a peripherally restricted alternative. This document synthesizes the available preclinical and clinical data to offer a comparative overview of their mechanisms, and potential efficacy, and outlines experimental protocols for their direct comparison.
Mechanism of Action: D2 Receptor Agonism
Both this compound and Bromocriptine exert their primary effect on prolactin secretion by acting as agonists at dopamine D2 receptors on lactotroph cells in the anterior pituitary gland.[1] Dopamine is the principal physiological inhibitor of prolactin release.[2] By mimicking the action of dopamine, these drugs suppress the synthesis and secretion of prolactin.[1][2]
Bromocriptine is a semisynthetic ergot alkaloid derivative that acts as a potent D2 receptor agonist.[3] It also possesses some partial D1 receptor antagonist activity. Its action is not restricted to the pituitary and can affect dopaminergic pathways in the central nervous system, leading to potential neurological side effects.
This compound is a non-ergot dopamine D2 receptor agonist designed to be peripherally restricted, meaning it has limited ability to cross the blood-brain barrier. This characteristic is intended to reduce the central nervous system side effects associated with other dopamine agonists. It has demonstrated a high affinity for the D2 receptor, approximately 1,000-fold greater than for the D1 receptor.
Signaling Pathway of D2 Receptor-Mediated Prolactin Inhibition
Caption: D2 receptor activation inhibits prolactin secretion.
Comparative Efficacy and Potency
Direct head-to-head clinical studies providing quantitative comparisons of this compound and Bromocriptine on prolactin secretion are limited. However, preclinical data and studies on related compounds allow for a qualitative comparison.
| Parameter | This compound | Bromocriptine |
| Receptor Profile | Potent and selective D2 receptor partial agonist. | Potent D2 receptor agonist with some D1 receptor antagonist properties. |
| Potency | Preclinical studies suggest high potency at the D2 receptor. Specific IC50/EC50 values for prolactin inhibition are not readily available in comparative literature. | Well-established potency in inhibiting prolactin secretion both in vitro and in vivo. |
| Efficacy | Shown to inhibit estradiol-induced prolactin release in rats, with an effect similar to bromocriptine. | Clinically proven efficacy in normalizing prolactin levels in patients with hyperprolactinemia. |
| Central Effects | Designed to be peripherally restricted with limited central nervous system activity. | Crosses the blood-brain barrier and can cause central side effects such as nausea, vomiting, and dizziness. |
| Clinical Use | Investigated for heart failure but not marketed for hyperprolactinemia. | Widely used as a first-line treatment for hyperprolactinemia and prolactin-secreting tumors. |
Experimental Protocols for Comparative Assessment
To directly compare the effects of this compound and Bromocriptine on prolactin secretion, both in vivo and in vitro experimental models are recommended.
In Vivo Assessment in a Rat Model of Hyperprolactinemia
This protocol is designed to assess the in vivo potency and efficacy of the two compounds in reducing elevated prolactin levels.
Caption: Workflow for in vivo comparison of dopamine agonists.
Detailed Methodology:
-
Animal Model: Ovariectomized female Wistar rats are used to create a stable hormonal baseline.
-
Induction of Hyperprolactinemia: A sustained-release estradiol implant is subcutaneously placed to induce a consistent state of hyperprolactinemia.
-
Acclimatization: Animals are allowed to acclimatize for a period of at least one week after surgery and implantation.
-
Grouping and Dosing: Rats are randomly assigned to treatment groups: vehicle control, Bromocriptine (at various doses to establish a dose-response curve), and this compound (at various doses).
-
Drug Administration: The compounds are administered via an appropriate route (e.g., oral gavage or subcutaneous injection) daily for a specified period (e.g., 7 days).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., before treatment and at several points during the treatment period) via a method that minimizes stress, such as tail-nick or cannulation.
-
Prolactin Measurement: Serum or plasma prolactin concentrations are quantified using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated for each compound to determine the ED50 (the dose that produces 50% of the maximal response). Statistical analyses (e.g., ANOVA followed by post-hoc tests) are used to compare the efficacy and potency of this compound and Bromocriptine.
In Vitro Assessment using Primary Pituitary Cell Cultures
This protocol allows for the direct comparison of the compounds' effects on pituitary lactotrophs, independent of systemic factors.
Caption: Workflow for in vitro comparison of dopamine agonists.
Detailed Methodology:
-
Cell Source: Anterior pituitary glands are collected from female rats.
-
Cell Dispersion: The pituitary tissue is minced and subjected to enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.
-
Cell Culture: The dispersed cells are plated in multi-well plates and cultured in an appropriate medium for 48-72 hours to allow for attachment and recovery.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Bromocriptine, or vehicle control.
-
Incubation: The cells are incubated with the test compounds for a defined period (e.g., 4 hours).
-
Sample Collection: At the end of the incubation period, the culture medium is collected.
-
Prolactin Measurement: The concentration of prolactin in the culture medium is determined by ELISA.
-
Data Analysis: Concentration-response curves are plotted to determine the IC50 (the concentration that causes 50% inhibition of prolactin release) for each compound. The maximal inhibition achieved by each compound is also compared.
Conclusion
Both this compound and Bromocriptine effectively inhibit prolactin secretion through their action as dopamine D2 receptor agonists. Bromocriptine is a clinically established therapeutic with known central nervous system side effects. This compound, as a peripherally restricted agonist, presents a potentially favorable safety profile by minimizing these central effects. While direct comparative clinical data is lacking, the available preclinical information suggests that this compound has a similar mechanism of prolactin inhibition to Bromocriptine. The provided experimental protocols offer a framework for conducting a direct head-to-head comparison to quantitatively assess their relative potencies and efficacies, which would be essential for any further clinical development of this compound or similar compounds.
References
- 1. Dopaminergic inhibition of growth hormone and prolactin release during continuous in vitro perifusion of normal and adenomatous human pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Hyperprolactinemia Medication: Dopamine agonists [emedicine.medscape.com]
A Comparative Guide to the Hemodynamic Effects of Carmoxirole and Alternative Dopamine Agonists in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hemodynamic effects of Carmoxirole, a selective peripheral dopamine D2 receptor agonist, in the context of heart failure treatment. Due to the limited publicly available data on this compound, which was developed but never marketed, this guide will draw comparisons with Bromocriptine, another dopamine D2 agonist for which clinical data in heart failure is available. This document is intended to offer a framework for understanding the potential hemodynamic impact of this class of drugs and to highlight the need for further research on the reproducibility of these effects.
Data Presentation: Hemodynamic Effects
The following table summarizes the reported hemodynamic effects of this compound and Bromocriptine in patients with heart failure. It is important to note that specific quantitative hemodynamic data for this compound is not available in the public domain. The information presented is based on a reported reduction in norepinephrine levels and qualitative descriptions of cardiovascular improvements. In contrast, a study on Bromocriptine provides specific quantitative changes in several hemodynamic parameters.
| Hemodynamic Parameter | This compound | Bromocriptine (single 2.5 mg oral dose) |
| Plasma Norepinephrine | 55% reduction in patients with severe heart failure.[1] | Decreased from 581 ± 194 to 366 ± 181 pg/ml.[1] |
| Mean Heart Rate | Data not available | Decreased from 87 ± 16 to 78 ± 17 bpm.[1] |
| Mean Blood Pressure | Data not available | Reduced from 87 ± 9 to 73 ± 9 mm Hg.[1] |
| Systemic Vascular Resistance | Data not available | Decreased from 1494 ± 361 to 1249 ± 289 dynes·sec·cm⁻⁵.[1] |
| Stroke Volume Index | Data not available | Increased from 27 ± 7 to 33 ± 10 ml/beat/m². |
| Left Ventricular Filling Pressure | Data not available | Decreased from 28 ± 8 to 21 ± 8 mm Hg. |
| Mean Right Atrial Pressure | Data not available | Decreased from 10 ± 4 to 7 ± 4 mm Hg. |
Note on Reproducibility: There are no dedicated studies on the reproducibility of the hemodynamic effects of this compound in heart failure. The lack of extensive clinical trial data for this compound makes it impossible to assess the consistency of its effects across different patient populations or under varying study conditions. For Bromocriptine, while the cited study provides specific data, broader studies would be needed to fully establish the reproducibility of its hemodynamic effects in a diverse heart failure population.
Experimental Protocols
General Protocol for Assessing Acute Hemodynamic Effects of an Oral Dopamine Agonist in Heart Failure
1. Patient Population:
-
Inclusion criteria typically involve patients with chronic stable congestive heart failure (e.g., New York Heart Association class II-IV).
-
Patients are often required to be on a stable regimen of standard heart failure medications (e.g., diuretics, ACE inhibitors).
-
Exclusion criteria would include acute myocardial infarction within a recent period, significant uncorrected valvular disease, and other conditions that could confound hemodynamic measurements.
2. Study Design:
-
A baseline-controlled, open-label, or double-blind, placebo-controlled design may be used.
-
Patients undergo a baseline hemodynamic assessment.
-
A single oral dose of the investigational drug (e.g., 2.5 mg of Bromocriptine) is administered.
-
Hemodynamic parameters are then monitored at regular intervals (e.g., every 15-30 minutes for the first hour, then hourly) for a specified period (e.g., up to 6 hours).
3. Hemodynamic Measurements:
-
Invasive hemodynamic monitoring is often employed for precise measurements. This typically involves the insertion of a pulmonary artery catheter (e.g., Swan-Ganz catheter) to measure:
-
Right atrial pressure
-
Pulmonary artery pressure
-
Pulmonary capillary wedge pressure (an estimate of left atrial pressure)
-
Cardiac output (e.g., by thermodilution)
-
-
Systemic arterial pressure is monitored via an arterial line.
-
From these direct measurements, other parameters are calculated:
-
Cardiac index (cardiac output / body surface area)
-
Stroke volume index (cardiac index / heart rate)
-
Systemic vascular resistance
-
4. Neurohormonal Assessment:
-
Venous blood samples are collected at baseline and at specified time points after drug administration to measure plasma levels of neurohormones such as norepinephrine and plasma renin activity.
5. Statistical Analysis:
-
Changes from baseline in hemodynamic and neurohormonal parameters after drug administration are analyzed using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
-
A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of a Peripheral Dopamine D2 Receptor Agonist
Caption: Signaling pathway of this compound at the presynaptic terminal.
Experimental Workflow for Hemodynamic Assessment
Caption: Experimental workflow for assessing hemodynamic effects.
References
A Comparative Analysis of Carmoxirole and Fenoldopam on Cardiovascular Parameters
A detailed examination of two distinct dopamine receptor agonists reveals differing mechanisms and effects on the cardiovascular system. While fenoldopam, a selective dopamine D1 receptor agonist, has established use in the management of severe hypertension, carmoxirole, a peripherally restricted dopamine D2 receptor partial agonist, was investigated for its potential in heart failure before its development was discontinued.
This guide provides a comparative overview of the efficacy of this compound and fenoldopam on key cardiovascular parameters, supported by available experimental data. Due to the discontinuation of this compound's development, publicly available data is limited compared to the extensively studied fenoldopam.
Mechanism of Action and Signaling Pathways
This compound and fenoldopam exert their cardiovascular effects through different dopamine receptor subtypes, leading to distinct physiological responses.
This compound acts as a partial agonist at dopamine D2 receptors located in the periphery.[1] Its primary mechanism in heart failure is thought to be the reduction of sympathetic nervous system activity. By stimulating presynaptic D2 receptors on sympathetic nerve terminals, this compound inhibits the release of norepinephrine.[1] This reduction in circulating norepinephrine leads to decreased cardiac workload and improvements in cardiovascular function.[1]
Fenoldopam is a selective agonist of dopamine D1 receptors.[2] Activation of D1 receptors in vascular smooth muscle leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP).[2] This increase in cAMP mediates vasodilation, particularly in renal, mesenteric, and coronary arteries, resulting in a reduction in peripheral vascular resistance and blood pressure.
Comparative Efficacy on Cardiovascular Parameters
The following tables summarize the quantitative effects of this compound and fenoldopam on key cardiovascular parameters based on available clinical study data.
Table 1: Effects of this compound on Cardiovascular Parameters in Severe Heart Failure
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Change | Citation |
| Circulating Norepinephrine | High (unspecified) | Reduced | -55% | |
| Cardiac Pump Function | Impaired (unspecified) | Improved | Unspecified | |
| Left Ventricular Filling Pressure | Elevated (unspecified) | Reduced | Unspecified |
Table 2: Effects of Fenoldopam on Cardiovascular Parameters in Severe Hypertension and Heart Failure
| Parameter | Condition | Baseline (Mean) | Post-Treatment (Mean) | Percentage Change | Citation |
| Mean Arterial Pressure (mmHg) | Severe Hypertension | 150 | 110 (at 0.3 µg/kg/min) | -26.7% | |
| Heart Rate (beats/min) | Severe Hypertension | 85 | 95 (at 0.3 µg/kg/min) | +11.8% | |
| Diastolic Blood Pressure (mmHg) | Mild-to-Moderate Hypertension | 100 | 79 (at 0.8 µg/kg/min) | -21% | |
| Cardiac Index (L/min/m²) | Severe Heart Failure | 1.8 | 2.6 | +44.4% | |
| Systemic Vascular Resistance (dynes·sec/cm⁵) | Severe Heart Failure | 2400 | 1500 | -37.5% | |
| Pulmonary Capillary Wedge Pressure (mmHg) | Severe Heart Failure | 25 | 20 | -20% | |
| Heart Rate (beats/min) | Severe Heart Failure | Unchanged | Unchanged | 0% | |
| Mean Blood Pressure (mmHg) | Congestive Heart Failure | 96 | 83 (at 200mg oral) | -13.5% | |
| Cardiac Index (L/min/m²) | Congestive Heart Failure | 2.2 | 3.1 (at 200mg oral) | +40.9% | |
| Systemic Vascular Resistance (dynes·sec/cm⁵) | Congestive Heart Failure | 1987 | 1191 (at 200mg oral) | -40.1% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
This compound in Severe Heart Failure
While a specific detailed protocol for a single definitive this compound study is not publicly available, the general methodology involved the following:
-
Patient Population: Patients with severe heart failure.
-
Intervention: Administration of this compound (EMD 45609).
-
Assessments: Measurement of circulating norepinephrine levels, likely through plasma sampling and analysis. Assessment of cardiac pump function and left ventricular filling pressures, likely through invasive hemodynamic monitoring (e.g., pulmonary artery catheterization) or non-invasive methods like echocardiography.
Fenoldopam in Severe Hypertension (Intravenous Administration)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients with severe hypertension (e.g., diastolic blood pressure ≥120 mmHg).
-
Intervention: Continuous intravenous infusion of fenoldopam at varying doses (e.g., 0.01 to 0.3 mcg/kg/min).
-
Hemodynamic Monitoring: Continuous monitoring of blood pressure (often via an intra-arterial line) and heart rate.
-
Data Collection: Blood pressure and heart rate were measured at frequent intervals (e.g., every 15 minutes) before, during, and after the infusion.
Fenoldopam in Heart Failure (Intravenous and Oral Administration)
-
Study Design: Crossover, active drug-controlled protocol for intravenous administration; placebo-controlled for oral administration.
-
Patient Population: Patients with severe or congestive heart failure.
-
Intervention: Intravenous infusion of fenoldopam (e.g., mean dose of 1.45 µg/kg/min) or single oral doses (e.g., 50, 100, and 200 mg).
-
Hemodynamic Monitoring: Invasive hemodynamic monitoring using a pulmonary artery catheter to measure cardiac index, systemic vascular resistance, and pulmonary capillary wedge pressure.
-
Data Collection: Hemodynamic parameters were measured at baseline and at various time points during and after drug administration.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and a general experimental workflow for assessing the cardiovascular effects of these drugs.
Caption: Signaling pathways of this compound and fenoldopam.
Caption: General experimental workflow for cardiovascular drug assessment.
Conclusion
This compound and fenoldopam demonstrate distinct profiles in their effects on the cardiovascular system, stemming from their different receptor targets. Fenoldopam is a potent vasodilator that effectively lowers blood pressure and improves cardiac index in conditions of severe hypertension and heart failure, primarily through D1 receptor agonism. Its effects are well-documented with clear dose-response relationships.
This compound, acting via D2 receptors, showed promise in heart failure by reducing sympathetic overactivity, a key pathophysiological mechanism in this condition. The significant reduction in circulating norepinephrine suggests a beneficial effect on cardiac function. However, the lack of extensive, publicly available clinical trial data for this compound limits a direct and comprehensive quantitative comparison with fenoldopam. The available information suggests that while fenoldopam directly impacts vascular tone, this compound's primary cardiovascular benefits are mediated through neurohormonal modulation. Further research into peripherally acting D2 agonists could provide valuable insights into novel therapeutic strategies for heart failure.
References
Cross-Study Validation of Carmoxirole's Antithrombotic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antithrombotic potential of Carmoxirole, a dopamine D2 receptor agonist, against established antiplatelet agents, Aspirin and Clopidogrel. The information is compiled from a cross-study validation of publicly available experimental data.
Executive Summary
This compound has demonstrated notable dose-dependent inhibitory effects on platelet aggregation induced by 5-hydroxytryptamine (serotonin) and adrenaline in ex vivo studies. This guide presents the available quantitative data for this compound and compares it with the antiplatelet activity of Aspirin and Clopidogrel. While a direct head-to-head comparison is limited by the variability in experimental designs across different studies, this document aims to provide a structured overview to inform further research and development.
Comparative Analysis of Antiplatelet Activity
The antithrombotic potential of this compound was evaluated by its ability to inhibit platelet aggregation induced by specific agonists. This effect is compared to that of Aspirin, a cyclooxygenase inhibitor, and Clopidogrel, a P2Y12 receptor antagonist.
This compound
An open study on patients with essential hypertension revealed that oral administration of this compound for a two-week period led to a significant reduction in platelet aggregation velocity.
| Daily Dose | Agonist | Mean Inhibition of Platelet Aggregation Velocity |
| 0.5 mg | 5-Hydroxytryptamine | 30% |
| 1.0 mg | 5-Hydroxytryptamine | 62% |
| 2.0 mg | 5-Hydroxytryptamine | 31% |
| 0.5 mg | Adrenaline | Reduced in the same manner as with 5-HT |
| 1.0 mg | Adrenaline | Reduced in the same manner as with 5-HT |
| 2.0 mg | Adrenaline | Reduced in the same manner as with 5-HT |
Data extracted from a clinical trial involving patients with essential hypertension.
Aspirin
Aspirin's effect on platelet aggregation is well-documented. However, quantitative data on its percentage inhibition of adrenaline and serotonin-induced aggregation ex vivo is not consistently reported in a directly comparable format to the this compound study. Studies have shown that aspirin's inhibitory effect is agonist-dependent and can be influenced by experimental conditions. Some studies have indicated that after 3 to 7 days of low-dose aspirin therapy, platelet aggregation responses to adrenaline were suppressed.[1] Furthermore, serotonin release during platelet aggregation was inhibited by more than 95%.[1] Another study noted that after aspirin incubation, the effect of serotonin on collagen-induced platelet aggregation was significantly larger, suggesting a complex interaction.[2][3]
Clopidogrel
Clopidogrel is a potent inhibitor of ADP-induced platelet aggregation. Its effects on adrenaline and serotonin-induced aggregation are less central to its primary mechanism of action. One in vitro study showed that in patients who responded to clopidogrel, serotonin increased ADP-induced aggregation from 33.7% to 48.2% at the highest serotonin concentration.[4] This suggests that the interplay between the serotonergic system and P2Y12 inhibition is complex. Another study reported that clopidogrel attenuated platelet aggregation to both ADP and thrombin receptor agonist peptide (TRAP) by 22%.
Experimental Protocols
The data presented in this guide are primarily derived from ex vivo platelet aggregation studies using light transmission aggregometry (LTA).
Principle of Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
General Protocol for Ex Vivo Platelet Aggregation Assay
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes).
-
The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g for 15-20 minutes) to obtain PPP.
-
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration using PPP.
-
Aggregation Measurement:
-
The aggregometer is calibrated with PRP (0% transmission) and PPP (100% transmission).
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is recorded.
-
An agonist (e.g., 5-hydroxytryptamine, adrenaline, ADP, collagen) is added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate, allowing for the determination of the maximum aggregation percentage and the rate of aggregation.
-
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation response in samples from treated subjects to that of baseline or untreated controls.
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in platelet aggregation and the experimental procedures used to assess them, the following diagrams are provided.
Figure 1: Simplified signaling pathway of platelet aggregation.
Figure 2: Experimental workflow for ex vivo platelet aggregation assay.
Conclusion
The available data suggests that this compound possesses antithrombotic potential by inhibiting platelet aggregation induced by key physiological agonists. Its dose-dependent effect, particularly at a 1.0 mg daily dose, warrants further investigation. However, the current body of evidence is limited, and more direct comparative studies with standard antiplatelet agents like Aspirin and Clopidogrel are necessary to fully elucidate its clinical utility as an antithrombotic agent. The variability in response to all antiplatelet drugs highlights the need for standardized testing protocols and personalized medicine approaches in the management of thrombotic diseases. Future research should focus on head-to-head clinical trials with consistent methodologies to provide a clearer picture of this compound's position in the landscape of antithrombotic therapies.
References
- 1. Pharmacometabolomics Reveals That Serotonin Is Implicated in Aspirin Response Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inconsistency of different methods for assessing ex vivo platelet function: relevance for the detection of aspirin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin antagonism improves platelet inhibition in clopidogrel low-responders after coronary stent placement: an in vitro pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carmoxirole and Central Dopamine Agonists: The Case of Ropinirole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of Carmoxirole, a peripherally restricted dopamine D2 receptor partial agonist, and Ropinirole, a centrally acting dopamine D2/D3 receptor agonist widely used in the treatment of Parkinson's disease and restless legs syndrome. This document synthesizes available preclinical and clinical data to highlight their differential effects, supported by experimental protocols and visual representations of their signaling pathways.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and Ropinirole for various neurotransmitter receptors. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Receptor | This compound Ki (nM) | Ropinirole Ki (nM) | Reference |
| Dopamine D2 | High Affinity (exact Ki not available in cited literature) | 29 | [1] |
| Dopamine D3 | - | High Affinity (selectivity D3 > D2) | [2] |
| Dopamine D1 | ~1000-fold lower than D2 | No affinity at 100,000 nM | [1] |
| Serotonin 5-HT1A | Some Affinity | Inactive | [1] |
| α2-Adrenergic | Some Affinity | Weakly active | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Ropinirole are provided below.
Dopamine Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to dopamine D2 receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing recombinant human dopamine D2 receptors.
-
Radioligand: [3H]Spiperone (a D2 antagonist).
-
Test compounds: this compound, Ropinirole.
-
Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [3H]Spiperone (e.g., 0.2 nM) in the incubation buffer.
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Equilibrium: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease
This in vivo model is used to assess the pro-motor and anti-parkinsonian effects of dopamine agonists.
Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway in rats to model Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
6-Hydroxydopamine hydrochloride (6-OHDA).
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Stereotaxic apparatus.
-
Hamilton syringe (10 µL).
Procedure:
-
Anesthesia: Anesthetize the rat and place it in a stereotaxic frame.
-
Surgical Preparation: Shave and clean the scalp. Make a midline incision to expose the skull.
-
Stereotaxic Injection: Drill a small burr hole in the skull over the target injection site (e.g., the medial forebrain bundle or the substantia nigra).
-
6-OHDA Administration: Slowly inject 6-OHDA solution (e.g., 8 µg in 4 µL of ascorbic acid saline) into the target brain region using a Hamilton syringe. The contralateral side serves as a control.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Testing: After a recovery period of 2-3 weeks, assess the extent of the lesion by challenging the rats with a dopamine agonist (e.g., apomorphine) and measuring rotational behavior. Successful lesioning results in contralateral rotations.
In Vivo Microdialysis for Dopamine Release
This technique allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.
Objective: To measure the effect of a test compound on dopamine release in a specific brain region (e.g., striatum).
Materials:
-
Rats with a guide cannula stereotaxically implanted above the brain region of interest.
-
Microdialysis probe.
-
Perfusion pump and syringe.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region of a conscious and freely moving rat.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer the test compound (e.g., this compound or Ropinirole) systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.
-
Sample Collection: Continue collecting dialysate samples to measure changes in dopamine levels following drug administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of different treatments.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and Ropinirole.
Caption: Proposed signaling pathway of this compound.
Caption: Signaling pathway of Ropinirole.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of a dopamine agonist in a preclinical model of Parkinson's disease.
Caption: Preclinical evaluation workflow.
Differential Effects and Discussion
This compound is characterized by its high affinity and selectivity for the dopamine D2 receptor, acting as a partial agonist. A key feature of this compound is its restricted access to the central nervous system, leading to predominantly peripheral effects. This property was explored for its potential in treating hypertension and heart failure by modulating sympathetic outflow through peripheral D2 receptors. Its partial agonism means it can act as a functional antagonist in the presence of a full agonist like dopamine.
Ropinirole , in contrast, is a centrally acting non-ergoline dopamine agonist with high affinity for both D2 and D3 receptors. Its therapeutic efficacy in Parkinson's disease stems from its ability to mimic the effects of dopamine in the brain, thereby alleviating motor symptoms. Ropinirole's action on D3 receptors, which are concentrated in limbic areas, may contribute to some of its neuropsychiatric side effects.
The primary differential effect lies in their site of action. This compound's peripheral restriction would theoretically avoid the central side effects associated with dopamine agonists like Ropinirole, such as hallucinations, somnolence, and impulse control disorders. However, this also means this compound would not be effective for central nervous system disorders like Parkinson's disease.
In preclinical models, central dopamine agonists like Ropinirole have been shown to reverse motor deficits in 6-OHDA lesioned animals. While no direct comparative in vivo studies with this compound are available in the provided literature, its peripheral action would not be expected to produce similar effects on centrally-mediated motor control.
References
Carmoxirole in Preclinical Hypertension: A Comparative Analysis Against Standard Therapies
For Immediate Release
A comprehensive review of available preclinical data suggests that Carmoxirole, a selective peripheral dopamine D2 receptor agonist, demonstrates notable antihypertensive effects in various animal models of hypertension. While direct comparative studies against standard-of-care medications are limited, an analysis of individual preclinical trials provides valuable insights into its potential efficacy relative to established therapies such as angiotensin-converting enzyme (ACE) inhibitors, beta-blockers, and centrally acting alpha-2 adrenergic agonists.
This guide synthesizes preclinical findings for this compound and compares them with data from studies on Captopril, Propranolol, and Clonidine in widely used rodent models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.
Efficacy in Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of essential hypertension. The following table summarizes the blood pressure-lowering effects of this compound and standard therapies in this model.
| Drug | Dose | Route of Administration | Animal Model | Change in Mean Arterial Pressure (MAP) / Systolic Blood Pressure (SBP) | Reference |
| This compound | Data not available in direct SHR studies | - | - | - | - |
| Captopril | 30 mg/kg | Oral | SHR | ↓ ~20% in SBP | [1][2] |
| Captopril | 100 mg/kg/day | Oral (8 days) | SHR | SBP reduced to 148.3 ± 2.5 mmHg from baseline of 154-187 mmHg | [3][4] |
| Propranolol | 100 mg/kg/day | Oral (in drinking water for 3 months) | SHR | SBP fell significantly, almost to normotensive levels | [5] |
| Propranolol | 1 mg/kg and 5 mg/kg | Intravenous | SHR | MAP was lowered after an initial rise in total peripheral resistance | |
| Clonidine | 100 µg/kg | Oral | SHR | Significant reduction in SBP |
Note: Direct comparative studies for this compound in the SHR model were not identified in the searched literature. The data for standard therapies is aggregated from multiple sources and may not represent head-to-head comparisons.
Efficacy in DOCA-Salt Hypertensive Rat Model
The DOCA-salt model represents a form of mineralocorticoid-induced, salt-sensitive hypertension. The table below outlines the effects of the compared drugs in this model.
| Drug | Dose | Route of Administration | Animal Model | Change in Mean Arterial Pressure (MAP) / Systolic Blood Pressure (SBP) | Reference |
| This compound | Data not available in direct DOCA-salt studies | - | - | - | - |
| Captopril | 30 mg/kg | Oral | DOCA-salt rat | MAP decreased from 172 ± 11 to 148 ± 9 mmHg | |
| Captopril | 8 mg/kg | Intravenous | DOCA-salt rat | MAP decreased from 141 ± 3 to 118 ± 3 mmHg | |
| Captopril | 1 mg/kg | Intraperitoneal | DOCA-salt rat | Significant fall in SBP of 23.4 ± 5.0 mmHg | |
| Propranolol | 0.2 mg/100g | Subcutaneous (twice daily for 3 days) | DOCA-salt rat | Lowered SBP | |
| Clonidine | 0.5 - 4.5 mg/kg | Transdermal | DOCA-salt rat | Dose-dependent long-lasting hypotensive effect | |
| Clonidine | 0.15 mg/kg | Intraperitoneal | DOCA-salt rat | Marked reduction in blood pressure |
Note: Direct comparative studies for this compound in the DOCA-salt model were not identified in the searched literature. The data for standard therapies is aggregated from multiple sources and may not represent head-to-head comparisons.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Animal Models
-
Spontaneously Hypertensive Rat (SHR): This inbred strain develops hypertension genetically and is a widely accepted model for human essential hypertension.
-
DOCA-Salt Hypertensive Rat: This model is induced by unilateral nephrectomy followed by administration of deoxycorticosterone acetate (a mineralocorticoid) and providing saline as drinking water. This leads to volume expansion and increased sympathetic nervous system activity, resulting in hypertension.
Drug Administration
-
Oral Gavage: Drugs were administered directly into the stomach using a feeding tube. This method ensures accurate dosing.
-
Intraperitoneal (i.p.) Injection: The drug was injected into the peritoneal cavity.
-
Intravenous (i.v.) Injection: The drug was injected directly into a vein for rapid systemic distribution.
-
Subcutaneous (s.c.) Injection: The drug was injected into the layer of skin and fat.
-
Transdermal Patch: A patch containing the drug was applied to the skin for continuous release.
-
In Drinking Water: The drug was dissolved in the animals' drinking water for chronic administration.
Blood Pressure Measurement
-
Tail-Cuff Method: A non-invasive method where an inflatable cuff is placed on the rat's tail to measure systolic blood pressure.
-
Intra-arterial Cannulation with Radiotelemetry: A catheter is surgically implanted into an artery (e.g., femoral or carotid) and connected to a telemetry transmitter. This allows for continuous and direct measurement of blood pressure in conscious, freely moving animals, providing the most accurate data.
Signaling Pathways and Mechanisms of Action
The antihypertensive effects of this compound and the standard therapies are mediated through distinct signaling pathways.
This compound: Peripheral Dopamine D2 Receptor Agonism
This compound acts as a selective agonist for dopamine D2 receptors located on peripheral presynaptic sympathetic nerve terminals.
Figure 1: this compound's mechanism of action via peripheral D2 receptor agonism.
Standard Therapies: Diverse Mechanisms
Standard antihypertensive therapies target different key regulatory systems of blood pressure.
Figure 2: Mechanisms of action for standard antihypertensive therapies.
Conclusion
The available preclinical data, while not derived from direct comparative studies, indicate that this compound possesses significant antihypertensive properties. Its unique mechanism of action, targeting peripheral dopamine D2 receptors to reduce sympathetic tone, presents a distinct approach compared to standard therapies that modulate the renin-angiotensin-aldosterone system, beta-adrenergic receptors, or central alpha-2 adrenergic receptors.
This guide highlights the need for continued investigation into novel antihypertensive agents like this compound to expand the therapeutic armamentarium for this prevalent and critical medical condition.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Hypotensive action of captopril in spontaneously hypertensive and normotensive rats. Interference with neurogenic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic propranolol treatment inhibits sympathetic nerve activity and keeps blood pressure from rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Carmoxirole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of Carmoxirole and its structural analogs at dopamine receptors. Due to the limited availability of publicly accessible in vitro potency data for this compound, this document focuses on the available data for its close analogs, Roxindole and Emonapride (Nemonapride). The guide also details the experimental protocols used to determine such potencies and illustrates the associated signaling pathway.
Data Presentation: In Vitro Potency of this compound Analogs
Table 1: In Vitro Receptor Binding Affinity (Ki) of this compound Analogs at Human Dopamine Receptors
| Compound | Receptor | pKi | Ki (nM) | Assay Type |
| Roxindole | hD2 (short isoform) | 8.55 | 2.82 | Radioligand Binding Assay |
| hD3 | 8.93 | 1.17 | Radioligand Binding Assay | |
| hD4 (4-repeat isoform) | 8.23 | 5.89 | Radioligand Binding Assay | |
| Emonapride | D2-like | - | 0.1 | Radioligand Binding Assay |
Table 2: In Vitro Functional Potency (EC50) and Efficacy (Emax) of Roxindole at Human Dopamine Receptors
| Compound | Receptor | pEC50 | EC50 (nM) | Emax (% of Dopamine) | Assay Type |
| Roxindole | hD2 | 7.88 | 13.18 | 10.5% (Weak Partial Agonist) | [35S]GTPγS Binding Assay |
| hD3 | 9.23 | 0.59 | 30.0% (Partial Agonist) | [35S]GTPγS Binding Assay | |
| hD4 | 7.69 | 20.42 | 35.1% (Partial Agonist) | [35S]GTPγS Binding Assay |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of in vitro potency for dopamine receptor ligands.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone or another suitable high-affinity D2 receptor antagonist.
-
Test Compounds: this compound, Roxindole, Emonapride, or other analogs.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist such as haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (containing the D2 receptors) with the radioligand at a concentration close to its Kd value.
-
Competition: Add varying concentrations of the unlabeled test compound to the wells. For determining non-specific binding, add the non-specific binding control.
-
Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Functional Assay
This functional assay measures the agonist-induced activation of G proteins coupled to the receptor, providing information on the potency (EC50) and efficacy (Emax) of a compound.
Materials:
-
Cell Membranes: From cells expressing the human dopamine D2 receptor.
-
[35S]GTPγS: A non-hydrolyzable analog of GTP.
-
GDP: Guanosine diphosphate.
-
Test Compounds: Agonists such as this compound or its analogs.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl2, and EDTA.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the D2 receptor.
-
Incubation Mixture: In a microplate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of the agonist test compound.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) are determined from this curve.[1]
cAMP Inhibition Functional Assay
Dopamine D2 receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an agonist to inhibit cAMP production.[2]
Materials:
-
Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1).
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compounds: D2 receptor agonists.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate for a defined period to allow for the agonist to inhibit forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. The IC50 value, representing the concentration of the agonist that causes a 50% reduction in the forskolin-stimulated cAMP level, is determined from the resulting dose-response curve.
Mandatory Visualization
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway. Upon activation by an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.
Caption: Dopamine D2 receptor signaling cascade initiated by an agonist.
Experimental Workflow for In Vitro Potency Determination
The determination of a compound's in vitro potency typically follows a sequential workflow, starting with binding affinity and followed by functional characterization.
Caption: Workflow for determining the in vitro potency of a dopamine receptor ligand.
References
Carmoxirole's Impact on the Renin-Angiotensin System: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Carmoxirole's effects on the Renin-Angiotensin System (RAS) with other established RAS-modulating agents. Due to the limited availability of direct experimental data on this compound, this analysis includes data from analogous dopamine D2 receptor agonists to project its likely pharmacological profile. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided.
Overview of this compound and the Renin-Angiotensin System
This compound is a peripherally acting dopamine D2 receptor agonist. The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. Key components of the RAS include renin, angiotensin II, and aldosterone. Dysregulation of the RAS is a major contributor to hypertension and cardiovascular disease. This guide explores how this compound's mechanism of action is hypothesized to intersect with the RAS, in comparison to direct RAS inhibitors such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs).
Comparative Effects on RAS Components
The following table summarizes the observed or expected effects of this compound, ACE inhibitors (represented by Captopril), and ARBs (represented by Losartan) on key components of the renin-angiotensin system.
| Parameter | This compound (Expected) | ACE Inhibitor (Captopril) | Angiotensin II Receptor Blocker (Losartan) |
| Plasma Renin Activity (PRA) | No significant change | Significant increase | Significant increase |
| Angiotensin II | No significant change | Significant decrease | Significant increase |
| Aldosterone | Decrease | Significant decrease | Decrease |
| Blood Pressure | Decrease | Significant decrease | Significant decrease |
Note: Data for this compound is inferred from studies on other dopamine D2 receptor agonists, such as Bromocriptine, which have been shown to suppress aldosterone secretion with minimal to no effect on plasma renin activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Plasma Renin Activity (PRA)
Plasma renin activity is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample. The generated angiotensin I is then quantified using a radioimmunoassay or liquid chromatography-mass spectrometry. Blood samples are typically collected in chilled EDTA tubes and immediately centrifuged at 4°C to separate the plasma. Samples are stored at -20°C until analysis. For the assay, plasma is incubated at 37°C for a specified period, and the amount of angiotensin I produced is measured against a standard curve.
Measurement of Plasma Angiotensin II
Plasma angiotensin II concentrations are measured using a competitive radioimmunoassay or enzyme-linked immunosorbent assay (ELISA). Blood samples are collected in tubes containing a protease inhibitor cocktail to prevent the degradation of angiotensin II. After centrifugation, the plasma is extracted and purified, typically using solid-phase extraction columns, before quantification.
Measurement of Plasma Aldosterone
Plasma aldosterone levels are quantified using radioimmunoassay, ELISA, or liquid chromatography-tandem mass spectrometry. Blood is collected in EDTA tubes, and plasma is separated by centrifugation. Similar to angiotensin II measurement, a purification step may be required before analysis to remove interfering substances.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's expected effect on the renin-angiotensin system and a typical experimental workflow for assessing these effects.
Safety Operating Guide
Proper Disposal of Carmoxirole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Carmoxirole is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks within the laboratory but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[1][2]. In the event of a spill, the area should be secured, and the spilled material should be collected using absorbent materials, which must then be treated as this compound waste[1][3].
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is based on guidelines for chemical waste management and information from available safety data sheets.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.
-
-
Containerization:
-
Place all solid and liquid this compound waste into a dedicated, clearly labeled, and sealed container.
-
The container must be in good condition, free of leaks, and compatible with the chemical nature of the waste[1].
-
Label the container with "Hazardous Waste" and clearly identify the contents as "this compound Waste."
-
-
Disposal Method:
-
Incineration: The primary recommended method for the disposal of this compound is through controlled incineration at a licensed chemical destruction facility. This process should include flue gas scrubbing to neutralize harmful combustion byproducts.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash. Discharge into sewer systems or waterways is strictly prohibited to prevent environmental contamination.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and transport of the containerized this compound waste.
-
Ensure that all local, state, and federal regulations for the transport and disposal of chemical waste are followed.
-
Regulatory Framework
The disposal of pharmaceutical and chemical waste is regulated by several government agencies. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Depending on its specific characteristics, this compound waste may be classified as a hazardous waste, necessitating adherence to these stringent regulations.
Data Presentation
Currently, there is no publicly available quantitative data specifically pertaining to the disposal of this compound, such as concentration limits for drain disposal or specific waste classification codes. Professionals should consult their institution's EHS department for guidance on classifying this waste according to local and federal regulations.
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
